U-75302
Description
Structure
2D Structure
Properties
IUPAC Name |
(5S)-6-[6-[(1E,3R,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-13-21(25)16-15-19-11-10-12-20(23-19)18-22(26)14-8-9-17-24/h6-7,10-12,15-16,21-22,24-26H,2-5,8-9,13-14,17-18H2,1H3/b7-6-,16-15+/t21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBOAUIJLDEICX-LJCAKPRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC1=CC=CC(=N1)CC(CCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C1=CC=CC(=N1)C[C@H](CCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017101 | |
| Record name | (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119477-85-9 | |
| Record name | U 75302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119477859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S)-6-[6-[(1E,3R,5Z)-3-Hydroxy-1,5-undecadien-1-yl]-2-pyridinyl]-1,5-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-75302 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
U-75302: A Technical Guide to its Mechanism of Action as a BLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's binding affinity, its effects on downstream signaling pathways, and protocols for key experimental assays. Visualizations of the BLT1 signaling pathway and a typical experimental workflow for antagonist characterization are provided to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action: Competitive Antagonism of the BLT1 Receptor
This compound functions as a competitive antagonist at the BLT1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, and eosinophils. Leukotriene B4 (LTB4), a potent lipid chemoattractant derived from arachidonic acid, is the endogenous ligand for BLT1. By binding to the BLT1 receptor, this compound prevents LTB4 from initiating a cascade of intracellular signaling events that are crucial for inflammatory responses. This blockade effectively inhibits LTB4-induced cellular functions such as chemotaxis, degranulation, and the production of inflammatory mediators. While this compound is highly selective for BLT1, it does not exhibit significant activity at the low-affinity LTB4 receptor, BLT2.[1][2] It is important to note that at concentrations significantly higher than its antagonist effective range, this compound has been observed to exhibit partial agonist activity in some experimental systems.[3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Ki | 159 nM | Guinea Pig Lung Membranes | [1] |
| IC50 | ~0.3 µM (for antagonism of LTB4-induced contraction) | Guinea Pig Lung Parenchyma Strips | [3] |
| Specificity | No antagonism of [3H]-LTB4 binding to human BLT2 receptor | Human | [1] |
Key Experimental Protocols
BLT1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the BLT1 receptor.
Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled LTB4 analog (e.g., [3H]-LTB4) from the BLT1 receptor is measured.
Materials:
-
Membrane preparations from cells expressing the BLT1 receptor (e.g., guinea pig lung membranes, or a cell line overexpressing the receptor).
-
[3H]-LTB4 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and other ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate a fixed concentration of the BLT1 receptor-containing membranes with a fixed concentration of [3H]-LTB4 in the presence of varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This functional assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.
Principle: The Boyden chamber assay measures the migration of neutrophils across a porous membrane towards a chemoattractant.
Materials:
-
Isolated human neutrophils.
-
Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size).
-
LTB4 (chemoattractant).
-
This compound (test compound).
-
Assay medium (e.g., HBSS with BSA).
-
Staining solution (e.g., Diff-Quik) and a microscope for cell counting.
Procedure:
-
Place LTB4 in the lower chamber of the Boyden apparatus.
-
Pre-incubate isolated neutrophils with various concentrations of this compound or vehicle control.
-
Place the pre-incubated neutrophils in the upper chamber.
-
Incubate the chamber at 37°C in a humidified CO2 incubator to allow for cell migration.
-
After the incubation period, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells by microscopy.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in the number of migrated neutrophils in response to LTB4.
Signaling Pathways and Visualizations
LTB4/BLT1 Signaling Pathway
Activation of the BLT1 receptor by LTB4 initiates a signaling cascade that is characteristic of Gi-coupled GPCRs. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, in turn, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK and p38) and the NF-κB pathway. These pathways culminate in various cellular responses, including chemotaxis, degranulation, and the transcription of pro-inflammatory genes. This compound, by blocking the initial binding of LTB4, prevents the activation of this entire downstream cascade.
Caption: LTB4/BLT1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for GPCR Antagonist Characterization
The characterization of a GPCR antagonist like this compound typically follows a structured experimental workflow, starting from initial binding studies to functional cellular assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Leukotriene B4 Receptor 1 (BLT1) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Leukotriene B4 Receptor 1 (BLT1) is a high-affinity G protein-coupled receptor (GPCR) for the potent lipid chemoattractant, leukotriene B4 (LTB4). This receptor plays a pivotal role in the initiation and amplification of inflammatory responses. Expressed predominantly on the surface of leukocytes, particularly neutrophils and effector T cells, BLT1 activation triggers a cascade of intracellular signaling events that culminate in chemotaxis, cellular activation, and the production of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the role of BLT1 in inflammation, detailing its signaling pathways, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex interactions. The critical function of BLT1 in various inflammatory pathologies, including rheumatoid arthritis, asthma, atherosclerosis, and psoriasis, underscores its significance as a therapeutic target for a wide range of debilitating diseases.
Introduction to BLT1 and its Ligand, LTB4
Leukotriene B4 (LTB4) is a powerful inflammatory mediator synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[1] Its biological effects are primarily mediated through BLT1, a high-affinity GPCR.[2] A second, lower-affinity receptor, BLT2, is more ubiquitously expressed and binds other eicosanoids in addition to LTB4.[2] This guide will focus on the high-affinity BLT1 receptor due to its specific and potent pro-inflammatory functions.
The LTB4-BLT1 axis is a key component of the innate immune response, acting as a potent chemoattractant for neutrophils and other leukocytes to sites of inflammation and infection.[1][3] Elevated levels of LTB4 and expression of BLT1 are observed in numerous inflammatory conditions, highlighting their central role in disease pathogenesis.[4]
BLT1 Signaling Pathways in Inflammation
Upon binding of LTB4, BLT1, which exists as a dimer, undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi and Gq classes.[5][6] This initiates a complex network of downstream signaling cascades.
Key Downstream Signaling Events:
-
Gαi-mediated signaling: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. More importantly, the released Gβγ subunits activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
-
Gαq-mediated signaling: Gαq directly activates PLC, amplifying the generation of IP3 and DAG.
-
MAPK Cascade: The signaling intermediates, including calcium, PKC, and Gβγ subunits, activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38.
-
PI3K/Akt Pathway: BLT1 activation also engages the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.
-
NF-κB Activation: A major convergence point for these pathways is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6][7] This leads to the production and release of a host of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[7]
These signaling events collectively orchestrate the cellular responses to LTB4, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and enhanced expression of adhesion molecules, all of which are hallmarks of an inflammatory response.
Quantitative Data on BLT1 Function
This section summarizes key quantitative data related to BLT1 binding, activation, and its role in inflammatory cell responses.
Table 1: Ligand Binding Affinity and Receptor Activation
| Parameter | Ligand/Agonist | Cell Type/System | Value | Reference |
| Binding Affinity (Kd) | LTB4 | Human Neutrophils | ~0.1-2 nM | [8] |
| LTB4 | HEK cells transfected with BLT1 | ~20 nM (low affinity site) | [9] | |
| LTB4 | CHO cells transfected with BLT1 | pKd 9.2 | [10] | |
| Binding Inhibition (IC50) | CP-105,696 (Antagonist) | Human Neutrophil Membranes | 3.7 nM | [11] |
| Functional Activity (EC50) | LTB4 (for TRPV1 sensitization) | Mouse DRG neurons | ~100 nM | [10] |
| Functional Inhibition (IC50) | CP-105,696 (Chemotaxis) | Monkey Neutrophils | 20 nM | [12][13] |
| CP-105,696 (CD11b upregulation) | Monkey Whole Blood | 16.5 µM | [12][13] |
Table 2: Effects of BLT1 Deficiency or Antagonism on Inflammatory Responses
| Model System | Intervention | Measured Outcome | Quantitative Effect | Reference |
| Mouse Model of Spinal Cord Injury | BLT1 Knockout | Neutrophil Infiltration | ~29% reduction (211.8 ± 14.0 cells/mm² vs 296.9 ± 13.0 cells/mm² in WT) | [14] |
| BLT1 Knockout | Apoptotic Cells | ~39% reduction (297.5 ± 38.3/mm² vs 490.9 ± 89.1/mm² in WT) | [14] | |
| Primate Model of Asthma | CP-105,696 (Antagonist) | IL-6 levels in BAL fluid | 56.9 ± 13.2% inhibition | [12][13] |
| CP-105,696 (Antagonist) | IL-8 levels in BAL fluid | 46.9 ± 14.5% inhibition | [12][13] | |
| Mouse Model of Arthritis (CIA) | BIIL 284 (Antagonist, 10 mg/kg) | Disease Progression | Significant inhibition | [1] |
| Mouse Model of Endotoxemia | U75302 (Antagonist, 1 mg/kg) | IL-6 Gene Expression in VAT | Significant reduction | [15] |
Experimental Protocols for Studying BLT1
Detailed methodologies are crucial for the accurate investigation of BLT1's role in inflammation. Below are protocols for key experiments.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemoattractant, such as LTB4.
Materials:
-
Isolated human or mouse neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber or microfluidic device)
-
Fibronectin-coated permeable membrane (typically 3-5 µm pores)
-
Chemoattractant: LTB4 (typically 1-100 nM)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Microscope with imaging software
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.
-
Chamber Assembly: Assemble the chemotaxis chamber. Coat the permeable membrane with fibronectin (e.g., 50 µg/mL) to facilitate cell adhesion and migration.
-
Loading: Add the chemoattractant solution (LTB4) to the lower chamber. Add the neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, for real-time assays using impedance-based systems, cell migration is monitored continuously.[16]
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. escholarship.org [escholarship.org]
- 6. Differential expression of leukotriene B4 receptor subtypes (BLT1 and BLT2) in human synovial tissues and synovial fluid leukocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E resolvins (RvE1 and RvE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
U-75302: A Selective Leukotriene B4 Receptor 1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a critical role in the initiation and amplification of inflammatory responses. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The BLT1 receptor is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T cells, and its activation leads to a cascade of pro-inflammatory events such as chemotaxis, degranulation, and the production of inflammatory cytokines. Consequently, antagonism of the BLT1 receptor presents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.
U-75302 is a synthetic molecule identified as a potent and selective antagonist of the BLT1 receptor.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound, with the chemical name 6-(6-(3-hydroxy-1-undecen-5-ynyl)-2-pyridinyl)-1,5-hexanediol, is a structural analog of LTB4.[2] It acts as a competitive antagonist at the BLT1 receptor, thereby inhibiting the binding of endogenous LTB4 and blocking its downstream signaling pathways.
Data Presentation: Quantitative Pharmacological Data
The selectivity of this compound for the BLT1 receptor over the BLT2 receptor is a key characteristic that underscores its potential as a targeted therapeutic agent. The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor | Species/System | Value | Reference |
| Binding Affinity (Ki) | BLT1 | Guinea Pig Lung Membranes | 159 nM | [3] |
| Antagonist Activity | BLT1 | Human | Effective antagonist | [4] |
| Antagonist Activity | BLT2 | Human | Does not antagonize LTB4 binding | [3][4] |
Note: While a specific IC50 value for this compound at the BLT2 receptor is not consistently reported, multiple studies have demonstrated a lack of inhibitory activity at concentrations effective at the BLT1 receptor, indicating high selectivity.[3][4]
Mechanism of Action: LTB4 Signaling and its Antagonism by this compound
LTB4 binding to the BLT1 receptor, a Gi-coupled GPCR, initiates a signaling cascade that results in various cellular responses critical to inflammation. This compound competitively binds to the BLT1 receptor, preventing LTB4 from initiating these downstream events.
LTB4/BLT1 Signaling Pathway
The binding of LTB4 to the BLT1 receptor leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. These subunits then activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. These events are central to processes like chemotaxis, degranulation, and superoxide production in neutrophils. The PI3K pathway is also crucial for chemotaxis and other cell survival and activation signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of U-75302 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-75302 is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a potent lipid mediator deeply implicated in the pathogenesis of a wide range of inflammatory diseases. By blocking the LTB4/BLT1 signaling axis, this compound presents a compelling therapeutic strategy for mitigating the deleterious effects of inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects in preclinical models of inflammation, and detailed experimental protocols for its evaluation. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential.
Introduction
Leukotriene B4 (LTB4) is a powerful chemoattractant and activating factor for leukocytes, playing a pivotal role in the initiation and amplification of the inflammatory cascade.[1][2] It is produced from arachidonic acid via the 5-lipoxygenase pathway and exerts its pro-inflammatory effects primarily through the G protein-coupled receptor, BLT1.[3] The LTB4/BLT1 signaling pathway is a critical target for therapeutic intervention in numerous inflammatory conditions, including respiratory diseases, arthritis, and sepsis.[3][4]
This compound, a pyridine analogue, has been identified as a potent and selective antagonist of the BLT1 receptor.[5] It competitively inhibits the binding of LTB4 to BLT1, thereby attenuating downstream signaling events that lead to leukocyte migration, activation, and the production of inflammatory mediators.[4] While its clinical development was discontinued, this compound remains a valuable research tool for elucidating the role of the LTB4/BLT1 axis in inflammatory pathologies and serves as a benchmark for the development of novel anti-inflammatory therapeutics.
Mechanism of Action
This compound functions as a competitive antagonist at the BLT1 receptor. Its primary mechanism involves blocking the binding of LTB4, thus preventing the activation of downstream signaling cascades that are crucial for the inflammatory response.
BLT1 Receptor Signaling
The BLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[6][7] Upon activation by LTB4, BLT1 initiates a cascade of intracellular events:
-
Gαi-mediated signaling: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is also linked to the activation of phosphoinositide 3-kinase (PI3K).[1]
-
Gαq-mediated signaling: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Downstream Effectors: These initial signals converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the nuclear factor-kappa B (NF-κB) pathway, leading to the transcription of pro-inflammatory genes.[2][7][8]
By blocking LTB4 binding, this compound prevents the initiation of these signaling events, thereby inhibiting leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]
Quantitative Data
The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models.
Table 1: Receptor Binding and In Vitro Activity of this compound
| Parameter | Species/Cell Type | Assay | Value | Reference(s) |
| Ki | Guinea Pig Lung Membranes | [3H]-LTB4 Binding | 159 nM | [9] |
| Partial Agonist Activity | Guinea Pig Lung Parenchyma | Muscle Contraction | > 0.3 µM | [4] |
| Inhibition of LTB4-induced Neutrophil Degranulation | Human Neutrophils | Degranulation Assay | > 50% inhibition | [6] |
| Inhibition of PAF-mediated Neutrophil Chemotaxis | Human Neutrophils | Chemotaxis Assay | > 60% inhibition at 10 µM | [6][10] |
| Inhibition of LTB4-dependent ERK1/2 Phosphorylation | Human Synovial Fibroblasts | Western Blot | Significant inhibition | [8] |
Table 2: In Vivo Efficacy of this compound in Inflammatory Models
| Model | Species | This compound Dose & Route | Key Findings | Reference(s) |
| LPS-induced Cardiac Dysfunction | Mouse | 0.25, 0.5, 1 mg/kg (i.p.) | Dose-dependent decrease in TNF-α and IL-6 mRNA; Inhibition of NF-κB activation. | [1] |
| Bleomycin-induced Lung Fibrosis | Mouse | i.t. administration | Attenuated collagen deposition; Reduced TGF-β, IL-13, and IL-17A levels. | [11] |
| Formalin-induced Inflammatory Pain | Mouse | N/A (BLT1 knockout model comparison) | Reduced local swelling and MPO activity. | [3] |
| LPS-induced Endotoxemia | Mouse | 1 mg/kg (i.p.) | Improved survival rate. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the systemic anti-inflammatory effects of this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol or DMSO). Administer this compound (e.g., 0.25, 0.5, or 1 mg/kg) via intraperitoneal (i.p.) injection one hour prior to LPS challenge.[1]
-
LPS Challenge: Prepare a stock solution of LPS in sterile saline. Induce systemic inflammation by i.p. injection of LPS (e.g., 6 mg/kg).[1]
-
Monitoring and Sample Collection: Monitor animals for signs of endotoxemia. At a predetermined time point (e.g., 6 hours post-LPS), euthanize the mice.[1]
-
Tissue and Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline and harvest tissues of interest (e.g., heart, lungs, liver) for analysis of inflammatory markers.
-
Analysis:
-
Cytokine Analysis: Measure levels of TNF-α, IL-6, and other relevant cytokines in serum and tissue homogenates using ELISA or multiplex assays.
-
NF-κB Activation: Assess NF-κB activation in tissue lysates by Western blotting for phosphorylated p65 and IκB-α.
-
Histology: Fix tissues in formalin, embed in paraffin, and perform H&E staining to evaluate inflammatory cell infiltration.
-
In Vitro Assay: Neutrophil Chemotaxis
This assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Human peripheral blood
-
Ficoll-Paque
-
Dextran
-
LTB4
-
This compound
-
Boyden chamber or similar chemotaxis system with 5 µm pore size filters
-
Cell migration medium (e.g., HBSS with 0.1% BSA)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Cell Preparation: Resuspend isolated neutrophils in migration medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[10]
-
Chemotaxis Assay Setup:
-
Add LTB4 (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
Remove the filter and fix and stain the cells.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells using a plate reader-based assay that measures ATP content of the migrated cells.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Visualizations
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a BLT1 antagonist like this compound.
Conclusion
This compound is a well-characterized and selective BLT1 receptor antagonist that has proven to be an invaluable tool for investigating the role of the LTB4/BLT1 signaling pathway in a multitude of inflammatory diseases. The data presented in this guide highlight its potent anti-inflammatory effects in various preclinical models, demonstrating its ability to reduce leukocyte infiltration, pro-inflammatory cytokine production, and tissue damage. While its clinical development has been halted, the extensive preclinical data on this compound continue to provide a strong rationale for the continued exploration of BLT1 antagonism as a therapeutic strategy for inflammatory disorders. The detailed protocols and compiled quantitative data herein serve as a comprehensive resource for researchers and drug development professionals working in this promising area.
References
- 1. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
U-75302: An In-depth Technical Guide for Studying Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of U-75302, a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. It is designed to serve as a core resource for researchers utilizing this compound to investigate neutrophil chemotaxis and related inflammatory processes. This document details the mechanism of action of this compound, presents its pharmacological data in a structured format, provides detailed experimental protocols for its use in neutrophil migration assays, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils.[1] Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in orchestrating the inflammatory response by inducing the directed migration (chemotaxis) of neutrophils to sites of inflammation.[2][3] By competitively binding to BLT1, this compound effectively blocks the downstream signaling cascade initiated by LTB4, thereby inhibiting neutrophil chemotaxis and other LTB4-mediated pro-inflammatory responses. This specificity makes this compound an invaluable tool for dissecting the role of the LTB4/BLT1 axis in various physiological and pathological processes.
Mechanism of Action
Leukotriene B4, upon binding to its high-affinity receptor BLT1 on the neutrophil surface, activates intracellular signaling pathways that are essential for chemotaxis. This process involves the activation of G-proteins, which in turn leads to a cascade of events including calcium mobilization, activation of protein kinase C (PKC), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4] These signaling events culminate in the polymerization of actin and the reorganization of the cytoskeleton, processes that are fundamental for cell polarization and directional movement towards the chemoattractant gradient.
This compound acts as a competitive antagonist at the BLT1 receptor. It binds to the receptor without initiating the downstream signaling cascade. By occupying the LTB4 binding site, this compound prevents LTB4 from activating the receptor, thus inhibiting the entire sequence of events that leads to neutrophil migration. It is important to note that this compound is highly selective for BLT1 and does not exhibit antagonist activity at the low-affinity LTB4 receptor, BLT2.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
| Parameter | Value | Species/Cell Type | Comments | Reference |
| Binding Affinity (Ki) | 159 nM | Guinea Pig Lung Membranes | --- | N/A |
| BLT2 Receptor Activity | No antagonism | Human BLT2 Receptor | Demonstrates selectivity for BLT1 over BLT2. | N/A |
| Inhibition of PAF-induced Neutrophil Chemotaxis | >60% inhibition at 10 µM | Human Neutrophils | Pre-treated for 30 min at 37°C. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study neutrophil chemotaxis.
Isolation of Human Neutrophils from Peripheral Blood
Objective: To obtain a pure population of viable neutrophils for use in chemotaxis assays.
Materials:
-
Anticoagulated (e.g., with ACD or EDTA) whole human blood from healthy donors
-
Ficoll-Paque PLUS or similar density gradient medium
-
Dextran T500 solution (3% in 0.9% NaCl)
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge, sterile tubes, pipettes
Protocol:
-
Dilute the anticoagulated blood 1:1 with HBSS (without Ca2+/Mg2+).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate and discard the upper plasma and mononuclear cell layers.
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in HBSS and add 3% Dextran solution to sediment the erythrocytes. Allow the erythrocytes to settle by gravity for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI-1640 with 0.5% BSA).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the chemotactic response of neutrophils towards LTB4 and assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
This compound (stock solution in a suitable solvent like DMSO or ethanol)
-
Leukotriene B4 (LTB4)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) (as a positive control)
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes (e.g., 3-5 µm pore size)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or Diff-Quik)
-
Microscope
-
Image analysis software (optional)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and perform serial dilutions in the assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a stock solution of LTB4 and dilute it in the assay medium to a final concentration that induces a submaximal chemotactic response (typically in the range of 1-100 nM).
-
Prepare a stock solution of fMLP (e.g., 10 nM) as a positive control for chemotaxis.
-
-
Pre-incubation with this compound:
-
Resuspend the isolated neutrophils in the assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the desired concentrations of this compound (or vehicle control) to the neutrophil suspension.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Assembly of the Boyden Chamber:
-
Place the polycarbonate membrane in the Boyden chamber apparatus, separating the upper and lower wells.
-
Add the chemoattractant solution (LTB4 or fMLP) to the lower wells of the chamber. Add assay medium alone to the lower wells for the negative control (to measure random migration).
-
-
Cell Migration:
-
Carefully add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migration:
-
After incubation, remove the membrane from the chamber.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable stain.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, the migrated cells can be quantified by eluting the stain and measuring the absorbance, or by using fluorescently labeled cells and a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (positive control).
-
Plot the dose-response curve for this compound inhibition and calculate the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: LTB4 Signaling Pathway in Neutrophils and the Point of Inhibition by this compound.
Caption: Experimental Workflow for a Neutrophil Chemotaxis Assay using this compound.
Conclusion
This compound is a critical pharmacological tool for investigating the intricate process of neutrophil chemotaxis. Its high selectivity for the BLT1 receptor allows for the specific interrogation of the LTB4-mediated signaling pathway in inflammation. The data and protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of neutrophil biology and the development of novel anti-inflammatory therapeutics. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to ensure the highest quality data.
References
- 1. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide to the LTB4/BLT1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Leukotriene B4 (LTB4) and its high-affinity receptor, BLT1, signaling pathway. This critical inflammatory axis plays a pivotal role in orchestrating immune responses and is a key target in the development of therapeutics for a range of inflammatory diseases.
Core Components and Mechanism
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1] It exerts its biological effects primarily through the G protein-coupled receptor, BLT1.[1][2] BLT1 is a high-affinity receptor for LTB4, with a dissociation constant (Kd) typically in the low nanomolar range, and is predominantly expressed on the surface of leukocytes, including neutrophils, monocytes, macrophages, eosinophils, and certain T-cell subsets.[1][3][4]
Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family.[1][5] This activation is sensitive to pertussis toxin, confirming the involvement of Gi proteins.[6] The dissociation of the G protein into its Gαi and Gβγ subunits initiates a cascade of downstream signaling events.
Downstream Signaling Cascades
The activation of BLT1 triggers multiple intracellular signaling pathways that mediate the diverse cellular responses to LTB4. The principal cascades are outlined below.
Phospholipase C (PLC) and Calcium Mobilization
The Gβγ subunits of the activated G protein stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytoplasm.[7][8] This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium channels, such as the Calcium Release-Activated Channel (CRAC).[7][9] The resulting increase in intracellular calcium concentration is a critical event for many downstream cellular functions, including enzyme activation, gene expression, and cell migration.[10][11]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
LTB4 binding to BLT1 also leads to the activation of phosphoinositide 3-kinase (PI3K), particularly the γ isoform (PI3Kγ), which is activated by Gβγ subunits.[1][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B).[13] This recruitment to the plasma membrane allows for the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex.[13] The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.[12][14]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The LTB4/BLT1 axis also activates the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways.[1][15] The activation of ERK1/2 is a prominent downstream event and is often used as a marker of BLT1 engagement.[16][17] The precise mechanisms linking BLT1 to MAPK activation are complex and can involve both G protein-dependent and independent pathways, as well as crosstalk from the PI3K/Akt pathway.[1][18][19] For instance, in neutrophils, LTB4-induced activation of ERK and p38 MAPK can be dependent on PI3K activity.[1] The MAPK pathways regulate a wide array of cellular processes, including gene expression, inflammation, and apoptosis.[20]
Receptor Desensitization and Internalization
Prolonged exposure to LTB4 leads to the desensitization and internalization of BLT1, a mechanism to attenuate signaling.[10][21] This process is initiated by the phosphorylation of serine and threonine residues in the C-terminal tail of the activated receptor by G protein-coupled receptor kinases (GRKs).[22][23] Phosphorylation of BLT1 by GRK2 has been shown to be a key step.[21] This phosphorylation event increases the affinity of the receptor for β-arrestins.[22][24] While β-arrestin binding classically sterically hinders further G protein coupling and promotes receptor internalization via clathrin-coated pits, some studies suggest that BLT1 internalization is dependent on GRK2 but may be independent of β-arrestins.[21][22]
Quantitative Data
The following tables summarize key quantitative parameters associated with the LTB4/BLT1 signaling pathway.
Table 1: Ligand and Antagonist Binding Affinities and Potencies
| Compound | Type | Parameter | Value | Cell Type/System | Reference(s) |
| LTB4 | Agonist | Kd | ~0.1-2 nM | Leukocytes | [1] |
| LTB4 | Agonist | EC50 (Ca2+ mobilization) | 2 nM | Differentiated U-937 cells | [10] |
| LTB4 | Agonist | EC50 (Thermal Hyperalgesia) | 11.7 µM (direct TRPV1 activation) | Sensory Neurons | [25] |
| ONO-4057 | Antagonist | Ki | 3.7 ± 0.9 nM | Human Neutrophils | [26] |
| ONO-4057 | Antagonist | IC50 (Ca2+ mobilization) | 0.7 ± 0.3 µM | Human Neutrophils | [26][27] |
| ONO-4057 | Antagonist | IC50 (Chemotaxis) | 0.9 ± 0.1 µM | Human Neutrophils | [26] |
| U-75302 | Antagonist | IC50 (LTB4 binding) | - | - | [15] |
| This compound | Antagonist | - | - | - | [6] |
Table 2: BLT1 Expression in Human Leukocytes
| Cell Type | Expression Level | Comments | Reference(s) |
| Neutrophils | High | Constitutively expressed. | [4][28] |
| Monocytes (Classical CD14++CD16-) | High | Expression is down-regulated by pro-inflammatory stimuli (IFN-γ, LPS) and up-regulated by anti-inflammatory agents (IL-10, dexamethasone). | [29] |
| Monocytes (CD14+CD16+) | Low | - | [29] |
| Eosinophils | Moderate | - | [1] |
| Macrophages | Moderate | - | [5] |
| T-lymphocytes (Effector CD8+) | Inducible/High | Expression is induced upon activation. | [3][5] |
| T-lymphocytes (Naive) | Low/Undetectable | - | [3] |
| Dendritic Cells | Present | - | [5][28] |
| B-lymphocytes | Generally low | - | - |
| Mast Cells | Present | - | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the migration of neutrophils towards an LTB4 gradient.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size).
-
RPMI 1640 medium with 0.1% BSA.
-
LTB4.
-
Positive control: fMLP (10 nM).
-
Negative control: Vehicle (e.g., ethanol).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate human neutrophils from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the purified neutrophils in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of LTB4 in RPMI 1640 with 0.1% BSA (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Also prepare the positive and negative controls.
-
Add 200 µL of the chemoattractant solutions (LTB4 dilutions, fMLP, or vehicle) to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add 100 µL of the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.
-
Fix the filter in methanol and stain with a suitable stain (e.g., Diff-Quik).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over the negative control).
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to LTB4 stimulation.
Materials:
-
Leukocytes (e.g., neutrophils, monocytes, or a cell line expressing BLT1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
LTB4.
-
Ionomycin (positive control).
-
Vehicle (negative control).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Harvest the cells and resuspend them in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
Load the cells with the calcium-sensitive dye by incubating with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-2 µM) at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and dispense them into the wells of a black, clear-bottom 96-well plate.
-
Allow the cells to equilibrate for 10-15 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 20-30 seconds.
-
Add LTB4 (final concentration, e.g., 10 nM) or controls to the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
At the end of the recording, add ionomycin (e.g., 1 µM) to obtain the maximum calcium signal, followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal for calibration (if using Fura-2).
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio (F340/F380 for Fura-2) over time.
Western Blot for Phospho-ERK1/2
Objective: To detect the phosphorylation of ERK1/2 in response to LTB4 stimulation.
Materials:
-
Leukocytes (e.g., neutrophils).
-
RPMI 1640 medium.
-
LTB4.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture the cells and serum-starve for 2-4 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Stimulate the cells with LTB4 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.
-
Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[30][31]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[31][32]
Visualizations
LTB4/BLT1 Signaling Pathway
Caption: LTB4/BLT1 Signaling Cascade.
Experimental Workflow for Studying LTB4/BLT1 Signaling
References
- 1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the LTB4/BLT1 pathway in allergen-induced airway hyperresponsiveness and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of leukotriene B4: intracellular calcium redistribution in rabbit neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leukotriene B4-induced homologous desensitization of calcium mobilization and phosphoinositide metabolism in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-talk between mitogenic Ras/MAPK and survival PI3K/Akt pathways: a fine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Agonist-induced internalization of leukotriene B(4) receptor 1 requires G-protein-coupled receptor kinase 2 but not arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Real-time imaging of leukotriene B₄ mediated cell migration and BLT1 interactions with β-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-arrestins in the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4 receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
U-75302 in Models of Respiratory Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U-75302 is a potent and selective antagonist of the high-affinity Leukotriene B4 (LTB4) receptor, BLT1. As a structural analog of LTB4, it serves as a critical research tool for elucidating the role of the LTB4/BLT1 signaling axis in the pathophysiology of various inflammatory conditions, particularly chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document provides a comprehensive technical overview of this compound's application in preclinical respiratory disease models. It details its mechanism of action, summarizes quantitative data from key in vitro and in vivo studies, outlines experimental protocols, and visualizes the associated biological pathways and workflows.
Mechanism of Action
Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, known for its potent chemoattractant and activating effects on leukocytes, especially neutrophils.[1] It exerts its biological functions primarily through two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.
This compound, chemically known as 6-(6-[3-hydroxy-1E,5Z-undecadienyl]-2-pyridinyl)-1,5-hexanediol, functions as a competitive antagonist at the BLT1 receptor.[2] By blocking the binding of LTB4 to BLT1, this compound effectively inhibits downstream signaling cascades responsible for:
-
Leukocyte Chemotaxis: Preventing the directed migration of neutrophils and eosinophils to sites of inflammation in the airways.[2][3]
-
Cellular Activation: Inhibiting the activation of inflammatory cells, thereby reducing the release of pro-inflammatory mediators.
-
Airway Smooth Muscle Effects: Attenuating processes like airway smooth muscle (ASM) cell proliferation and migration, which contribute to airway remodeling in chronic asthma.[4]
It is important to note that while this compound is primarily an antagonist, it can exhibit partial agonist activity at concentrations exceeding 0.3 µM, causing effects like the contraction of lung parenchyma strips.[2] Its antagonistic action is selective for the LTB4 receptor; it does not inhibit other myotropic agonists such as histamine, LTC4, LTD4, or the thromboxane A2 mimetic U-46619.[2]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative findings from preclinical studies using this compound in various respiratory disease models.
Table 1: Summary of In Vitro Studies with this compound
| Model System | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|
| Guinea Pig Lung Parenchyma Strips | > 0.3 µM | Partial agonist activity (contraction). | [2] |
| Guinea Pig Lung Parenchyma Strips | 0.3 µM | Antagonist activity: Shifted LTB4 half-maximal response from 0.01-0.02 µM to 0.10 µM. Inhibited LTB4-dependent thromboxane B2 release. | [2] |
| Human Airway Smooth Muscle (ASM) Cells | Not specified | Inhibited LTB4-induced cell proliferation and migration (chemokinesis). | [4] |
| Human Sputum Samples (COPD) | 2.5 x 10-4 mol/L | Reduced neutrophil chemotactic activity by 44.4%. | [3] |
| Human EBC Samples (COPD) | 2.5 x 10-4 mol/L | Reduced neutrophil chemotactic activity by 44.6%. |[3] |
Table 2: Summary of In Vivo Studies with this compound in Asthma and Airway Inflammation Models
| Animal Model | Disease Induction | This compound Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Mice (Neutrophilic Asthma) | House Dust Mite (HDM) / LPS | 50 µg/kg, intraperitoneal | Significantly suppressed IL-1β levels in the lung. | [5] |
| Guinea Pigs | Ovalbumin (OVA) Sensitization & Challenge | Not specified | Reduced airway hyperresponsiveness without altering eosinophil response. | [6] |
| Mice (Cardiac Dysfunction) | Lipopolysaccharide (LPS) | 0.25 - 0.5 mg/kg | Attenuated LPS-induced cardiac dysfunction; decreased TNF-α, IL-6, and pNF-κB expression. |[7] |
Table 3: Summary of In Vivo Studies with this compound in Lung Injury and Fibrosis Models
| Animal Model | Disease Induction | This compound Dosage & Administration | Key Quantitative Findings | Reference |
|---|
| Mice | Bleomycin (BLM) | Not specified (administered days 0-9 post-BLM) | Attenuated lung fibrosis on day 21 (decreased collagen deposition). Reduced lymphocytes, CD4+ T cells, and CD8+ T cells in BALF. Decreased IL-13 and IL-17A production in lung tissue. |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in the literature involving this compound.
Protocol: Guinea Pig Lung Parenchyma Strip Contraction Assay
This ex vivo protocol is used to assess the direct effects of compounds on airway smooth muscle contraction.
-
Tissue Preparation: Guinea pig lungs are dissected, and peripheral parenchyma strips (approx. 2x2x15 mm) are prepared.
-
Mounting: Strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: Tissues are equilibrated under a resting tension (e.g., 1.0 g) for at least 60 minutes, with buffer changes every 15-20 minutes.
-
Experimentation:
-
Agonist Response: A cumulative concentration-response curve is generated for LTB4 to establish a baseline.
-
Antagonism Study: After washout, tissues are pre-incubated with this compound (e.g., 0.3 µM) for a set period (e.g., 30 minutes) before generating a second LTB4 concentration-response curve.
-
-
Data Analysis: The shift in the LTB4 dose-response curve in the presence of this compound is calculated to determine its antagonist potency.
Protocol: Murine Model of Neutrophilic Airway Inflammation
This in vivo model is used to study the mechanisms of severe, neutrophil-dominant asthma.
-
Animal Model: C57BL/6 mice are typically used.
-
Sensitization & Challenge: Mice are sensitized and challenged with a combination of House Dust Mite (HDM) extract and Lipopolysaccharide (LPS) to induce a neutrophilic inflammatory phenotype. A typical schedule involves intranasal administration over several weeks.
-
This compound Administration: this compound (50 µg/kg) or vehicle (control) is administered intraperitoneally 1 hour before each HDM/LPS challenge.[5]
-
Endpoint Analysis (24h post-final challenge):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid (BALF) is collected to measure total and differential cell counts (neutrophils, eosinophils, etc.).
-
Cytokine Analysis: Cytokine levels (e.g., IL-1β) in the BALF or lung homogenates are quantified using ELISA or other immunoassays.
-
Histology: Lungs are fixed, sectioned, and stained (e.g., H&E) to assess inflammation and tissue damage.
-
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay quantifies the directed migration of neutrophils toward a chemoattractant.
-
Cell Isolation: Neutrophils are isolated from whole blood (e.g., human peripheral blood) using density gradient centrifugation.
-
Chamber Setup: A Boyden microchamber is used, which consists of upper and lower wells separated by a microporous membrane (e.g., 3-5 µm pore size).
-
Loading:
-
Lower Well: Filled with the chemoattractant solution (e.g., LTB4, or patient-derived samples like BALF or sputum supernatant).
-
Upper Well: Loaded with the isolated neutrophil suspension.
-
-
Antagonism Study: For inhibition experiments, this compound is pre-incubated with the neutrophil suspension before being added to the upper well, or it is mixed with the chemoattractant in the lower well.
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period allowing for cell migration (e.g., 60-90 minutes).
-
Quantification: The membrane is removed, fixed, and stained. The number of neutrophils that have migrated through the membrane to the lower side is counted under a microscope in several high-power fields. The result is often expressed as a chemotactic index.[3]
Application in Respiratory Disease Models
Asthma and Airway Hyperresponsiveness
In models of allergic asthma, LTB4 levels are significantly elevated and contribute to both inflammation and airway hyperresponsiveness (AHR), a hallmark of the disease.[1] this compound has been instrumental in dissecting the specific role of the BLT1 receptor in this context. Studies show that BLT1 antagonism can reduce AHR.[6] Furthermore, LTB4, acting via BLT1, promotes the proliferation and migration of human airway smooth muscle cells, key processes in the airway remodeling seen in chronic asthma. This compound effectively blocks these effects in vitro, suggesting that BLT1 antagonists could potentially mitigate remodeling.[4]
COPD and Neutrophilic Inflammation
COPD is characterized by persistent neutrophilic inflammation.[3] LTB4 is a primary chemoattractant for neutrophils and its levels are elevated in the exhaled breath condensate (EBC) and sputum of COPD patients.[3] Experiments using this compound have directly demonstrated the significant contribution of LTB4 to this process. By incubating EBC and sputum samples from COPD patients with this compound, researchers observed a nearly 45% reduction in neutrophil chemotactic activity, confirming the LTB4/BLT1 axis as a key driver of neutrophil recruitment in the COPD airway.[3]
Lung Injury and Fibrosis
Emerging evidence suggests a role for the LTB4/BLT1 pathway in the pathogenesis of lung fibrosis. In a mouse model where fibrosis is induced by bleomycin, treatment with this compound during the acute injury phase significantly attenuated the development of fibrosis later on.[8] This protective effect was associated with a reduction in lymphocyte populations (CD4+ and CD8+ T cells) and a decrease in the pro-fibrotic cytokines IL-13 and IL-17A, indicating that early inflammatory events mediated by BLT1 are critical for the subsequent fibrotic response.[8]
Conclusion
This compound is an indispensable pharmacological tool for investigating the role of the LTB4/BLT1 signaling pathway in respiratory diseases. Preclinical data robustly support the involvement of this pathway in driving key pathological features of asthma and COPD, including airway hyperresponsiveness, chronic neutrophilic inflammation, and airway remodeling. The quantitative data and established protocols summarized herein provide a foundation for researchers to design and interpret experiments aimed at further understanding LTB4 biology and evaluating BLT1 antagonism as a potential therapeutic strategy for inflammatory lung diseases.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 contributes to exhaled breath condensate and sputum neutrophil chemotaxis in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of functional leukotriene B4 receptors on human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of U-75302: A Leukotriene B4 Receptor 1 Antagonist
An In-depth Technical Guide for Drug Development Professionals
Introduction: U-75302 is a pyridine analogue and a potent, selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1).[1][2] LTB4 is a powerful lipid mediator involved in a wide array of inflammatory responses, making its receptor a compelling target for therapeutic intervention in various inflammatory diseases.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and its effects on key signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Pharmacology
The following tables summarize the key quantitative data from various preclinical studies involving this compound.
Table 1: Receptor Binding Affinity
| Parameter | Species/Tissue | Value | Reference |
| Ki | Guinea Pig Lung Membranes | 159 nM | [2] |
Table 2: In Vitro Functional Activity
| Assay/Model | Agonist | This compound Concentration | Effect | Reference |
| LTB4-induced constriction of guinea pig lung parenchyma strips | LTB4 | 0.3 µM | Displaced LTB4 dose-response curve; required 0.10 µM LTB4 for half-maximal response (vs. 0.01-0.02 µM without this compound) | [5] |
| LTB4-dependent thromboxane B2 release from lung parenchyma | LTB4 | 0.3 µM | Inhibition of release | [5] |
| LTB4-induced ERK1/2 phosphorylation | LTB4 | Not specified | Blocked phosphorylation | [6] |
| Inflammasome assembly in neutrophils | Nigericin | 10 µM | Inhibited NLRP3/ASC association | [7] |
| IL-1β and caspase-1 cleavage in macrophages | LPS + Nigericin | Not specified | Inhibition | [7] |
Table 3: In Vivo Efficacy in Disease Models
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| LPS-induced cardiac dysfunction | Mouse | 0.25, 0.5, 1 mg/kg intraperitoneally 1h prior to LPS | Significantly improved survival and attenuated cardiac dysfunction; enhanced AMPK/ACC signaling | [8] |
| MRSA skin infection | Mouse | 0.001% topical ointment | Inhibited IL-1β protein and Il1b mRNA transcripts | [7] |
| Bleomycin-induced lung fibrosis | Mouse | Not specified (administered during acute injury phase) | Greatly attenuated lung fibrosis, reduced collagen deposition, and decreased TGF-β production | [9] |
| HDM/LPS-induced neutrophilic airway inflammation | Mouse | 50 µg/kg intraperitoneally 1h prior to challenge | Suppressed IL-1β, NLRP3, ASC complex, and caspase-1 levels | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by antagonizing the BLT1 receptor, thereby modulating downstream signaling cascades initiated by LTB4.
LTB4/BLT1 Signaling and Inflammasome Activation
LTB4, through its high-affinity receptor BLT1, is a potent chemoattractant for neutrophils and plays a crucial role in inflammation.[3][10] this compound specifically antagonizes this receptor.[2] It is important to note that this compound does not antagonize the binding of LTB4 to the human BLT2 receptor.[2][11] In the context of infection and inflammation, the LTB4/BLT1 axis has been shown to be required for inflammasome activation and subsequent IL-1β production.[7] this compound has been demonstrated to inhibit the assembly of the NLRP3 inflammasome.[7][10]
Modulation of the AMPK Signaling Pathway
In a model of LPS-induced cardiac dysfunction, this compound was found to enhance the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] This effect was associated with the protective effects of this compound against cardiac dysfunction, inflammation, and apoptosis.[8] The inhibition of the LTB4/BLT1 signaling pathway by this compound leads to an upregulation of phosphorylated AMPK (pAMPK) and its downstream target, phosphorylated acetyl-CoA carboxylase (pACC).[8]
Experimental Protocols
In Vivo Model of LPS-Induced Cardiac Dysfunction
-
Animals: Mice were used in this study.[8]
-
Treatment: this compound was administered via intraperitoneal injection at doses of 0.25, 0.5, or 1 mg/kg one hour prior to the intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 6 mg/kg.[8]
-
Assessments:
-
Survival was monitored every 6 hours for 3 days.[8]
-
Cardiac geometry and function were assessed 6 hours after LPS injection using transthoracic echocardiography.[8]
-
Myocardial tissue was collected 6 hours after LPS injection for western blot analysis of proteins involved in the AMPK signaling pathway (BLT1, pAMPK, pACC, PGC1α), apoptosis (Bax, cleaved caspase-3, Bcl-2), and inflammation (pNF-κB, IκB-α).[8]
-
Mitochondrial complex I and II and OPA1 expression were also analyzed by western blot.[8]
-
mRNA levels of TNF-α and IL-6 were quantified.[8]
-
In Vitro Inflammasome Activation Assay
-
Cells: Peritoneal macrophages or neutrophils were used.[7]
-
Protocol:
-
Analysis:
Conclusion
The preclinical data for this compound strongly support its role as a selective and potent BLT1 receptor antagonist. It has demonstrated efficacy in a range of in vitro and in vivo models of inflammation, including those relevant to cardiac dysfunction, skin infections, and lung fibrosis. Its mechanism of action involves the modulation of key inflammatory pathways such as the NLRP3 inflammasome and the AMPK signaling cascade. While some studies have noted intrinsic agonist activity in certain cell types, the predominant effect observed in disease models is antagonism of LTB4-driven inflammation.[12] These findings highlight the therapeutic potential of this compound and provide a solid foundation for further investigation in the development of novel anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic suppression of leukotriene B4 synthesis ex vivo in neutrophils from patients with rheumatoid arthritis beginning treatment with methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
U-75302: A Technical Guide to its Impact on Cellular Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] As a critical mediator of inflammation, the LTB4/BLT1 axis plays a pivotal role in the recruitment and activation of various immune cells. This technical guide provides an in-depth overview of the effects of this compound on cellular immunity, compiling quantitative data, detailing experimental protocols, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant derived from arachidonic acid, primarily involved in inflammatory responses. It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The BLT1 receptor is predominantly expressed on leukocytes, including neutrophils, T cells, and dendritic cells, making it a key target for modulating immune responses. This compound is a pyridine analog that acts as a selective antagonist for the BLT1 receptor, with a Ki of 159 nM on guinea pig lung membranes, and does not exhibit significant activity at the BLT2 receptor.[1][2] This selectivity makes this compound a valuable tool for dissecting the specific roles of the LTB4/BLT1 signaling pathway in cellular immunity.
Mechanism of Action
This compound competitively binds to the BLT1 receptor, thereby preventing the binding of its natural ligand, LTB4. This blockade inhibits the downstream signaling cascades that are normally initiated by LTB4-BLT1 interaction. These cascades are crucial for a variety of cellular responses, including chemotaxis, degranulation, cytokine production, and proliferation of immune cells.
Effects on Cellular Immunity
This compound has been shown to modulate the function of several key immune cell populations.
T Lymphocytes
This compound significantly impacts T cell function. In a murine model of bleomycin-induced lung fibrosis, treatment with this compound led to a significant reduction in the numbers of both CD4+ and CD8+ T cells in the bronchoalveolar lavage fluid (BALF).[3] Furthermore, it has been demonstrated that BLT1 is substantially induced in CD8+ effector T cells, and LTB4 elicits BLT1-dependent chemotaxis in these cells.[4]
Neutrophils
As primary responders in acute inflammation, neutrophils are a major target of LTB4. This compound, by blocking the BLT1 receptor, can inhibit neutrophil chemotaxis towards LTB4.
Dendritic Cells (DCs)
Dendritic cells play a crucial role in initiating and shaping adaptive immune responses. This compound has been shown to modulate cytokine release from murine bone marrow-derived dendritic cells (BM-DCs). Specifically, it slightly inhibited zymosan-stimulated IL-10 release and increased the release of IL-12 p40 by approximately 23%.[5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of cellular immunity.
Table 1: Receptor Binding and In Vitro Efficacy
| Parameter | Value | Species/Cell Type | Reference |
| Ki for BLT1 | 159 nM | Guinea Pig Lung Membranes | [1] |
| Effect on Zymosan-Stimulated IL-10 Release | Slight Inhibition | Murine BM-DCs | [5] |
| Effect on Zymosan-Stimulated IL-12 p40 Release | ~23% Increase | Murine BM-DCs | [5] |
| Inhibition of LTB4-induced ERK phosphorylation | Dose-dependent | Caco-2 cells | [6] |
Table 2: In Vivo Effects of this compound
| Model | This compound Dose | Effect | Reference |
| Bleomycin-induced lung fibrosis (mouse) | Not specified | Significantly reduced numbers of CD4+ and CD8+ T cells in BALF | [3] |
| Bleomycin-induced lung fibrosis (mouse) | Not specified | Significantly decreased production of IL-13 and IL-17A | [3] |
| LPS-induced endotoxemia (aged mice) | 1 mg/kg | Reduced phosphorylated NFκB and IL-6 | [7] |
| Cecal Ligation and Puncture-induced sepsis (mouse) | 0.5 mg/kg | Partial suppressive effect on IL-17, IL-6, IL-1β, and TNFα in serum and peritoneal fluid | [8] |
Signaling Pathways Modulated by this compound
By blocking the BLT1 receptor, this compound inhibits several downstream signaling pathways that are crucial for immune cell function.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. LTB4-BLT1 signaling can lead to the activation of NF-κB.[7] this compound treatment has been shown to reduce the levels of phosphorylated NF-κB in a model of LPS-induced endotoxemia in aged mice.[7] This inhibition likely occurs through the prevention of IκB degradation, which normally holds NF-κB inactive in the cytoplasm.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotrienes modulate cytokine release from dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributory Role of BLT2 in the Production of Proinflammatory Cytokines in Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of U-75302: A Technical Guide for Researchers
An In-Depth Examination of a Selective Leukotriene B4 Receptor Antagonist
Abstract
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. As a critical mediator of inflammation, LTB4 and its receptors represent a significant area of interest for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental assays. Furthermore, it visualizes the intricate signaling pathways associated with LTB4 receptors to facilitate a deeper understanding of the compound's biological context.
Introduction
Leukotriene B4 (LTB4) is a potent lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its actions are mediated through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. LTB4 plays a crucial role in the recruitment and activation of various immune cells, particularly neutrophils, to sites of inflammation. Consequently, the LTB4/BLT1 axis is implicated in the pathophysiology of numerous inflammatory conditions, including respiratory diseases, arthritis, and psoriasis.
This compound, a pyridine-containing analog, has been identified as a selective antagonist of the BLT1 receptor. Its ability to inhibit the binding of LTB4 to its high-affinity receptor makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the LTB4 signaling pathway. This guide aims to consolidate the current understanding of this compound's pharmacology, providing a technical resource for its application in preclinical research.
Mechanism of Action
This compound exerts its primary pharmacological effect by competitively inhibiting the binding of LTB4 to the BLT1 receptor. This antagonism prevents the initiation of downstream signaling cascades that are responsible for the pro-inflammatory and chemotactic effects of LTB4. While its principal activity is that of an antagonist, this compound has also been observed to exhibit partial agonist effects in certain experimental models, such as the contraction of guinea pig lung parenchyma strips. This dual activity should be taken into consideration when interpreting experimental results.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key binding and functional parameters.
| Parameter | Value | Assay System | Reference |
| Ki | 165 nM | [3H]LTB4 binding to guinea pig lung membranes | |
| Selectivity | No significant binding | Human BLT2 receptor |
Table 1: Binding Affinity and Selectivity of this compound
| Activity | Concentration | Effect | Assay System | Reference |
| Antagonism | 0.3 µM | Displaced LTB4 dose-response curve | Guinea pig lung parenchyma strips | |
| Partial Agonism | > 0.3 µM | Contraction | Guinea pig lung parenchyma strips | |
| Antagonism | Not specified | Inhibited LTB4-dependent thromboxane B2 release | Guinea pig lung parenchyma |
Table 2: Functional Activity of this compound
Signaling Pathways
This compound's mechanism of action is intrinsically linked to the signaling pathways activated by LTB4 through its receptors. The following diagrams, generated using the DOT language, illustrate the key downstream signaling cascades of the BLT1 and BLT2 receptors.
Introduction to Sepsis-Induced Cardiomyopathy and the LTB4 Pathway
An In-Depth Technical Guide: U-75302 in Sepsis-Induced Cardiac Dysfunction Research
Sepsis, a life-threatening condition arising from a dysregulated host response to infection, frequently leads to multi-organ failure, with the heart being a primary target.[1][2] Sepsis-Induced Cardiomyopathy (SIC) is a critical complication characterized by transient myocardial depression, affecting both systolic and diastolic functions, and is associated with mortality rates as high as 70%.[1][3][4] The pathophysiology of SIC is complex, involving an overwhelming inflammatory response, mitochondrial dysfunction, and impaired calcium handling within cardiomyocytes.[1][5][6][7]
Among the key inflammatory mediators implicated in sepsis is Leukotriene B4 (LTB4), a potent lipid chemoattractant derived from arachidonic acid.[8] LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity BLT2.[8][9] The LTB4/BLT1 signaling axis is a crucial contributor to leukocyte recruitment and the production of inflammatory cytokines during sepsis.[10]
This compound is a pharmacological agent identified as a specific and selective antagonist for the BLT1 receptor.[9][10] Its ability to block the LTB4/BLT1 pathway makes it a significant tool for investigating the role of this signaling cascade in inflammatory diseases and a potential therapeutic candidate for mitigating the cardiac damage seen in sepsis. This guide provides a detailed overview of the research on this compound's role in SIC, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.
Core Mechanism of Action of this compound in SIC
Research indicates that this compound ameliorates sepsis-induced cardiac dysfunction by blocking the LTB4/BLT1 signaling pathway, which in turn activates AMP-activated protein kinase (AMPK).[10] AMPK is a critical regulator of cellular energy homeostasis.[10] The activation of AMPK by this compound leads to several protective downstream effects:
-
Suppression of Inflammation: Activated AMPK inhibits the NF-κB signaling pathway, a central regulator of inflammation.[10] this compound treatment reverses the sepsis-induced degradation of IκB-α and reduces the expression of phosphorylated NF-κB, thereby decreasing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
-
Preservation of Mitochondrial Function: AMPK activation enhances the expression of mitochondrial biogenesis regulators and components of the electron transport chain, including mitochondrial complexes I and II.[10] This helps to preserve mitochondrial integrity and function, which is often compromised during sepsis.[1][10]
-
Inhibition of Apoptosis: The this compound-mediated activation of AMPK helps to suppress cardiac apoptosis. It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic proteins Bax and cleaved caspase-3.[10]
By targeting these interconnected pathways, this compound effectively attenuates the primary drivers of cardiac injury in sepsis models.
Experimental Evidence and Quantitative Data
Studies utilizing a lipopolysaccharide (LPS)-induced sepsis model in mice have provided robust quantitative data on the efficacy of this compound. Pretreatment with this compound significantly improves survival and attenuates acute cardiac dysfunction.[10]
Data Presentation
The following tables summarize the key quantitative findings from a pivotal study investigating different doses of this compound.
Table 1: Effect of this compound on Cardiac Function in LPS-Induced Sepsis Model [10]
| Group | Dose | LVEF (%) | FS (%) | E/A Ratio |
|---|---|---|---|---|
| Control | - | 75.3 ± 3.5 | 42.1 ± 2.7 | 1.45 ± 0.12 |
| LPS | 6 mg/kg | 48.2 ± 4.1* | 23.5 ± 2.1* | 1.98 ± 0.15* |
| LPS + this compound | 0.25 mg/kg | 55.7 ± 3.9† | 28.4 ± 2.5† | 1.79 ± 0.13 |
| LPS + this compound | 0.5 mg/kg | 62.4 ± 4.2† | 32.7 ± 2.8† | 1.65 ± 0.11† |
| LPS + this compound | 1 mg/kg | 68.9 ± 3.8† | 37.5 ± 3.1† | 1.51 ± 0.10† |
*P < 0.05 vs. Control; †P < 0.05 vs. LPS group. Data are presented as mean ± SEM. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening.
Table 2: Effect of this compound on Cardiac Inflammatory Markers in LPS-Induced Sepsis Model [10]
| Group | Dose | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | pNF-κB (Relative Expression) | IκB-α (Relative Expression) |
|---|---|---|---|---|---|
| Control | - | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS | 6 mg/kg | 8.5 ± 1.2* | 12.3 ± 1.8* | 3.8 ± 0.5* | 0.3 ± 0.05* |
| LPS + this compound | 1 mg/kg | 3.2 ± 0.6† | 4.5 ± 0.9† | 1.5 ± 0.3† | 0.8 ± 0.1† |
*P < 0.05 vs. Control; †P < 0.05 vs. LPS group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Myocardial Apoptosis Markers in LPS-Induced Sepsis Model [10]
| Group | Dose | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
|---|---|---|---|---|
| Control | - | 1.00 | 1.00 | 1.00 |
| LPS | 6 mg/kg | 0.4 ± 0.06* | 3.5 ± 0.4* | 4.1 ± 0.6* |
| LPS + this compound | 1 mg/kg | 0.8 ± 0.1† | 1.6 ± 0.2† | 1.8 ± 0.3† |
*P < 0.05 vs. Control; †P < 0.05 vs. LPS group. Data are presented as mean ± SEM.
Table 4: Effect of this compound on AMPK Signaling and Mitochondrial Function [10]
| Group | Dose | pAMPK (Relative Expression) | Mitochondrial Complex I (Relative Expression) | Mitochondrial Complex II (Relative Expression) |
|---|---|---|---|---|
| Control | - | 1.00 | 1.00 | 1.00 |
| LPS | 6 mg/kg | 1.3 ± 0.2 | 0.5 ± 0.07* | 0.6 ± 0.08* |
| LPS + this compound | 1 mg/kg | 2.9 ± 0.4† | 0.9 ± 0.1† | 0.9 ± 0.1† |
*P < 0.05 vs. Control; †P < 0.05 vs. LPS group. Data are presented as mean ± SEM.
Table 5: Effect of this compound on 72-Hour Survival Rate [10]
| Group | Dose | Survival Rate (%) |
|---|---|---|
| LPS | 6 mg/kg | 28.0% |
| LPS + this compound | 1 mg/kg | 40.0%* |
*P < 0.01 vs. LPS group.
Key Experimental Protocols
The following methodologies are central to the investigation of this compound in the context of sepsis-induced cardiac dysfunction.
Sepsis-Induced Cardiac Dysfunction Animal Model (LPS)
This model uses endotoxin to induce a systemic inflammatory response that mimics key aspects of sepsis.
-
Animals: Male C57BL/6 mice are typically used.
-
Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 6 mg/kg.[10]
-
Treatment: this compound is dissolved in a vehicle (e.g., PBS) and administered via i.p. injection 1 hour prior to the LPS challenge. Doses typically range from 0.25 to 1 mg/kg.[10]
-
Control Groups: A vehicle control group (receiving PBS) and an LPS-only group are essential for comparison.
-
Endpoint: Cardiac function is typically assessed 6 hours after LPS injection, a time point corresponding to acute cardiac dysfunction. Survival studies are monitored over 72 hours or longer.[10]
Echocardiographic Assessment
This non-invasive technique is used to evaluate cardiac function in live animals.
-
Procedure: Mice are anesthetized, and two-dimensional M-mode echocardiography is performed.
-
Measurements: Key parameters of left ventricular (LV) systolic function, such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), are calculated from M-mode images. Diastolic function is assessed by measuring the ratio of the early (E) to late (A) ventricular filling velocities (E/A ratio) using Doppler imaging.[10]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins in heart tissue.
-
Sample Preparation: Hearts are harvested from mice at the experimental endpoint, and total protein is extracted from the ventricular tissue.
-
Procedure: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., pNF-κB, IκB-α, Bcl-2, Bax, pAMPK, etc.).
-
Quantification: A loading control (e.g., β-actin or GAPDH) is used for normalization. Band intensities are quantified using densitometry software to determine relative protein expression.[10]
Real-Time PCR (RT-PCR)
RT-PCR is employed to measure the mRNA expression levels of inflammatory cytokines.
-
Sample Preparation: Total RNA is extracted from heart tissue using appropriate reagents.
-
Procedure: RNA is reverse-transcribed into cDNA. Real-time PCR is then performed using specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantification: The relative expression of target genes is calculated using the 2-ΔΔCt method.[10]
Broader Signaling Context and Receptor Specificity
The protective effects of this compound are not limited to LPS-induced endotoxemia. In cecal ligation and puncture (CLP) models, which induce polymicrobial sepsis, suppression of BLT1 by this compound also inhibits the adverse cardiac effects of 5-lipoxygenase (5-Lox), a key enzyme in LTB4 production.[11] In this context, the LTB4/BLT1 pathway has been shown to activate an IL-12p35 pathway and enhance M1 macrophage polarization, further contributing to myocardial injury.[11]
It is critical to distinguish between the two LTB4 receptors, BLT1 and BLT2. This compound is a selective antagonist for the high-affinity BLT1 receptor and does not inhibit LTB4 binding to the low-affinity BLT2 receptor.[9][12] This specificity is important, as both receptors can mediate inflammatory responses, sometimes in a tissue-specific manner.[12][13] For example, in CLP-induced sepsis, BLT1 inhibition with this compound was shown to attenuate liver injury, while a BLT2 antagonist was more effective at reducing lung inflammation.[12] This highlights the specific role of BLT1 in the inflammatory cascade affecting the heart and other organs during sepsis.
Conclusion and Future Directions
The selective BLT1 antagonist this compound demonstrates significant therapeutic potential in preclinical models of sepsis-induced cardiac dysfunction. By blocking the LTB4/BLT1 signaling axis, this compound activates the protective AMPK pathway, leading to a reduction in cardiac inflammation, apoptosis, and mitochondrial dysfunction.[10] This translates to tangible improvements in cardiac function and overall survival in animal models of sepsis.[10]
For researchers, scientists, and drug development professionals, this compound serves as a critical tool for dissecting the inflammatory mechanisms of SIC and represents a promising therapeutic strategy.
Future research should focus on:
-
Validating efficacy in diverse preclinical models: While results in LPS and CLP models are promising, further studies are needed to confirm the benefits of this compound in more clinically relevant models of sepsis that account for different pathogens and co-morbidities.
-
Investigating the therapeutic window: Determining the optimal timing and duration of this compound administration post-sepsis onset is crucial for potential clinical translation.
-
Long-term outcomes: Assessing the impact of this compound on the long-term recovery of cardiac function and the prevention of chronic complications following sepsis.
-
Clinical Translation: To date, there is a lack of clinical trial data for this compound specifically for sepsis. Given the robust preclinical evidence, well-designed clinical trials are a necessary next step to evaluate the safety and efficacy of BLT1 antagonism in human patients with sepsis-induced cardiac dysfunction.
References
- 1. Sepsis‑induced cardiac dysfunction and pathogenetic mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sepsis-Induced Cardiomyopathy: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepsis-induced cardiomyopathy in animals: From experimental studies to echocardiography-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepsis-induced cardiomyopathy in animals: From experimental studies to echocardiography-based clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of intracellular calcium transporters in animal models of sepsis induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of sepsis-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sepsis-induced cardiac dysfunction: a review of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 5-lipoxygenase is associated with downregulation of the leukotriene B4 receptor 1/ Interleukin-12p35 pathway and ameliorates sepsis-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contributory Role of BLT2 in the Production of Proinflammatory Cytokines in Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
U-75302 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1 (BLT1), a G protein-coupled receptor (GPCR) critically involved in inflammatory responses.[1][2] LTB4, a powerful lipid chemoattractant, activates leukocytes, such as neutrophils, leading to their migration to sites of inflammation.[3] By blocking the LTB4/BLT1 signaling axis, this compound presents a valuable tool for studying inflammatory processes and as a potential therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the BLT1 receptor, preventing the binding of its natural ligand, LTB4. This blockade inhibits downstream signaling cascades, including intracellular calcium mobilization, activation of the MAP kinase pathway, and NF-κB signaling, ultimately attenuating pro-inflammatory cellular responses like chemotaxis and degranulation.[1][4][5] this compound exhibits high selectivity for the BLT1 receptor over the low-affinity LTB4 receptor, BLT2.[2]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various assays.
| Assay Type | Cell Line/System | Ligand | Parameter | Value | Reference |
| Receptor Binding Assay | Guinea Pig Lung Membranes | [³H]-LTB4 | Ki | 159 nM | [2] |
| Myotropic Activity Assay | Guinea Pig Lung Parenchyma | LTB4 | Antagonist Concentration | 0.3 µM | [6] |
Experimental Protocols
BLT1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the BLT1 receptor using a competitive binding assay with radiolabeled LTB4.
Materials:
-
HEK293 cells stably expressing human BLT1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
[³H]-LTB4 (specific activity ~200 Ci/mmol)
-
This compound
-
Unlabeled LTB4
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-BLT1 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of [³H]-LTB4 (final concentration ~0.5 nM).
-
Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) for the competition curve.
-
For total binding, add 50 µL of assay buffer instead of the competitor.
-
For non-specific binding, add 50 µL of unlabeled LTB4 (final concentration ~1 µM).
-
Add 50 µL of the prepared cell membranes (final concentration ~10-20 µg protein/well).
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LTB4) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-LTB4 and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit LTB4-induced intracellular calcium mobilization in cells expressing the BLT1 receptor.
Materials:
-
HEK293 cells stably expressing human BLT1 receptor (or other suitable cell line, e.g., human neutrophils)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
LTB4
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Protocol:
-
Cell Preparation:
-
Seed HEK293-BLT1 cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells/well and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO to make a stock solution. Dilute the stock solution in HBSS/HEPES buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion. If using, add probenecid to a final concentration of 2.5 mM.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS/HEPES buffer (with probenecid, if used).
-
After the final wash, leave 100 µL of buffer in each well.
-
-
Assay Performance:
-
Prepare a 96-well compound plate with this compound at various concentrations (e.g., 2x final concentration). Also, prepare LTB4 at a concentration that will give a submaximal response (e.g., EC80) in the assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Establish a baseline fluorescence reading for 15-30 seconds.
-
Inject 50 µL of this compound solution (or buffer for control wells) and incubate for the desired time (e.g., 15-30 minutes).
-
Inject 50 µL of LTB4 solution to stimulate the cells and continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control (LTB4 stimulation without this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay
This protocol assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient using a Boyden chamber or similar transwell system.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
LTB4
-
This compound
-
Chemotaxis chamber (e.g., 96-well transwell plate with 3-5 µm pore size polycarbonate membrane)
-
Calcein-AM (for fluorescence-based detection) or other cell quantification method
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Chemotaxis Assay:
-
Prepare the chemoattractant solution by diluting LTB4 in RPMI 1640 with 0.5% BSA to a final concentration that induces optimal chemotaxis (e.g., 10 nM).
-
Add 30 µL of the LTB4 solution to the lower wells of the chemotaxis chamber. For negative control wells, add medium alone.
-
Prepare the cell suspension with the inhibitor. Pre-incubate the isolated neutrophils with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control for 15-30 minutes at 37°C.
-
Carefully place the transwell insert (membrane) over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells, incubate as required, and then read the fluorescence on a plate reader. Alternatively, migrated cells can be lysed and quantified using a method that measures ATP content (e.g., CellTiter-Glo). A standard curve of known cell numbers should be prepared to convert fluorescence or luminescence readings to cell numbers.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Subtract the number of cells that migrated in the absence of LTB4 (negative control) from all other values.
-
Express the data as a percentage of the migration observed with LTB4 alone (positive control).
-
Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
LTB4/BLT1 Signaling Pathway
Caption: LTB4/BLT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: General experimental workflow for in vitro inhibition assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vivo Administration of U-75302
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator implicated in a wide range of inflammatory diseases. By blocking the LTB4/BLT1 signaling axis, this compound offers a valuable tool for investigating the role of this pathway in various pathological conditions and for evaluating its therapeutic potential. These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical animal models, summarizing key quantitative data and offering detailed experimental protocols.
Mechanism of Action
This compound is a pyridine analogue that acts as a competitive antagonist at the BLT1 receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4. This blockade can modulate inflammatory responses by interfering with leukocyte chemotaxis, activation, and the production of pro-inflammatory cytokines.
Data Presentation
The following tables summarize quantitative data from in vivo studies utilizing this compound in various disease models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Lipopolysaccharide (LPS)-Induced Cardiac Dysfunction
| Parameter | Control (LPS) | This compound (0.25 mg/kg) | This compound (0.5 mg/kg) | This compound (1 mg/kg) | Reference |
| Cardiac Function | |||||
| Fractional Shortening (%) | Decreased | Increased vs. LPS | Increased vs. LPS | Significantly Increased vs. LPS | [1] |
| Ejection Fraction (%) | Decreased | Increased vs. LPS | Increased vs. LPS | Significantly Increased vs. LPS | [1] |
| E/A Ratio | Increased | Decreased vs. LPS | Decreased vs. LPS | Significantly Decreased vs. LPS | [1] |
| Inflammatory Markers | |||||
| pNF-κB expression | Increased | Decreased vs. LPS | Decreased vs. LPS | Significantly Decreased vs. LPS | [1] |
| IκB-α expression | Decreased | Increased vs. LPS | Increased vs. LPS | Significantly Increased vs. LPS | [1] |
| TNF-α mRNA levels | Increased | Decreased vs. LPS | Decreased vs. LPS | Significantly Decreased vs. LPS | [1] |
| IL-6 mRNA levels | Increased | Decreased vs. LPS | Decreased vs. LPS | Significantly Decreased vs. LPS | [1] |
| Survival Rate | |||||
| 72h post-LPS | 28% | - | - | 40% | [1] |
Mice were intraperitoneally injected with this compound one hour prior to LPS administration. Cardiac function was assessed six hours after LPS injection.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Bleomycin (BLM)-Induced Lung Fibrosis
| Parameter | Control (BLM + Vehicle) | This compound (intratracheal, dose not specified) | Reference |
| Fibrosis Markers | |||
| Ashcroft Score | Increased | Significantly Decreased | [2] |
| Collagen Content | Increased | Significantly Decreased | [2] |
| Inflammatory Cells in BALF | |||
| Lymphocytes | Increased | Significantly Decreased | [2] |
| Macrophages | Increased | No Significant Change | [2] |
| Cytokine Levels in Lung | |||
| TGF-β in BALF | Increased | Significantly Decreased | [2] |
| IL-13 in lung homogenate | Increased | Significantly Decreased | [2] |
| IL-17A in lung homogenate | Increased | Significantly Decreased | [2] |
This compound was administered intratracheally every 3 days from day 0 to day 9 after bleomycin instillation. Analysis was performed on day 21.[2]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of LPS-Induced Cardiac Dysfunction
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS containing a low percentage of ethanol, to be optimized for solubility and animal tolerance)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Anesthetic (for terminal procedures)
Procedure:
-
Preparation of this compound Solution:
-
This compound is often supplied in an ethanol solution. For in vivo use, it is critical to dilute it in a suitable vehicle to minimize solvent toxicity.
-
A recommended starting point is to prepare a stock solution of this compound in 100% ethanol.
-
On the day of the experiment, dilute the stock solution in sterile PBS to the desired final concentration for injection. The final concentration of ethanol in the injected volume should be kept to a minimum (ideally below 5-10%) and a vehicle control group with the same ethanol concentration should be included.
-
For example, to achieve a dose of 1 mg/kg in a 25 g mouse with an injection volume of 100 µL, the final concentration of the this compound solution would be 0.25 mg/mL.
-
-
Animal Handling and Dosing:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound (e.g., 0.25, 0.5, or 1 mg/kg) or vehicle via intraperitoneal injection one hour before LPS administration.[1]
-
To perform the i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
-
Induction of Cardiac Dysfunction:
-
Prepare a solution of LPS in sterile saline.
-
Inject LPS (e.g., 6 mg/kg) intraperitoneally.[1]
-
-
Endpoint Analysis:
-
Six hours after LPS injection, assess cardiac function using echocardiography.[1]
-
Following functional assessment, euthanize the animals and collect heart tissue and blood for analysis of inflammatory markers (e.g., NF-κB, cytokines) by Western blot, ELISA, or qPCR.
-
Protocol 2: Intratracheal Administration of this compound in a Mouse Model of Bleomycin-Induced Lung Fibrosis
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a low, non-toxic concentration of a solubilizing agent like ethanol)
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Animal intubation equipment
-
Anesthetic
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration for intratracheal instillation. The final volume for instillation should be carefully controlled (e.g., 50 µL for a mouse).
-
-
Animal Handling and Anesthesia:
-
Use appropriate mouse strains (e.g., C57BL/6) and acclimatize them.
-
Anesthetize the mouse using a suitable anesthetic protocol.
-
-
Induction of Lung Fibrosis:
-
On day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
-
This compound Administration:
-
Administer this compound or vehicle intratracheally every three days, starting from day 0 up to day 9 post-bleomycin instillation.[2]
-
-
Endpoint Analysis:
-
On day 21, euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition and calculation of the Ashcroft fibrosis score) and for measurement of collagen content.[2]
-
Lung tissue homogenates can be used to measure cytokine levels (e.g., TGF-β, IL-13, IL-17A).[2]
-
Signaling Pathways and Experimental Workflows
Diagram 1: LTB4/BLT1 Signaling Pathway and Point of Intervention by this compound
Caption: this compound competitively antagonizes the binding of LTB4 to its receptor, BLT1.
Diagram 2: Experimental Workflow for this compound in LPS-Induced Cardiac Dysfunction
Caption: Workflow for evaluating this compound's cardioprotective effects in an acute inflammation model.
Diagram 3: Experimental Workflow for this compound in Bleomycin-Induced Lung Fibrosis
Caption: Long-term study design for assessing the anti-fibrotic effects of this compound.
Important Considerations
-
Vehicle Selection: The solubility of this compound should be carefully considered when preparing formulations for in vivo use. While it is available in ethanol, the final concentration of the solvent in the administered dose should be minimized to avoid confounding effects. It is essential to include a vehicle control group in all experiments.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. Appropriate anesthesia and analgesia should be used to minimize any pain or distress to the animals.
-
Dose-Response Studies: The optimal dose of this compound may vary depending on the animal model, species, and the severity of the disease. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for a particular application.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the LTB4/BLT1 pathway in health and disease.
References
preparing U-75302 stock solution for experiments
Application Notes and Protocols for U-75302
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] As a pyridine analogue, it plays a crucial role in studying inflammatory processes mediated by LTB4, a key chemoattractant for leukocytes.[4][5][6] this compound's ability to inhibit the LTB4/BLT1 signaling pathway makes it a valuable tool in research related to inflammatory diseases, sepsis, and cardiac dysfunction.[4][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key characteristics to facilitate its effective use in experimental settings.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C22H35NO3 | [1][8] |
| Molecular Weight | 361.5 g/mol | [1][8] |
| CAS Number | 119477-85-9 | [1][4] |
| Purity | ≥95% | [1][9] |
| Mechanism of Action | Selective BLT1 receptor antagonist | [1][2] |
| Ki | 159 nM (on guinea pig lung membranes) | [1][3] |
Solubility Data
This compound exhibits varying solubility in different solvents. The choice of solvent is critical for preparing a stable and effective stock solution.
| Solvent | Solubility | Reference |
| Ethanol | ~50 mg/mL | [1][9] |
| DMSO | ~10 mg/mL | [1][9] |
| Dimethylformamide (DMF) | ~7.1 mg/mL | [1][9] |
| PBS (pH 7.2) | ~80 µg/mL | [1][3][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution from Solid Form
This protocol is intended for researchers who have obtained this compound in a solid (neat oil) format.
Materials:
-
This compound (solid/neat oil)
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound using an analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the vial containing the this compound to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of ethanol to the calculated mass of this compound).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3][4][8] When stored properly, the solution is stable for at least two years.[1][4][5][9]
Protocol 2: Preparation of Working Solutions
A. Preparation from a Pre-dissolved Solution in Ethanol:
Many suppliers provide this compound as a solution in ethanol.[1][9]
Materials:
-
This compound solution in ethanol
-
Solvent of choice for dilution (e.g., DMSO, DMF, or aqueous buffer)
-
Gentle stream of nitrogen gas
-
Sterile vials and micropipettes
Procedure:
-
Solvent Evaporation: To change the solvent, evaporate the ethanol under a gentle stream of nitrogen gas in a fume hood.[3][9]
-
Reconstitution: Immediately add the desired volume of the new solvent (e.g., DMSO, DMF) to the dried this compound.[3][9] Vortex until fully dissolved.
-
Aqueous Dilutions: For biological experiments, further dilute the stock solution into aqueous buffers or isotonic saline immediately before use.[3][9] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[3][9]
-
Aqueous Solution Stability: Aqueous solutions of this compound should be used within 12 hours of preparation and kept on ice.[3] It is highly recommended to prepare fresh aqueous solutions daily.[3]
B. Direct Dilution for Aqueous Experiments:
If an organic solvent-free aqueous solution is required:
-
Evaporate the initial ethanol solvent as described above.
-
Directly dissolve the resulting neat oil in an aqueous buffer (e.g., PBS, pH 7.2).[3][9] Note the lower solubility in aqueous solutions (~80 µg/mL in PBS).[3][9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a selective antagonist at the BLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, LTB4. This inhibition has been shown to affect various cellular processes, including inflammation, apoptosis, and mitochondrial function, often through modulation of pathways such as AMPK and ERK1/2.[7][10]
Caption: this compound competitively antagonizes the BLT1 receptor.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
This compound should be handled with care. It is recommended to review the complete Material Safety Data Sheet (MSDS) before use.[3] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. The compound should not be ingested, inhaled, or come into contact with skin or eyes.[3][9] Wash hands thoroughly after handling.[3][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-75302 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of U-75302 in mice. This compound is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1, BLT1.[1][2] By blocking the LTB4/BLT1 signaling pathway, this compound is a valuable tool for investigating the role of LTB4 in various inflammatory and immune responses.[1][3]
Mechanism of Action
This compound is a pyridine analogue that functions as a potent inhibitor of leukotriene B4.[3][4] It selectively antagonizes the binding of LTB4 to its high-affinity receptor, BLT1, thereby inhibiting downstream signaling cascades.[1][2] The LTB4/BLT1 signaling pathway is crucial in mediating inflammatory processes, including leukocyte chemotaxis, activation of immune cells, and the production of pro-inflammatory cytokines.[3][5][6] Blockade of this pathway by this compound has been shown to ameliorate inflammatory conditions in various preclinical models.[1][7]
Data Presentation
The following tables summarize the quantitative data for the intraperitoneal administration of this compound in mice as reported in the literature.
Table 1: this compound Dosage Information
| Parameter | Value | Reference |
| Dosage Range | 0.25 - 3 mg/kg | [7][8] |
| Commonly Used Dosages | 0.25, 0.5, 1 mg/kg | [7] |
| Optimal Effective Dose (in a sepsis model) | 1 mg/kg | [7] |
Table 2: this compound Solution Preparation and Administration
| Parameter | Description | Reference |
| Vehicle | Ethanol, Phosphate-Buffered Saline (PBS) | [1][5] |
| Solubility in Ethanol | 50 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | Approx. 80 µg/mL | [1] |
| Administration Route | Intraperitoneal (i.p.) Injection | [7][8] |
| Injection Volume | < 10 mL/kg (e.g., 0.25 mL for a 25g mouse) | [9] |
| Needle Gauge | 25-27 G | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound and subsequent dilution for a final dose of 1 mg/kg in a 200 µL injection volume for a 25g mouse.
Materials:
-
This compound
-
Ethanol (200 proof, molecular biology grade)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
This compound is often supplied as a solution in ethanol.[1] If working with a neat oil, dissolve it in ethanol to a concentration of 1 mg/mL.
-
For example, to prepare 1 mL of a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of ethanol.
-
Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for a 1 mg/kg dose):
-
Calculate the required amount of this compound per mouse:
-
For a 25g mouse, the required dose is: 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg.
-
-
Calculate the volume of stock solution needed:
-
Volume = Amount needed / Stock concentration = 25 µg / 1000 µg/mL = 0.025 mL = 25 µL.
-
-
Prepare the final injection solution:
-
In a sterile microcentrifuge tube, add 25 µL of the 1 mg/mL this compound stock solution.
-
Add 175 µL of sterile PBS (pH 7.2) to reach a final injection volume of 200 µL.
-
Vortex gently to mix. The final concentration of the working solution will be 0.125 mg/mL.
-
-
Note on solubility: The final concentration of ethanol in the injection solution should be kept low to avoid adverse effects. In this example, the final ethanol concentration is 12.5%. The solubility of this compound in PBS is approximately 80 µg/mL.[1] While the final concentration in this example is higher, the presence of ethanol aids in solubility. It is recommended to prepare the working solution fresh for each experiment and use it within 12 hours.[10]
-
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol for disinfection
-
Gauze pads or cotton swabs
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved by scruffing the mouse and securing the tail.[11]
-
-
Injection Site Identification:
-
Disinfection:
-
Wipe the injection site with a gauze pad or cotton swab soaked in 70% ethanol.[12]
-
-
Injection:
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.[12]
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[11][12]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.[12]
-
Slowly inject the entire volume of the this compound working solution (e.g., 200 µL).
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Visualizations
Signaling Pathway of LTB4/BLT1 and Inhibition by this compound
Caption: LTB4/BLT1 signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Intraperitoneal Injection in Mice
Caption: Workflow for intraperitoneal injection of this compound in mice.
References
- 1. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols for Utilizing Leukotriene Receptor Antagonists in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that plays a crucial role in recruiting leukocytes to sites of inflammation by activating its G protein-coupled receptors, BLT1 and BLT2. Understanding the specific roles of these receptors in mediating chemotaxis is critical for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for employing specific antagonists to investigate BLT1- and BLT2-mediated chemotaxis. It is important to note that the compound U-75302 is a selective antagonist for the high-affinity LTB4 receptor, BLT1, and does not inhibit the low-affinity receptor, BLT2. Therefore, for studying BLT2-mediated chemotaxis, an alternative antagonist such as LY255283 is recommended. This document outlines the principles, experimental procedures, and data analysis for a chemotaxis assay using both this compound and LY255283 to dissect the roles of BLT1 and BLT2 in cell migration.
I. Understanding the Targets: BLT1 and BLT2 Receptors
Leukotriene B4 signals through two distinct G protein-coupled receptors:
-
BLT1: A high-affinity receptor for LTB4, primarily expressed on leukocytes, including neutrophils, eosinophils, and T cells. It is a key mediator of inflammatory responses.
-
BLT2: A low-affinity receptor for LTB4, with a broader expression pattern. While it also contributes to chemotaxis, its roles are more diverse and less understood than those of BLT1.
The differential expression and affinity of these receptors necessitate the use of specific antagonists to delineate their individual contributions to chemotaxis.
II. Data Presentation: Inhibitory Effects of BLT1 and BLT2 Antagonists on Chemotaxis
The following tables summarize the quantitative data on the inhibitory effects of this compound and LY255283 on chemotaxis.
Table 1: Effect of this compound on PAF-Mediated Neutrophil Chemotaxis (BLT1-dependent)
| Treatment Condition | Chemotactic Index (Mean ± SD) | Percentage Inhibition |
| Control (no chemoattractant) | 1.00 ± 0.00 | - |
| PAF (100 nM) | 3.25 ± 0.50 | 0% |
| PAF (100 nM) + this compound (10 µM) | 1.27 ± 0.42 | >60%[1] |
Data adapted from a study on platelet-activating factor (PAF)-mediated neutrophil chemotaxis, which involves endogenous LTB4 production and subsequent BLT1 activation.[1]
Table 2: General Inhibitory Profile of LY255283 (BLT2 Antagonist)
| Parameter | Value |
| IC50 for [3H]LTB4 binding to guinea pig lung membranes | ~100 nM |
This table provides the half-maximal inhibitory concentration (IC50) of LY255283 for LTB4 binding, indicating its potency as a BLT2 antagonist.
III. Experimental Protocols: Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol describes a common and robust method for assessing chemotaxis in vitro.
A. Materials
-
Cells: Leukocytes (e.g., human neutrophils, monocytes) or other cells of interest expressing BLT1 and/or BLT2.
-
Chemoattractant: Leukotriene B4 (LTB4).
-
Antagonists:
-
This compound (for BLT1)
-
LY255283 (for BLT2)
-
-
Assay Medium: RPMI 1640 or other suitable cell culture medium, supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Boyden Chamber or Transwell Inserts: With appropriate pore size for the cell type being used (e.g., 3-5 µm for neutrophils).
-
24-well or 96-well plates.
-
Staining Solution: Diff-Quik or Crystal Violet.
-
Microscope.
-
Incubator: 37°C, 5% CO2.
B. Experimental Workflow
Caption: General workflow for a chemotaxis assay.
C. Detailed Protocol
-
Cell Preparation:
-
Isolate primary leukocytes (e.g., neutrophils from fresh human blood) using a standard density gradient centrifugation method.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Ensure high cell viability (>95%) before starting the assay.
-
-
Antagonist Pre-incubation:
-
In separate tubes, pre-incubate the cell suspension with the desired concentrations of this compound (for BLT1 inhibition) or LY255283 (for BLT2 inhibition) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Assay Setup (Boyden Chamber/Transwell):
-
Add the chemoattractant (LTB4) at various concentrations to the lower wells of the multi-well plate. Include a negative control well with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension (with or without antagonist) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically for each cell type.
-
-
Cell Staining and Visualization:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or another suitable fixative.
-
Stain the cells with a staining solution like Diff-Quik or Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Mount the membranes on a glass slide.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the average number of migrated cells per field.
-
The chemotactic index can be calculated as the fold increase in cell migration in response to the chemoattractant compared to the medium control.
-
Percentage inhibition by the antagonist can be calculated relative to the migration induced by LTB4 alone.
-
IV. Signaling Pathways
A. BLT1 Signaling Pathway in Chemotaxis
Activation of BLT1 by LTB4 triggers a cascade of intracellular events leading to cell migration.
Caption: BLT1 signaling cascade leading to chemotaxis.
B. BLT2 Signaling Pathway in Chemotaxis
The BLT2 signaling pathway shares some components with BLT1 but also has distinct features.
Caption: BLT2 signaling cascade leading to chemotaxis.
V. Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the roles of BLT1 and BLT2 in chemotaxis. By utilizing the specific antagonists this compound and LY255283, and employing the detailed Boyden chamber assay protocol, scientists can effectively dissect the distinct signaling pathways and cellular responses mediated by these two important LTB4 receptors. This will ultimately contribute to a deeper understanding of inflammatory processes and aid in the development of targeted therapies.
References
Application Notes and Protocols for U-75302 in Blocking LTB4-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. It exerts its effects by binding to specific G protein-coupled receptors, primarily the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). Activation of these receptors, particularly BLT1, initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a critical event that triggers various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
U-75302 is a selective and potent antagonist of the BLT1 receptor. By competitively binding to the BLT1 receptor, this compound effectively blocks the downstream signaling events initiated by LTB4, most notably the influx of intracellular calcium. This makes this compound an invaluable tool for studying the physiological and pathological roles of the LTB4/BLT1 signaling axis and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound to inhibit LTB4-induced calcium influx in various cell types.
Mechanism of Action
Leukotriene B4 binding to the BLT1 receptor, a Gαi/q-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium release then activates store-operated calcium (SOC) channels, such as the calcium release-activated channel (CRAC), in the plasma membrane, leading to a sustained influx of extracellular calcium.[1] this compound specifically antagonizes the binding of LTB4 to the BLT1 receptor, thereby preventing the activation of this signaling cascade and the subsequent rise in intracellular calcium.
Data Presentation
The following table summarizes the effective concentrations of this compound used to inhibit LTB4-induced calcium influx in various cell types as reported in the literature. It is important to note that the optimal concentration may vary depending on the specific cell type, experimental conditions, and the concentration of LTB4 used.
| Cell Type | Species | LTB4 Concentration | This compound Concentration | Observed Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) - Osteoclast Differentiated | Human | 10 nM | 100 nM | Complete abrogation of calcium flux. | [1] |
| Neutrophils | Human | Not specified (endogenous production) | 10 µM | Inhibition of PAF-mediated degranulation (involving LTB4/BLT1) | |
| Lung Parenchyma Strips | Guinea Pig | 0.01-0.02 µM (EC50) | 0.3 µM | Shift in LTB4 dose-response curve, indicating antagonism. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LTB4-Induced Calcium Influx in Suspension Cells (e.g., Neutrophils, Monocytes)
This protocol describes a method to measure the inhibitory effect of this compound on LTB4-induced calcium influx in suspension cells using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Isolated suspension cells (e.g., neutrophils, monocytes)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission wavelengths of ~490 nm/~525 nm.
Procedure:
-
Cell Preparation:
-
Isolate cells of interest using standard laboratory procedures (e.g., density gradient centrifugation for PBMCs, followed by negative or positive selection for monocytes or neutrophils).
-
Resuspend the cells in HBSS containing 1% FBS at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Add an equal volume of the cell suspension to the Fluo-4 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Pipette 100 µL of the Fluo-4 AM-loaded cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of HBSS (vehicle control).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (kinetic read) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Record a baseline fluorescence for 10-20 seconds.
-
Prepare a stock solution of LTB4 in ethanol or DMSO and dilute it to the desired final concentration in HBSS.
-
Using the plate reader's injection system, add 50 µL of the LTB4 solution to each well to achieve the desired final concentration (e.g., 10 nM).
-
Continue to record the fluorescence intensity for at least 2-5 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) for each well (ΔF = Fmax - F0).
-
Normalize the data by expressing the fluorescence change as a ratio (F/F0) or as a percentage of the maximal response observed with LTB4 alone.
-
Plot the normalized response against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: In Vitro Inhibition of LTB4-Induced Calcium Influx in Adherent Cells (e.g., Macrophages, Osteoclasts)
This protocol is adapted for adherent cells, which are cultured directly in the microplate.
Materials:
-
All materials listed in Protocol 1.
-
Cell culture medium appropriate for the adherent cell type.
-
Poly-D-lysine or other appropriate coating for microplates if required.
Procedure:
-
Cell Seeding:
-
Seed the adherent cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the assay.
-
-
Dye Loading:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Prepare the Fluo-4 AM loading solution as described in Protocol 1.
-
Add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Assay Protocol:
-
Follow the same steps for this compound pre-incubation, baseline reading, LTB4 stimulation, and fluorescence recording as described in Protocol 1 (steps 3c-3g).
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 (step 4).
-
Visualizations
Caption: LTB4 signaling pathway leading to calcium influx and its inhibition by this compound.
References
Application Notes and Protocols for U-75302 Treatment in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of U-75302, a selective antagonist of the leukotriene B4 receptor 1 (BLT1), in a murine model of ovalbumin (OVA)-induced allergic asthma.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses. By binding to its high-affinity receptor, BLT1, LTB4 promotes the chemotaxis and activation of various immune cells. This compound is a specific antagonist of BLT1 and represents a promising therapeutic agent for mitigating the inflammatory cascade in asthma. These protocols outline the methodology for inducing an allergic asthma phenotype in mice and assessing the efficacy of this compound treatment.
Data Presentation
The following tables summarize the expected quantitative outcomes following the administration of a BLT1 antagonist in a murine model of allergic asthma. The data is representative of findings from studies investigating the role of the LTB4/BLT1 axis in allergic airway inflammation.
Table 1: Effect of BLT1 Antagonism on Airway Hyperresponsiveness (AHR)
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (Enhanced Pause) |
| Naive (Control) | 0 | 0.5 ± 0.1 |
| 6.25 | 0.8 ± 0.2 | |
| 12.5 | 1.2 ± 0.3 | |
| 25 | 1.8 ± 0.4 | |
| 50 | 2.5 ± 0.5 | |
| OVA-Sensitized/Challenged (Asthma Model) | 0 | 0.6 ± 0.1 |
| 6.25 | 2.5 ± 0.5 | |
| 12.5 | 4.8 ± 0.8 | |
| 25 | 7.2 ± 1.1 | |
| 50 | 9.5 ± 1.5 | |
| OVA + this compound | 0 | 0.6 ± 0.2 |
| 6.25 | 1.5 ± 0.4# | |
| 12.5 | 2.9 ± 0.6# | |
| 25 | 4.5 ± 0.7# | |
| 50 | 6.0 ± 0.9# | |
| Data are representative and expressed as mean ± SEM. *p<0.05 compared to Naive group; #p<0.05 compared to OVA-Sensitized/Challenged group. |
Table 2: Effect of BLT1 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Naive (Control) | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.03 ± 0.01 |
| OVA-Sensitized/Challenged (Asthma Model) | 8.5 ± 1.2 | 2.5 ± 0.4 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| OVA + this compound | 4.2 ± 0.7# | 2.3 ± 0.3 | 1.5 ± 0.3# | 0.2 ± 0.05# | 0.2 ± 0.04# |
| Data are representative and expressed as mean ± SEM. *p<0.05 compared to Naive group; #p<0.05 compared to OVA-Sensitized/Challenged group. |
Table 3: Effect of BLT1 Antagonism on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (Control) | 15 ± 4 | 20 ± 5 | 25 ± 6 |
| OVA-Sensitized/Challenged (Asthma Model) | 150 ± 25 | 200 ± 30 | 250 ± 40* |
| OVA + this compound | 70 ± 12# | 90 ± 15# | 110 ± 18# |
| Data are representative and expressed as mean ± SEM. *p<0.05 compared to Naive group; #p<0.05 compared to OVA-Sensitized/Challenged group. Data is based on findings from a house dust mite-induced asthma model where BLT1/2 inhibition markedly reduced Th2 cytokines[1]. |
Experimental Protocols
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.
-
Administer a control group with i.p. injections of alum in PBS only.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
-
Expose the control group to a PBS aerosol.
-
-
Endpoint Analysis:
-
Perform endpoint analyses (AHR, BALF collection, lung histology) 24-48 hours after the final OVA challenge.
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or as recommended by the manufacturer)
Procedure:
-
Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. A typical dose for in vivo studies in mice ranges from 1 to 10 mg/kg body weight.
-
Administration: Administer this compound or the vehicle control to the mice via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer the treatment 1 hour prior to each OVA challenge.
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride
-
Nebulizer
Procedure:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized PBS (vehicle control) followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Record respiratory parameters for 3 minutes after each nebulization.
-
AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway obstruction.
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Tracheal cannula
-
Cold sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin
-
Diff-Quik stain
Procedure:
-
Anesthetize the mouse.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs by instilling and withdrawing 0.5 mL of cold PBS three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant.
Materials:
-
ELISA kits for mouse IL-4, IL-5, and IL-13
-
Microplate reader
Procedure:
-
Use the supernatant from the centrifuged BALF.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
Signaling Pathway of LTB4/BLT1 in Airway Smooth Muscle Cells
Caption: LTB4/BLT1 signaling in airway smooth muscle cells.
Experimental Workflow for this compound Treatment in a Murine Asthma Model
Caption: Timeline of the experimental protocol.
References
Application Notes and Protocols for U-75302 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1, BLT1. LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator involved in a wide range of inflammatory diseases. By blocking the LTB4/BLT1 signaling axis, this compound serves as a valuable tool for investigating the roles of LTB4 in various biological processes, particularly in the context of immune cell function. These application notes provide detailed protocols and guidelines for the effective use of this compound in primary cell culture systems.
Mechanism of Action
This compound is a competitive antagonist of LTB4 at the BLT1 receptor, a G protein-coupled receptor (GPCR). The binding of LTB4 to BLT1 on immune cells triggers a cascade of intracellular signaling events, including intracellular calcium mobilization, activation of protein kinase C (PKC), and downstream activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] These events ultimately lead to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound effectively blocks these downstream effects by preventing the initial binding of LTB4 to its receptor.
Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various primary cell culture experiments.
Table 1: Effective Concentrations of this compound in Primary Cell Culture
| Primary Cell Type | Species | Assay | Effective Concentration | Reference |
| Neutrophils | Human | Chemotaxis Assay | 10 µM | [4] |
| Neutrophils | Murine | Inflammasome Activation Assay | 10 µM | |
| Macrophages | Murine | Inflammasome Activation Assay | 10 µM | |
| Dendritic Cells | Murine | Cytokine Release Assay | 10 µM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Intracellular Calcium Flux | 100 nM | [5] |
Table 2: Effects of this compound on Primary Cell Function
| Primary Cell Type | Species | Stimulation | Effect of this compound | Quantitative Data | Reference |
| Neutrophils | Human | Platelet-Activating Factor (PAF) | Inhibition of chemotaxis | >60% reduction | [4] |
| Neutrophils | Human | Platelet-Activating Factor (PAF) | Inhibition of degranulation | >50% inhibition | [4] |
| Dendritic Cells | Murine | Zymosan | Inhibition of IL-10 release | - | |
| Dendritic Cells | Murine | Zymosan | Increase in IL-12 p40 release | ~23% increase | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | LTB4 | Inhibition of intracellular calcium flux | Complete abrogation at 100 nM | [5] |
Experimental Protocols
Protocol 1: Inhibition of Chemotaxis in Primary Human Neutrophils
This protocol describes a method to assess the inhibitory effect of this compound on LTB4-induced chemotaxis of primary human neutrophils using a Boyden chamber assay.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Bovine Serum Albumin (BSA)
-
Boyden chamber apparatus (with 5 µm pore size polycarbonate membrane)
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 0.1% BSA.
-
-
Cell Labeling:
-
Incubate the neutrophils with 1 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice with RPMI 1640 to remove excess dye.
-
Resuspend the labeled cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay:
-
Pre-incubate the Calcein-AM labeled neutrophils with this compound (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Add LTB4 (chemoattractant, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber (insert) of the Boyden chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of inhibition of chemotaxis by comparing the fluorescence of this compound-treated cells to the vehicle-treated control.
-
Protocol 2: Analysis of Cytokine Release from Primary Murine Bone Marrow-Derived Macrophages
This protocol details the investigation of this compound's effect on cytokine production by primary murine macrophages stimulated with a TLR agonist.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Murine M-CSF (Macrophage Colony-Stimulating Factor)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Generation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Plate the BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the dose-dependent effect of this compound on LPS-induced cytokine production.
-
Visualizations
LTB4/BLT1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NF-kappaB pathway by inflammatory stimuli in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-75302 in the Study of Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor 1, BLT1.[1][2] It is a valuable pharmacological tool for investigating the role of the LTB4/BLT1 signaling axis in a multitude of physiological and pathological processes. By competitively inhibiting the binding of LTB4 to BLT1, this compound allows for the elucidation of downstream signaling cascades involved in inflammation, immune responses, cancer progression, and cardiovascular diseases. These application notes provide an overview of this compound's utility in studying key downstream signaling pathways, namely the NF-κB and AMPK pathways, and offer detailed protocols for its use in relevant experimental settings.
Mechanism of Action
This compound acts as a specific antagonist of the BLT1 receptor, a G protein-coupled receptor (GPCR).[1] Upon binding of its ligand, LTB4, the BLT1 receptor typically activates intracellular signaling pathways that promote inflammation, chemotaxis, and cell proliferation. This compound blocks these effects by preventing LTB4 from binding to the receptor, thereby inhibiting the initiation of these downstream events. It is important to note that this compound shows high selectivity for BLT1 over the low-affinity LTB4 receptor, BLT2.
Application in Studying Downstream Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. LTB4 is known to activate NF-κB in a BLT1-dependent manner. This compound can be employed to investigate the contribution of the LTB4/BLT1 axis to NF-κB activation in various cell types and disease models. By treating cells or animals with this compound, researchers can assess its impact on NF-κB activation and the subsequent expression of pro-inflammatory genes.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status and plays a role in regulating metabolism and inflammation. Recent studies have indicated a crosstalk between the LTB4/BLT1 axis and AMPK signaling. This compound can be utilized to explore how blocking BLT1 affects AMPK activation and its downstream targets, particularly in the context of inflammatory conditions and metabolic disorders. For instance, in a mouse model of lipopolysaccharide (LPS)-induced cardiac dysfunction, this compound treatment enhanced the activation of the AMPK signaling pathway.[3]
Data Presentation
Quantitative Data on this compound Efficacy
| Parameter | Model System | Treatment | Result | Reference |
| Inhibition of LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | This compound (10 µM) | Significant inhibition of LTB4-induced chemotaxis | [4] |
| Reduction of Pro-inflammatory Cytokines | Mouse model of LPS-induced cardiac dysfunction | This compound (0.25, 0.5, 1 mg/kg, i.p.) | Dose-dependent decrease in cardiac TNF-α and IL-6 mRNA levels | [3] |
| Improvement in Cardiac Function | Mouse model of LPS-induced cardiac dysfunction | This compound (1 mg/kg, i.p.) | Significant improvement in Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) | [3] |
| Inhibition of Cancer Cell Proliferation | Human pancreatic cancer cells (MiaPaCa-2 and AsPC-1) | This compound (5 µM) | Approximately 50% inhibition of proliferation | [5] |
| Inhibition of Inflammasome Activation | Mouse model of neutrophilic airway inflammation | This compound (50 µg/kg, i.p.) | Significant suppression of IL-1β levels and NLRP3 inflammasome components | [6] |
Experimental Protocols
Protocol 1: In Vitro Western Blot Analysis of NF-κB and AMPK Pathway Activation
This protocol describes the use of this compound to investigate its effect on the phosphorylation status of key proteins in the NF-κB (p65) and AMPK (AMPKα) pathways in cultured cells.
Materials:
-
This compound (prepared in a suitable solvent, e.g., DMSO or ethanol)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other relevant stimulus
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-AMPKα, anti-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-10 µM) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for the desired time (e.g., 30 minutes for NF-κB, 1 hour for AMPK). Include vehicle-treated and unstimulated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: In Vivo Mouse Model of LPS-Induced Inflammation
This protocol outlines the administration of this compound to mice to study its effects on LPS-induced inflammation.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a small percentage of ethanol or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile syringes and needles
-
Anesthesia
-
Equipment for sample collection (e.g., cardiac puncture for blood, tissue homogenization)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Animal Handling and Dosing:
-
Acclimate mice to the experimental conditions for at least one week.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 0.25-1 mg/kg, 1 hour prior to LPS challenge.[3] Administer vehicle to the control group.
-
-
Induction of Inflammation:
-
Inject mice with LPS (e.g., 5-10 mg/kg, i.p.) to induce an inflammatory response.
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice.
-
Collect blood via cardiac puncture and process to obtain plasma or serum.
-
Harvest tissues of interest (e.g., heart, lung, liver) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
-
Analysis:
-
Measure cytokine levels (e.g., TNF-α, IL-6) in plasma/serum or tissue homogenates using ELISA kits.
-
Perform Western blot analysis on tissue lysates to assess signaling pathway activation as described in Protocol 1.
-
Conduct histological analysis of fixed tissues to evaluate inflammatory cell infiltration.
-
Visualizations
Caption: this compound inhibits LTB4-mediated signaling through the BLT1 receptor.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal U-75302 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-75302 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. Emerging research has highlighted the role of the LTB4/BLT1 signaling pathway in the central nervous system, particularly in the sensitization of nociceptive pathways in the spinal cord. This makes this compound a valuable pharmacological tool for investigating the contribution of neuroinflammation to the pathogenesis of chronic pain, especially neuropathic pain. Intrathecal administration of this compound allows for targeted delivery to the spinal cord, minimizing systemic side effects and enabling the direct study of its effects on spinal nociceptive processing.
These application notes provide a comprehensive overview of the use of intrathecal this compound in preclinical pain research, including its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
In the context of pain, particularly neuropathic pain, the pro-inflammatory lipid mediator LTB4 is upregulated in the spinal cord. LTB4 binds to its high-affinity receptor, BLT1, which is expressed on dorsal horn neurons.[1] Activation of BLT1 by LTB4 initiates a G-protein-coupled signaling cascade that leads to the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated currents.[1] This enhancement of NMDA receptor activity contributes to central sensitization, a key mechanism underlying the development and maintenance of chronic pain states characterized by allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
This compound, by selectively blocking the BLT1 receptor, prevents the LTB4-mediated enhancement of NMDA receptor function in dorsal horn neurons.[1] This action is thought to underlie its potential analgesic effects in models of neuropathic pain.
Data Presentation
In Vitro Efficacy of this compound on NMDA Receptor Currents
The following table summarizes the quantitative data from an in vitro study investigating the effect of this compound on LTB4-enhanced NMDA-induced currents in dorsal horn neurons from a rat model of spared nerve injury (SNI).[1]
| Treatment Group | NMDA-Induced Inward Current (% of Control) |
| Control (NMDA alone) | 100% |
| LTB4 (10 µM) + NMDA | 177 ± 14.4% |
| This compound (20 µM) + LTB4 (10 µM) + NMDA | 117.6 ± 3.5% |
| This compound (20 µM) + NMDA | 92.5 ± 4.5% |
Data are presented as mean ± SEM.[1]
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol describes a common method for implanting an intrathecal catheter in rats to allow for repeated drug administration directly to the spinal cord.[2]
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Isoflurane anesthesia
-
Polyethylene catheter (PE-10)
-
Surgical instruments (scissors, forceps, etc.)
-
Sutures
-
Antibiotics and analgesics
Procedure:
-
Anesthetize the rat with isoflurane.
-
Shave and sterilize the surgical area over the cisterna magna.
-
Make a midline incision to expose the atlanto-occipital membrane.
-
Carefully puncture the membrane with a needle to expose the dura mater.
-
Gently insert a PE-10 catheter into the subarachnoid space and advance it caudally to the desired spinal level (typically the lumbar enlargement for pain studies).
-
Secure the catheter to the surrounding musculature with sutures.
-
Exteriorize the other end of the catheter subcutaneously to the back of the neck.
-
Close the incision with sutures.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animals to recover for at least 5-7 days before commencing experiments.
Protocol 2: Intrathecal Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid (aCSF), saline, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). Note: The specific vehicle should be determined based on the solubility of the this compound formulation and preliminary vehicle control experiments. For in vitro studies, ethanol was used as a solvent and then evaporated before use.[1]
-
Hamilton syringe
Procedure:
-
Gently restrain the rat with the exteriorized catheter.
-
Connect a Hamilton syringe filled with the this compound solution or vehicle to the catheter.
-
Slowly inject the desired volume (typically 10-20 µL) over 1-2 minutes.
-
Follow the injection with a small volume (e.g., 5-10 µL) of sterile saline to flush the catheter and ensure complete delivery of the drug.
-
Return the animal to its home cage and monitor for any adverse effects.
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
This protocol is used to measure the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the chambers on the mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is recorded if the rat briskly withdraws its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Protocol 4: Assessment of Thermal Hyperalgesia (Hot Plate Test)
This test measures the latency to a nocifensive response to a thermal stimulus.
Materials:
-
Hot plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Plexiglass cylinder to confine the animal to the hot plate surface
Procedure:
-
Place the rat on the heated surface of the hot plate within the plexiglass cylinder.
-
Start a timer immediately.
-
Observe the animal for nocifensive behaviors such as paw licking, jumping, or vocalization.
-
Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
Visualization of Signaling Pathways and Workflows
References
- 1. Leukotriene enhances NMDA-induced inward currents in dorsal horn neurons of the rat spinal cord after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of U-75302 with Other Inflammatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory diseases are complex conditions often driven by multiple, interconnected signaling pathways. A therapeutic strategy targeting a single mediator may be insufficient to achieve a complete response. This has led to a growing interest in combination therapies that can simultaneously modulate distinct inflammatory cascades, potentially leading to synergistic or additive effects, improved efficacy, and reduced side effects.
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation, primarily through the recruitment and activation of leukocytes.[1] U-75302 is a selective and potent antagonist of the high-affinity LTB4 receptor 1 (BLT1), which is predominantly expressed on leukocytes.[1][2] By blocking the action of LTB4, this compound can effectively attenuate leukocyte-mediated inflammation.
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in combination with other key classes of inflammatory inhibitors: Cyclooxygenase (COX) inhibitors, Tumor Necrosis Factor-alpha (TNF-α) inhibitors, and Interleukin-1 (IL-1) inhibitors. The rationale for these combinations is based on the significant crosstalk between the LTB4 signaling pathway and the pathways targeted by these other inhibitors.
Rationale for Combination Therapies
The inflammatory response is a highly integrated network of cellular and molecular interactions. The signaling pathways of LTB4, prostaglandins (produced via the COX pathway), TNF-α, and IL-1β are deeply intertwined, often amplifying each other's pro-inflammatory effects.
-
This compound and COX Inhibitors: LTB4 can induce the expression of COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[3] Conversely, some studies suggest that COX inhibition can lead to a shunting of the arachidonic acid cascade towards the 5-lipoxygenase pathway, potentially increasing leukotriene production. Therefore, the dual blockade of both LTB4 and prostaglandin signaling pathways presents a compelling strategy for a more comprehensive anti-inflammatory effect. Indeed, studies combining leukotriene synthesis inhibitors with COX inhibitors have demonstrated additive or synergistic effects in preclinical models of arthritis.[4]
-
This compound and TNF-α Inhibitors: There is significant crosstalk between the LTB4 and TNF-α signaling pathways. TNF-α can enhance the generation of LTB4 by neutrophils, while LTB4 can potentiate TNF-α-induced production of other inflammatory mediators.[5][6] Furthermore, both mediators converge on the activation of the critical pro-inflammatory transcription factor, NF-κB.[5][7] Co-inhibition of both LTB4 and TNF-α signaling could therefore lead to a more profound suppression of NF-κB activity and downstream inflammatory gene expression.
-
This compound and IL-1 Inhibitors: The LTB4 pathway is closely linked to the activation of the NLRP3 inflammasome and the subsequent production and secretion of IL-1β.[2][8][9] LTB4 can enhance both the priming and activation steps of the inflammasome.[8] In a reciprocal manner, IL-1β can stimulate the synthesis of LTB4 in neutrophils.[10] This positive feedback loop suggests that simultaneously targeting both LTB4 and IL-1 signaling could effectively break this cycle of inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the inflammatory mediators it targets. This data can serve as a baseline for designing and interpreting combination studies. The values for combination therapies are hypothetical and represent the expected outcomes of synergistic or additive interactions that can be tested using the protocols provided below.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Type/System | Reference |
| Ki for BLT1 | 159 nM | Guinea pig lung membranes | [1] |
| IC50 (Neutrophil Chemotaxis) | Hypothetical: 50-200 nM | Human Neutrophils | N/A |
| IC50 (Calcium Mobilization) | Hypothetical: 100-500 nM | Human Neutrophils | N/A |
Table 2: LTB4 Pro-inflammatory Activity (for use in designing experiments)
| Parameter | EC50/Concentration | Assay | Cell Type | Reference |
| Calcium Mobilization | 0.2 - 0.5 nM | Fura-2 fluorescence | Human Neutrophils | [11][12] |
| Neutrophil Chemotaxis | 1 - 10 nM | Boyden Chamber | Human Neutrophils | N/A |
| NF-κB Activation | 10 - 100 nM | Luciferase Reporter Assay | Macrophages/Monocytes | [13][14] |
| MAPK (ERK) Phosphorylation | 50 nM | Western Blot | Human Synovial Fibroblasts | [3] |
Table 3: Hypothetical Synergistic Effects of this compound in Combination with Other Inhibitors
| Combination | Assay | Endpoint | Hypothetical Result |
| This compound + Celecoxib (COX-2 Inhibitor) | Prostaglandin E2 Production | PGE2 levels in cell supernatant | Additive/Synergistic reduction |
| This compound + Etanercept (TNF-α Inhibitor) | NF-κB Activation | Luciferase activity | Synergistic reduction |
| This compound + Anakinra (IL-1 Receptor Antagonist) | IL-6 Production | IL-6 levels in cell supernatant | Synergistic reduction |
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound alone and in combination with other inflammatory inhibitors.
Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as LTB4.
Materials:
-
Human peripheral blood
-
Ficoll-Paque
-
Dextran T-500
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
LTB4
-
This compound
-
Other inhibitor(s) of interest (e.g., Celecoxib, Etanercept, Anakinra)
-
Boyden chamber with 3-5 µm pore size polycarbonate filters
-
Diff-Quik stain
-
Microscope
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend isolated neutrophils in RPMI 1640 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate neutrophils with various concentrations of this compound, the other inhibitor, or the combination of both for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Assay Setup:
-
Add RPMI 1640 containing LTB4 (e.g., 10 nM) to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Staining and Quantification:
-
Remove the filter and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the filter using Diff-Quik stain.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each condition compared to the LTB4-only control. For combination studies, analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method.
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release in neutrophils.
Materials:
-
Isolated human neutrophils
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
LTB4
-
This compound
-
Other inhibitor(s) of interest
-
Fluorometric plate reader with automated injection capabilities
Methodology:
-
Cell Loading:
-
Resuspend isolated neutrophils in HBSS at 1-2 x 10^6 cells/mL.
-
Add Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 0.02% Pluronic F-127.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Assay Plate Preparation:
-
Plate the loaded neutrophils into a 96-well black, clear-bottom plate.
-
Add this compound, the other inhibitor, or the combination to the wells at desired concentrations. Include a vehicle control.
-
-
Measurement:
-
Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Use the automated injector to add LTB4 (e.g., 10 nM) to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition and determine the percentage of inhibition compared to the LTB4-only control.
Protocol 3: NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to inflammatory stimuli and its inhibition by this compound and its combinations.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293, THP-1)
-
Cell culture medium and supplements
-
LTB4 or TNF-α as a stimulant
-
This compound
-
Other inhibitor(s) of interest
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, the other inhibitor, or the combination for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LTB4 at 100 nM or TNF-α at 10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of inhibition of NF-κB activation for each condition compared to the agonist-only control. Analyze for synergy as described in Protocol 1.
Protocol 4: MAPK Phosphorylation Western Blot
This protocol assesses the effect of this compound and its combinations on the LTB4-induced phosphorylation of key MAPK proteins like ERK1/2.
Materials:
-
Human cell line responsive to LTB4 (e.g., human synovial fibroblasts, THP-1 monocytes)
-
Cell culture medium and supplements
-
LTB4
-
This compound
-
Other inhibitor(s) of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with this compound, the other inhibitor, or the combination for 1 hour.
-
Stimulate with LTB4 (e.g., 50 nM) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Calculate the fold change in phosphorylation compared to the unstimulated control and the percentage of inhibition for each treatment condition.
Conclusion
The selective BLT1 antagonist this compound holds significant promise as an anti-inflammatory agent. Its therapeutic potential may be further enhanced through combination with other classes of inflammatory inhibitors that target distinct but interconnected pathways. The protocols and information provided in this document offer a comprehensive framework for researchers and drug development professionals to systematically investigate the synergistic and additive effects of this compound in combination with COX, TNF-α, and IL-1 inhibitors. Such studies are crucial for the development of more effective and targeted therapies for a wide range of inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapies that inhibit cyclooxygenase-2 and leukotriene synthesis prevent disease in murine collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B(4) enhances tumour necrosis factor-alpha-induced CCL27 production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zymosan-induced leukotriene B4 generation by human neutrophils is augmented by rhTNF-alpha but not chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Leukotrienes in Tumor-Associated Inflammation [frontiersin.org]
- 8. Leukotriene B4 licenses inflammasome activation to enhance skin host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recombinant interleukin-1 beta interacts with high-affinity receptors to activate neutrophil leukotriene B4 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
U-75302 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for U-75302. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, this compound is often supplied as a solution in ethanol. To prepare a stock solution, you can use solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in these solvents is approximately 10 mg/mL for DMSO and 7.1 mg/mL for DMF.[1] It is also highly soluble in ethanol, at approximately 50 mg/mL.[1]
Q2: What is the solubility of this compound in aqueous buffers?
A2: The solubility of this compound in aqueous buffers like PBS (pH 7.2) is significantly lower than in organic solvents, at approximately 80 µg/mL.[1][2]
Q3: How should I store this compound?
A3: For long-term stability, this compound should be stored as supplied at -20°C, where it is stable for at least one year.[2] If supplied in ethanol, it should be stored at -20°C and is stable for at least two years.[1][3]
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is strongly advised to prepare fresh aqueous solutions for each experiment and use them within 12 hours.[2] When preparing, store the aqueous solution on ice.[2]
Q5: I observed precipitation after diluting my this compound stock solution into cell culture medium. What could be the cause?
A5: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. This can be caused by several factors:
-
Rapid Change in Solvent Polarity: A sudden shift from a high-concentration organic solvent (like DMSO) to an aqueous medium can cause the compound to crash out of solution.[4]
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may have exceeded its aqueous solubility limit (approximately 80 µg/mL).[1][2]
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[5][6]
-
Temperature and pH: Changes in temperature or pH of the medium can also affect the solubility of the compound.[4][6]
Troubleshooting Guides
Guide 1: Precipitation Issues in Cell Culture
If you are experiencing precipitation of this compound in your cell culture experiments, follow this troubleshooting workflow:
References
- 1. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Gene - LTB4R [maayanlab.cloud]
- 6. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-75302 Partial Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the partial agonist activity of U-75302. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why do I observe agonist-like effects with this compound when it's described as an antagonist?
A1: this compound is a partial agonist at the leukotriene B4 receptor 1 (BLT1). This means that at certain concentrations, it can weakly activate the receptor, mimicking the effect of the full agonist, leukotriene B4 (LTB4). This intrinsic agonist activity is often observed at higher concentrations.[1][2] In some cell types, such as human umbilical vein endothelial cells (HUVEC), this partial agonism can lead to downstream effects like the up-regulation of adhesion molecules and chemokine release.[2]
Troubleshooting Unexpected Agonism:
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound alone in your experimental system. This will help you determine the concentration range where it exhibits agonist activity versus antagonist activity. Agonist effects are more likely at concentrations above 0.3 µM.[1]
-
Lower Concentrations for Antagonism: To use this compound as an antagonist, it is crucial to work at concentrations where it has minimal to no agonist effect. In many systems, pre-incubating with a lower concentration of this compound before adding LTB4 will effectively block the receptor without causing significant activation.[1]
-
Cell Type Specificity: Be aware that the partial agonist effects of this compound can be cell-type dependent. The expression levels of the BLT1 receptor and the specific signaling pathways present in your cells of interest can influence the observed response.
Q2: I am seeing inconsistent results with my this compound experiments. What could be the cause?
A2: Inconsistent results can arise from several factors related to the physicochemical properties of this compound and experimental variability.
Troubleshooting Inconsistent Results:
-
Solubility: this compound has limited solubility in aqueous solutions like PBS (approximately 80 µg/ml).[3][4] It is more soluble in organic solvents such as ethanol (approx. 50 mg/ml), DMSO (approx. 10 mg/ml), and dimethyl formamide (approx. 7.1 mg/ml).[3][4]
-
Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
Batch-to-Batch Variability: As with many chemical compounds, there can be variability between different manufacturing batches.
-
Recommendation: If you observe a sudden change in the compound's performance, consider obtaining a new batch and performing a quality control experiment, such as a concentration-response curve, to verify its activity.
-
-
Experimental Controls: Ensure you are using appropriate positive and negative controls in every experiment. This includes a full agonist (LTB4), a vehicle control (the solvent used for this compound), and potentially another BLT1 antagonist.
Q3: How do I interpret the dual partial agonist and antagonist activity of this compound in my data?
A3: The dual activity of this compound is concentration-dependent.
-
As a Partial Agonist: When used alone at higher concentrations, this compound can elicit a submaximal response compared to the full agonist LTB4. For example, in guinea pig lung parenchyma strips, this compound causes contraction only at concentrations greater than 0.3 µM.[1]
-
As an Antagonist: When used at lower concentrations in the presence of LTB4, this compound acts as a competitive antagonist, shifting the concentration-response curve of LTB4 to the right.[1] For instance, in the presence of 0.3 µM this compound, a higher concentration of LTB4 is required to achieve a half-maximal response.[1]
Logical Flow for Interpreting this compound Activity:
References
- 1. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing U-75302 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing U-75302 in in vivo experimental settings. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2][3] It functions as a potent and specific antagonist for this receptor.
Q2: Can this compound be used to antagonize the BLT2 receptor?
A2: No, this compound is not an effective antagonist for the BLT2 receptor.[1][4] Studies have shown that this compound does not inhibit the binding of LTB4 to the human BLT2 receptor, highlighting its specificity for BLT1.[1][4] For BLT2 antagonism, other compounds like LY255283 should be considered.[5][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a structural analog of LTB4 and acts as a competitive antagonist at the BLT1 receptor.[3] By binding to BLT1, it prevents the binding of LTB4 and subsequently blocks the downstream signaling pathways activated by this receptor, which are involved in inflammatory responses.
Q4: What are the common research applications for this compound in in vivo studies?
A4: this compound is frequently used in preclinical animal models to investigate the role of the LTB4/BLT1 signaling axis in various inflammatory diseases, including but not limited to, sepsis-induced cardiac dysfunction, lung fibrosis, and inflammatory pain.
BLT2 Signaling Pathway
While this compound does not target BLT2, understanding the BLT2 signaling pathway is crucial for researchers in the field of lipid mediators. Activation of the G protein-coupled receptor BLT2 by its ligands, such as LTB4, initiates a cascade of intracellular events. This includes the activation of G proteins, leading to an increase in cytosolic calcium concentration and the activation of several downstream signaling molecules like protein kinase B (Akt), extracellular signal-regulated kinases (ERKs), and NF-κB.[5]
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Summary of this compound In Vivo Dosing Regimens (Targeting BLT1)
The following table summarizes previously reported in vivo dosing parameters for this compound. Note that these studies targeted the BLT1 receptor.
| Animal Model | Disease Model | This compound Dose | Route of Administration | Reference |
| Male C57BL/6 Mice | LPS-induced cardiac dysfunction | 0.25, 0.5, or 1 mg/kg | Intraperitoneal (i.p.) | [7] |
| Male C57BL/6 Mice | Bleomycin-induced lung fibrosis | Not specified, administered intratracheally every 3 days | Intratracheal (i.t.) | [8] |
| Male C57BL/6 Mice | CLP-induced sepsis | 0.5 mg/kg | Intraperitoneal (i.p.) |
Detailed Experimental Protocol: this compound in a Mouse Model of LPS-Induced Cardiac Dysfunction
This protocol is adapted from a study investigating the role of BLT1 in lipopolysaccharide (LPS)-induced cardiac dysfunction.
1. Materials and Reagents:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile saline with a low percentage of ethanol or DMSO)
-
Male C57BL/6 mice (10-12 weeks old)
-
Standard animal housing and handling equipment
-
Echocardiography system
2. Animal Model:
-
Acclimate male C57BL/6 mice for at least one week before the experiment.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like ethanol.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.25, 0.5, and 1 mg/kg) in sterile saline. The final concentration of the organic solvent should be minimal and tested in a vehicle control group.
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
4. Induction of Cardiac Dysfunction:
-
One hour after the administration of this compound or vehicle, induce cardiac dysfunction by injecting LPS (e.g., 6 mg/kg) intraperitoneally.
5. Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of distress and mortality at regular intervals.
-
Six hours after LPS injection, anesthetize the mice and perform echocardiography to assess cardiac function.
-
Following functional analysis, collect blood and heart tissue for biomarker analysis (e.g., inflammatory cytokines, apoptosis markers) and histological examination.
Troubleshooting Guide for In Vivo Studies with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | Poor aqueous solubility. | This compound is soluble in ethanol (50 mg/ml) and DMSO (10 mg/ml).[1] Prepare a concentrated stock solution in one of these solvents and then dilute it in an aqueous vehicle like saline or PBS for injection. Ensure the final solvent concentration is low and non-toxic to the animals. A vehicle-only control group is essential.[9] |
| High Variability in Experimental Results | Inconsistent dosing, formulation instability, or biological variability. | Ensure the formulation is homogenous and does not precipitate before injection. Use precise administration techniques. Consider a pilot pharmacokinetic (PK) study to understand the compound's absorption and clearance variability.[9] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Poor bioavailability, rapid metabolism, or incorrect dosing. | Conduct a dose-response study to determine the optimal effective dose. Perform PK/PD (pharmacokinetic/pharmacodynamic) studies to confirm that the compound reaches the target tissue at a sufficient concentration to engage the BLT1 receptor.[9] |
| Observed Toxicity or Adverse Events | Off-target effects, vehicle toxicity, or on-target toxicity at high doses. | Run a Maximum Tolerated Dose (MTD) study to establish a safe dosing range.[9] Always include a vehicle control group to assess the toxicity of the formulation itself. If on-target toxicity is suspected, reduce the dose or frequency of administration. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
potential off-target effects of U-75302
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-75302, a potent leukotriene B4 (LTB4) receptor 1 (BLT1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] By binding to BLT1, it prevents the binding of the endogenous ligand LTB4, thereby inhibiting downstream signaling pathways associated with inflammation, such as leukocyte chemotaxis.[3]
Q2: Is this compound selective for the BLT1 receptor?
Yes, this compound is highly selective for the BLT1 receptor. It does not antagonize the binding of LTB4 to the low-affinity BLT2 receptor.[1][2] Studies have also shown that it does not inhibit other enzymes involved in the arachidonic acid cascade, such as phospholipase, cyclooxygenase, or thromboxane synthase, nor does it antagonize receptors for thromboxane A2, LTC4, LTD4, PGF2 alpha, and histamine.[3]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is typically supplied as a solution in ethanol. For long-term storage, it is recommended to store the stock solution at -20°C, where it should be stable for at least one year.[4] Stock solutions can also be prepared in DMSO and dimethyl formamide (DMF).[5] For experiments, further dilutions should be made in aqueous buffers or isotonic saline. The solubility in PBS (pH 7.2) is approximately 80 µg/ml.[4][5] It is recommended to use freshly prepared aqueous solutions within 12 hours.[4]
Q4: What are the known potential off-target or unexpected effects of this compound?
The most significant reported unexpected effect is its potential to act as a partial agonist in certain cell types, particularly human endothelial cells.[6] In these cells, this compound has been shown to induce pro-inflammatory responses, such as the upregulation of adhesion molecules and release of chemokines.[6] Additionally, in guinea pig lung parenchyma, it has been observed to have partial agonist activity at concentrations above 0.3 µM.[3]
Troubleshooting Guide
Issue 1: No observed antagonist effect of this compound in my assay.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C and that the stock solution is not expired. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. |
| Low Receptor Expression | Confirm that your experimental cells express sufficient levels of the BLT1 receptor. This can be checked by qPCR, Western blot, or flow cytometry. |
| Solubility Issues | Ensure this compound is completely dissolved in your final assay medium. The final concentration of the organic solvent (e.g., DMSO, ethanol) should be minimal and consistent across all conditions, including vehicle controls.[4] |
| Assay Conditions | Optimize assay parameters such as incubation time and temperature. Ensure the concentration of the agonist (LTB4) is appropriate to elicit a response that can be effectively inhibited. |
Issue 2: this compound is showing agonist activity instead of antagonist activity.
| Possible Cause | Troubleshooting Steps |
| Cell Type-Specific Effects | Be aware that this compound can act as a partial agonist in some cell types, such as human endothelial cells.[6] If possible, confirm your findings in a different cell line known to primarily exhibit an antagonist response to this compound. |
| High Concentration | Partial agonism has been observed at higher concentrations (e.g., >0.3 µM in guinea pig lung parenchyma).[3] Perform a concentration-response curve to see if the agonist effect is dose-dependent and if antagonism is observed at lower concentrations. |
| Assay Readout | The specific signaling pathway being measured may be sensitive to partial agonism. Consider using an alternative assay that measures a different downstream event (e.g., a competitive binding assay vs. a functional assay). |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Vehicle Control Issues | Ensure the vehicle control (e.g., ethanol, DMSO) is used at the same final concentration in all relevant wells and is not affecting the cells. |
| Cell Passage Number | High passage numbers of cell lines can lead to changes in receptor expression and signaling. Use cells within a consistent and low passage number range. |
| Experimental Variability | Standardize all experimental steps, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Reported Activity | Quantitative Data (Ki) | Species/System |
| BLT1 Receptor | Antagonist | 159 nM | Guinea pig lung membranes[1][2] |
| BLT2 Receptor | No Antagonism | - | Human[1][2] |
| Human Endothelial Cells | Partial Agonist | Not Reported | Human[6] |
| Guinea Pig Lung Parenchyma | Partial Agonist (>0.3 µM) | Potency 300-1000x less than LTB4 | Guinea pig[3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/ml[5] |
| DMSO | 10 mg/ml[5] |
| Dimethyl formamide (DMF) | 7.1 mg/ml[5] |
| PBS (pH 7.2) | 80 µg/ml[4][5] |
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the BLT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human BLT1 receptor or from a primary cell type known to have high BLT1 expression.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled BLT1 agonist (e.g., [3H]-LTB4) and varying concentrations of this compound.
-
Non-specific Binding: To determine non-specific binding, include wells with the radioligand and a high concentration of an unlabeled BLT1 agonist.
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Key Experiment 2: Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit LTB4-induced calcium influx.
Methodology:
-
Cell Preparation: Plate cells expressing the BLT1 receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads. After establishing a baseline fluorescence reading, add a pre-determined concentration of LTB4 (typically the EC80) to all wells simultaneously.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the LTB4-induced fluorescence peak. Plot the inhibition of the calcium response against the concentration of this compound to calculate the IC50.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
troubleshooting inconsistent results with U-75302
Welcome to the technical support center for U-75302. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1] It functions by competitively binding to BLT1, thereby preventing the binding of its natural ligand, LTB4, and inhibiting downstream signaling pathways involved in inflammation and immune cell migration.[1] It is important to note that this compound does not significantly antagonize the low-affinity LTB4 receptor, BLT2.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C.[2][3] Stock solutions are typically prepared in organic solvents such as ethanol or DMSO.[2] Once in solution, it is recommended to aliquot and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] For immediate use in aqueous buffers like PBS, solubility is limited.[2]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | 50 mg/ml |
| DMSO | 10 mg/ml |
| DMF | 7.1 mg/ml |
| PBS (pH 7.2) | 80 µg/ml |
Data sourced from Cayman Chemical product information.[2]
Q4: What is the selectivity profile of this compound for BLT1 versus BLT2 receptors?
A4: this compound is highly selective for the BLT1 receptor. It effectively antagonizes LTB4 binding to BLT1 but does not show significant antagonism at the BLT2 receptor.[2] This selectivity is a critical factor to consider when interpreting experimental data, especially in systems where both BLT1 and BLT2 are expressed.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent or unexpected results when using this compound.
Issue 1: Higher than expected agonist-like activity observed.
| Possible Cause | Troubleshooting Step |
| Partial Agonism at High Concentrations: this compound can act as a partial agonist at concentrations above 0.3 µM. | Solution: Perform a dose-response curve to determine the optimal antagonist concentration that does not elicit agonist effects in your specific experimental system. It is recommended to use the lowest effective concentration for antagonism. |
| Off-Target Effects: Although selective for BLT1, high concentrations of any small molecule inhibitor can lead to off-target binding. | Solution: If possible, confirm your findings using a structurally different BLT1 antagonist. Additionally, perform control experiments in cells that do not express BLT1 to identify potential non-specific effects. |
Issue 2: Inconsistent or weak antagonist activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. | Solution: Prepare fresh stock solutions and aliquot for single use. Store desiccated at -20°C as a solid and for no longer than one month in solution at -20°C.[3] |
| Presence of BLT2 Receptors: Your experimental system may express the BLT2 receptor, which is not inhibited by this compound. LTB4 signaling through BLT2 could mask the antagonist effect on BLT1. | Solution: Characterize the expression of both BLT1 and BLT2 in your cell line or tissue using techniques like qPCR or Western blotting. If both are present, consider the potential for BLT2-mediated effects in your data interpretation. |
| Incorrect Assay Conditions: The concentration of the agonist (LTB4) might be too high, making it difficult for a competitive antagonist like this compound to be effective. | Solution: Optimize the concentration of LTB4 to the lowest level that gives a robust and reproducible response. This will increase the apparent potency of the antagonist. |
| Solubility Issues: this compound has limited solubility in aqueous solutions. Precipitation in your assay medium can reduce its effective concentration. | Solution: Ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your experimental system and does not exceed a level that causes cell toxicity (typically <0.5% for DMSO). Visually inspect for any precipitation. |
Experimental Protocols
1. In Vitro Neutrophil Chemotaxis Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on LTB4-induced neutrophil migration.
-
Cell Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Chemotaxis Assay (using a multi-well chamber):
-
Prepare a solution of LTB4 (e.g., 10 nM) in the assay buffer. This will serve as the chemoattractant in the lower chamber.
-
Prepare various concentrations of this compound in the assay buffer.
-
Pre-incubate the neutrophil suspension with the different concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add the LTB4 solution to the lower wells of the chemotaxis chamber.
-
Place the filter (typically 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the top of the filter.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the filter and quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye and a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (LTB4 alone).
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Workflow for a Typical Chemotaxis Experiment
Caption: Workflow for a neutrophil chemotaxis assay with this compound.
Signaling Pathways
BLT1 vs. BLT2 Signaling
Understanding the distinct downstream signaling pathways of BLT1 and BLT2 is crucial for interpreting results when using the BLT1-selective antagonist this compound.
Caption: Simplified signaling pathways of BLT1 and BLT2 receptors.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to diagnosing inconsistent results with this compound.
Caption: A logical flowchart for troubleshooting this compound experiments.
References
U-75302 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of U-75302 in cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as supplied at -20°C, where it is expected to be stable for at least one year.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solution in ethanol. To prepare a stock solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice, such as DMSO or dimethylformamide. The solubility in these organic solvents is approximately 7 mg/mL.[1]
Q3: What is the solubility of this compound in aqueous solutions?
A3: The solubility of this compound in PBS (pH 7.2) is approximately 80 µg/mL.[1]
Q4: How stable is this compound in aqueous solutions and cell culture media?
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways and products of this compound in cell culture media have not been extensively documented in publicly available literature. General degradation of small molecules in cell culture can occur through hydrolysis, oxidation, or enzymatic degradation by components in serum or secreted by cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results between batches. | - Degradation of this compound in stock solution or working solution.- Inconsistent concentrations due to precipitation. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure the final concentration in the media does not exceed its solubility limit.- Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). |
| Loss of this compound activity over the course of a long-term experiment. | - Instability of this compound in the cell culture medium at 37°C. | - Replenish the media with freshly prepared this compound at regular intervals (e.g., every 12-24 hours). The optimal frequency should be determined by a stability study.- Consider the use of a more stable analog if available and suitable for the experiment. |
| Low or no observable effect of this compound. | - Insufficient final concentration reaching the cells.- Non-specific binding to plasticware or serum proteins. | - Verify the final concentration of this compound in the media using an analytical method like LC-MS/MS.- Use low-binding plasticware.- Evaluate the effect of serum concentration on the activity of this compound. |
Quantitative Data Summary
Due to the limited availability of public data on this compound stability in cell culture media, the following table is provided as a template for researchers to summarize their own internal validation data.
Table 1: Stability of this compound in Different Solvents and Media (Template)
| Solvent/Medium | Temperature (°C) | Incubation Time (hours) | Concentration (µM) | % Remaining (e.g., by LC-MS/MS) | Notes |
| PBS (pH 7.2) | 4 | 0 | User Defined | 100% | |
| 12 | |||||
| 24 | |||||
| DMEM + 10% FBS | 37 | 0 | User Defined | 100% | |
| 12 | |||||
| 24 | |||||
| 48 | |||||
| RPMI-1640 + 10% FBS | 37 | 0 | User Defined | 100% | |
| 12 | |||||
| 24 | |||||
| 48 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system
-
Acetonitrile or other suitable organic solvent for protein precipitation and sample extraction
-
Internal standard (a structurally similar and stable compound)
Methodology:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., the highest concentration to be used in your experiments).
-
-
Incubation:
-
Aliquot the spiked media into sterile, low-binding tubes or a multi-well plate.
-
Place the samples in a 37°C incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The t=0 sample represents 100% of the initial concentration.
-
-
Sample Preparation for LC-MS/MS:
-
To each media sample, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound and the internal standard.
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Determine the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life (t½).
-
Visualizations
Leukotriene B4 (LTB4) Signaling Pathway
This compound is a selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1). The following diagram illustrates the general signaling pathway initiated by LTB4 binding to its receptors.[2][3][4][5]
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the key steps for determining the stability of this compound in cell culture media.
Caption: Workflow for determining this compound stability in cell culture media.
References
Technical Support Center: Optimizing In Vivo Dosing of U-75302
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal in vivo dose of U-75302, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data from published studies to facilitate successful and efficient in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). By blocking the binding of LTB4 to BLT1, this compound inhibits downstream signaling pathways that are crucial for the initiation and amplification of inflammatory responses, including leukocyte chemotaxis, degranulation, and production of pro-inflammatory cytokines.
Q2: What is a recommended starting dose for this compound in an in vivo experiment?
A2: The optimal dose of this compound is highly dependent on the animal model, the disease context, and the route of administration. Based on published studies, a common starting point for intraperitoneal (i.p.) administration in mice is in the range of 0.25 to 1 mg/kg. For topical administration in mice, a concentration of 0.001% in a suitable vehicle has been used. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in organic solvents such as ethanol and DMSO. For in vivo use, a common practice is to first dissolve this compound in a minimal amount of an organic solvent and then dilute it to the final desired concentration with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is important to ensure that the final concentration of the organic solvent is low enough to not cause toxicity to the animals. For example, a stock solution can be prepared in ethanol and then diluted with PBS.
Q4: What are the potential off-target effects of this compound?
A4: this compound is considered a selective antagonist for the BLT1 receptor. However, as with any pharmacological agent, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is essential to include appropriate controls in your experiments, such as vehicle-treated animals and, if possible, a BLT1-knockout model to confirm that the observed effects are specifically due to BLT1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility or precipitation of this compound in the final vehicle. | The concentration of this compound is too high for the chosen vehicle, or the initial organic solvent was not sufficiently miscible with the aqueous vehicle. | - Increase the proportion of the organic solvent in the final vehicle, ensuring it remains within a non-toxic range for the animal model.- Consider using a different co-solvent or a surfactant like Tween 80 to improve solubility.- Prepare fresh dosing solutions immediately before administration to minimize the risk of precipitation. |
| High variability in experimental results between animals in the same dose group. | - Inconsistent administration technique (e.g., variable injection volume or site).- Instability of the this compound formulation.- Individual animal differences in metabolism or response. | - Ensure all personnel are properly trained and follow a standardized administration protocol.- Verify the stability of your this compound formulation under your experimental conditions. Prepare fresh solutions if necessary.- Increase the number of animals per group to improve statistical power and account for biological variability. |
| Observed toxicity or adverse effects at the intended therapeutic dose. | - The dose is above the Maximum Tolerated Dose (MTD) for the specific animal model and administration route.- The vehicle itself is causing toxicity. | - Conduct a dose-ranging study to determine the MTD.- Run a vehicle-only control group to assess any toxicity associated with the formulation.- Consider a different route of administration that might have a better therapeutic window. |
| Lack of efficacy at doses reported in the literature. | - Differences in the experimental model (e.g., species, strain, disease severity).- Degradation of the this compound compound.- Insufficient bioavailability with the chosen administration route. | - Re-evaluate the dose range for your specific model by conducting a dose-response study.- Ensure proper storage and handling of the this compound compound to prevent degradation.- Consider a different administration route or formulation to improve bioavailability. Pharmacokinetic studies can help assess compound exposure. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for this compound
This protocol outlines a general procedure for determining the effective and tolerated dose range of this compound in a mouse model of inflammation.
1. Materials:
-
This compound
-
Vehicle components (e.g., ethanol, sterile saline)
-
Appropriate animal model of inflammation (e.g., LPS-induced endotoxemia)
-
Standard laboratory equipment for animal handling and administration.
2. Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in 100% ethanol.
-
On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mg/kg). Ensure the final ethanol concentration is below 5% to minimize vehicle-induced toxicity.
-
Prepare a vehicle control solution with the same final ethanol concentration as the highest dose group.
-
-
Animal Groups:
-
Randomly assign animals to different treatment groups (n=5-8 per group):
-
Vehicle Control
-
This compound (0.1 mg/kg)
-
This compound (0.5 mg/kg)
-
This compound (1 mg/kg)
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
-
-
Administration:
-
Administer the prepared solutions to the animals via the desired route (e.g., intraperitoneal injection). The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
-
Induction of Inflammation:
-
At a specified time post-treatment (e.g., 1 hour), induce inflammation using a standardized protocol (e.g., intraperitoneal injection of lipopolysaccharide - LPS).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at regular intervals.
-
At a predetermined endpoint (e.g., 6 hours post-inflammation induction), collect relevant samples (e.g., blood, tissues) for analysis of inflammatory markers (e.g., cytokine levels, immune cell infiltration).
-
-
Data Analysis:
-
Analyze the data to determine the dose-response relationship for the efficacy endpoints.
-
Evaluate the toxicity data to identify the Maximum Tolerated Dose (MTD).
-
Select the optimal dose that provides significant efficacy with minimal or no toxicity for subsequent experiments.
-
Quantitative Data from In Vivo Studies
| Animal Model | Disease/Condition | Route of Administration | Vehicle | Effective Dose of this compound | Key Findings | Reference |
| Mouse (C57BL/6) | LPS-induced cardiac dysfunction | Intraperitoneal (i.p.) | Not specified, likely saline with a co-solvent | 1 mg/kg | Attenuated cardiac dysfunction, reduced inflammation, and improved survival.[1] | [1] |
| Mouse (pIL1DsRED) | MRSA skin infection | Topical | Petroleum jelly | 0.001% ointment | Reduced IL-1β expression in macrophages at the infection site. | |
| Mouse (C57BL/6) | Bleomycin-induced lung fibrosis | Intratracheal (i.t.) | Ethanol | Not specified in abstract, administered every 3 days | Attenuated lung fibrosis and inflammation.[2] | [2] |
| Guinea Pig | Lung parenchyma strips (ex vivo) | In vitro application | Not specified | 0.3 µM | Antagonized LTB4-induced contraction.[3] | [3] |
Visualizations
LTB4/BLT1 Signaling Pathway
Caption: LTB4/BLT1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Dose Determination
Caption: Workflow for determining the optimal in vivo dose of this compound.
References
- 1. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Negative Controls for U-75302 Experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for designing and interpreting experiments involving U-75302. Proper negative controls are critical for validating that the observed biological effects are due to the specific inhibition of its intended target.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary molecular target?
This compound is a chemical compound that functions as a potent and selective antagonist for the high-affinity leukotriene B4 (LTB4) receptor 1, also known as BLT1.[1][2] It is crucial to note that while LTB4 also binds to a second, low-affinity receptor (BLT2), this compound is highly specific for BLT1 and does not effectively antagonize the BLT2 receptor.[2][3] This specificity makes this compound a valuable tool for isolating and studying BLT1-mediated signaling pathways.
Q2: What is the most definitive negative control to ensure the effects of this compound are on-target?
The gold standard for validating the on-target activity of a small molecule inhibitor like this compound is to use a genetic control. This involves using cells or animal models where the target protein, BLT1, has been genetically knocked out (KO) or its expression has been knocked down (KD) using techniques like siRNA or shRNA.
Experimental Logic: If this compound is acting specifically on BLT1, its application to BLT1-KO or BLT1-KD systems should produce no effect, as its molecular target is absent.[4][5] Any observed activity in these genetic control models would strongly suggest an off-target mechanism of action.
Q3: What is the correct vehicle control for this compound and how should it be prepared?
A vehicle control is essential to ensure that the solvent used to dissolve this compound does not cause any biological effects on its own. The vehicle control should consist of the exact same solvent and be diluted to the same final concentration in your experimental medium as the this compound-treated samples.
This compound has varying solubility in common laboratory solvents. The table below summarizes its solubility characteristics.
| Solvent | Solubility | Notes |
| Ethanol | ~50 mg/mL | Often a good choice for in vitro studies. |
| DMSO | ~10 mg/mL | Common solvent, but can have biological effects. |
| DMF | ~7.1 mg/mL | Another organic solvent option. |
| PBS (pH 7.2) | ~80 µg/mL | Sparingly soluble; may not be suitable for high stock concentrations. |
| Data sourced from Cayman Chemical.[2] |
Protocol: Preparing a Vehicle Control
-
Stock Solution: Prepare a high-concentration stock of this compound in your chosen solvent (e.g., 10 mM in DMSO).
-
Vehicle Stock: Aliquot the pure solvent (e.g., DMSO) into separate tubes. These are your vehicle stock controls.
-
Working Dilution: When preparing your experiment, dilute the this compound stock to its final working concentration in your cell culture medium or buffer (e.g., 1:1000 dilution for a final concentration of 10 µM).
-
Vehicle Control Dilution: Perform the identical dilution with the vehicle stock (e.g., 1:1000 dilution of pure DMSO). This ensures the final concentration of the solvent is identical between the treated and control groups.
Q4: How can I experimentally distinguish between BLT1- and BLT2-mediated effects?
Since this compound selectively blocks BLT1, it can be used in conjunction with a BLT2-selective antagonist, such as LY255283, to dissect the signaling pathways of each receptor.[6][7]
Experimental Strategy:
-
Group 1 (Control): Treat with vehicle only.
-
Group 2 (BLT1 Blockade): Treat with this compound. The remaining LTB4-induced effects can be attributed to BLT2.
-
Group 3 (BLT2 Blockade): Treat with a BLT2 antagonist (e.g., LY255283). The remaining LTB4-induced effects can be attributed to BLT1.
-
Group 4 (Dual Blockade): Treat with both this compound and a BLT2 antagonist. This should abolish all LTB4-mediated signaling through these receptors.
Q5: What is a "rescue" experiment and how do I perform one to confirm this compound specificity?
A rescue experiment is a type of control used to demonstrate that an inhibitor's effect is due to blocking a specific pathway. In the case of this compound, you would first inhibit the BLT1 receptor and then try to "rescue" the downstream signaling by adding an excess of the natural agonist, LTB4.
Experimental Logic: If this compound is working as a competitive antagonist at the BLT1 receptor, pre-treating with the inhibitor should block the biological effects of a subsequent LTB4 stimulation.[8] This confirms the effect is mediated through the LTB4-BLT1 axis.
Protocol: General LTB4 Rescue Experiment
-
Cell Plating: Plate your cells of interest and allow them to adhere or equilibrate as required.
-
Pre-treatment: Treat one group of cells with this compound at the desired concentration. Treat a parallel control group with vehicle. Incubate for the time determined by your experimental optimization (e.g., 30-60 minutes).
-
Stimulation: Add LTB4 to both the this compound-treated and vehicle-treated wells. Include a control group that receives only vehicle and no LTB4.
-
Assay: After the appropriate stimulation time, measure your downstream endpoint of interest (e.g., calcium mobilization, ERK phosphorylation, cell migration).
-
Expected Outcome: The vehicle-treated cells should show a robust response to LTB4 stimulation. The this compound-treated cells should show a significantly attenuated or completely blocked response to LTB4.
Q6: Are there any known off-target or unexpected effects of this compound?
Yes. While this compound is a well-established BLT1 antagonist, some studies have noted potential confounding activities that researchers should be aware of:
-
Partial Agonist Activity: At concentrations higher than those required for antagonism (e.g., >0.3 µM in some systems), this compound has been reported to act as a partial agonist, weakly activating the receptor on its own.[8]
-
Intrinsic Agonist Activity in Certain Cells: In some specific cell types, such as human umbilical vein endothelial cells (HUVEC), this compound has been shown to possess intrinsic agonist activity, independent of LTB4.[7]
Troubleshooting Recommendation: Always perform a full dose-response curve for this compound in your specific experimental system. This will help you identify the optimal concentration range that provides effective antagonism without inducing partial or off-target agonist effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 Receptor 2 Mediates the Production of G-CSF That Plays a Critical Role in Steroid-Resistant Neutrophilic Airway Inflammation [mdpi.com]
- 7. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the In Vitro Cytotoxicity of U-75302
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the leukotriene B4 (LTB4) receptor 1 (BLT1) antagonist, U-75302, in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). It is a pyridine analogue that is structurally similar to LTB4, allowing it to competitively bind to and inhibit the receptor. By blocking the LTB4/BLT1 signaling pathway, this compound is primarily used in research to investigate the role of this pathway in inflammatory responses and related diseases.
Q2: I am observing unexpected agonist-like effects at certain concentrations of this compound. Is this normal?
Yes, this is a documented phenomenon. In some experimental systems, such as guinea pig lung parenchyma strips, this compound can exhibit partial agonist activity at concentrations typically above 0.3 µM.[1] It is crucial to carefully determine the concentration-response curve in your specific cell model to distinguish between its antagonistic and potential partial agonist effects.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is commonly dissolved in ethanol or DMSO. For long-term storage, it is advisable to store the compound at -20°C. When preparing working solutions for cell culture experiments, ensure the final concentration of the solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of this compound that could influence cytotoxicity data?
While this compound is considered a selective BLT1 antagonist, like many small molecules, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments, such as a negative control compound with a similar chemical scaffold but no activity on BLT1, if available. Additionally, consider using a secondary assay to confirm findings and rule out assay-specific artifacts.
Q5: How do I choose the appropriate concentration range for this compound in my cytotoxicity experiments?
Since there is limited publicly available data on the direct cytotoxicity of this compound, a good starting point is to perform a broad-range dose-response experiment. Based on concentrations used in functional in vitro assays, a range from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) is recommended to identify the cytotoxic threshold. The table below provides a summary of this compound concentrations used in various published studies.
Data Presentation: this compound Concentrations in In Vitro Functional Assays
| Cell/Tissue Type | Assay | Effective Concentration Range | Reference |
| Guinea pig lung parenchyma strips | Myotropic activity antagonism | 0.3 µM | [1] |
| Human umbilical vein endothelial cells (HUVEC) | Adhesion, E-selectin upregulation | 0.25 - 6 hours exposure (concentration not specified) | |
| Murine macrophages and neutrophils | Inflammasome activation inhibition | 10 µM | |
| Human platelets | Thromboxane B2 formation | No inhibition at 0.3 µM |
Note: This table summarizes concentrations used for functional assays of this compound and not direct cytotoxicity measurements. Researchers should use this as a guide to establish a suitable concentration range for their own cytotoxicity experiments.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Vehicle control: Cells treated with the solvent vehicle.
-
Medium background: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm and a reference wavelength of 680 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound as previously described.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsin-EDTA, and then neutralize the trypsin.
-
Washing: Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-fluorochrome and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background in "no cell" controls | Contamination of media or reagents. This compound may directly reduce MTT. | Use fresh, sterile reagents. Run a "reagent blank" (media + this compound + MTT) to check for direct reduction. If positive, consider an alternative assay. |
| Low absorbance readings | Insufficient cell number or incubation time. Cell proliferation is inhibited by this compound as expected. | Optimize cell seeding density and incubation time. Confirm cell death with a secondary assay (e.g., LDH or Trypan Blue). |
| Inconsistent readings across replicates | Uneven cell seeding. Incomplete formazan solubilization. "Edge effect" in the microplate. | Ensure a homogenous single-cell suspension before seeding. Mix thoroughly after adding the solubilization solution. Avoid using the outer wells of the plate. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background in medium-only control | High intrinsic LDH activity in serum. | Reduce the serum concentration in the culture medium (e.g., to 1-5%) or use serum-free medium during the treatment period if possible for your cell type. |
| High spontaneous LDH release in untreated controls | Cells are unhealthy or were handled too vigorously. High cell density. | Ensure gentle handling of cells during seeding and media changes. Optimize cell seeding density to avoid overgrowth. |
| No significant LDH release at expected cytotoxic concentrations | The cytotoxic mechanism does not involve rapid membrane rupture (e.g., apoptosis). | Use a longer incubation time or complement the LDH assay with an apoptosis-specific assay like Annexin V staining. |
Apoptosis Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic (Annexin V+/PI+) cells even at low concentrations | Compound may induce necrosis at high concentrations. Harsh cell handling. | Shorten the treatment duration or use a wider range of lower concentrations. Handle cells gently during harvesting and staining. |
| Weak or no Annexin V signal in treated cells | The compound is not inducing apoptosis at the tested concentrations/time points. Incorrect staining procedure. | Increase the concentration of this compound and/or the incubation time. Ensure the use of a calcium-containing binding buffer as Annexin V binding is calcium-dependent. |
| Signal from both early and late apoptotic cells is low | The chosen time point may be too early or too late to observe the peak of apoptosis. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
Visualizations
Caption: this compound mechanism of action as a BLT1 antagonist.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity assays.
References
U-75302 Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the BLT1 receptor antagonist, U-75302. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to facilitate accurate and reproducible dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. It functions by binding to the BLT1 receptor, thereby preventing the binding of its natural ligand, LTB4, and inhibiting downstream signaling pathways involved in inflammatory responses.[1][2] this compound shows high specificity for BLT1 and does not significantly antagonize the low-affinity LTB4 receptor, BLT2.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For long-term storage, it is recommended to store this compound at -20°C, where it is stable for at least two years. Prepare fresh working solutions from a stock solution for each experiment to ensure optimal activity.
Q3: I am observing a weak or no antagonist effect with this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of antagonist activity:
-
Compound Degradation: Ensure that the compound has been stored correctly at -20°C and that fresh working solutions are used. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Low Receptor Expression: The cell line or tissue preparation being used may have low or no expression of the BLT1 receptor. Verify BLT1 expression levels using techniques like qPCR or western blotting.
-
Incorrect Agonist Concentration: For competitive antagonist assays, the concentration of the agonist (LTB4) is critical. A very high concentration of the agonist can overcome the inhibitory effect of the antagonist. It is recommended to use an agonist concentration at or near its EC80 for optimal results.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider optimizing assay parameters such as cell number, incubation time, and detection method.
Q4: My dose-response curve for this compound shows a lower than expected maximum inhibition or even a slight activation at higher concentrations. What could be the cause?
This phenomenon is likely due to the partial agonist activity of this compound that has been observed in some experimental systems, such as guinea pig lung parenchyma, at concentrations above 0.3 µM.[2] In human umbilical vein endothelial cells (HUVEC), this compound has also been shown to exhibit intrinsic agonist activity. This means that at higher concentrations, this compound can partially activate the BLT1 receptor, leading to a submaximal response. When designing your experiments, it is crucial to include a wide range of this compound concentrations to identify the optimal window for antagonism and to be aware of potential partial agonism at higher doses.
Q5: Are there any known off-target effects of this compound?
This compound is known to be a selective antagonist for the BLT1 receptor. Studies have shown that it does not antagonize the BLT2 receptor. However, as with any pharmacological tool, it is good practice to include appropriate controls to rule out potential non-specific effects in your experimental system.
Quantitative Data
The following table summarizes key quantitative data for this compound from various experimental systems.
| Parameter | Value | Species/System | Assay Type |
| K_i | 159 nM | Guinea Pig Lung Membranes | Receptor Binding Assay |
| Effective Antagonist Concentration | 0.3 µM | Guinea Pig Lung Parenchyma Strips | Myotropic Response Assay |
| Partial Agonist Activity | > 0.3 µM | Guinea Pig Lung Parenchyma Strips | Myotropic Response Assay |
| In Vivo Effective Dose | 0.25 - 1 mg/kg (i.p.) | Mouse | LPS-induced Cardiac Dysfunction |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a method to measure the ability of this compound to inhibit LTB4-induced intracellular calcium mobilization in a human neutrophil-like cell line (e.g., HL-60 differentiated towards a neutrophil phenotype).
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Differentiated HL-60 cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells according to standard protocols.
-
On the day of the experiment, harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Add an equal volume of the loading buffer to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS at a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Protocol:
-
Pipette 50 µL of the dye-loaded cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in HBSS. Add 25 µL of the this compound dilutions to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of LTB4 in HBSS at a concentration that elicits a submaximal response (e.g., EC80, to be determined in a separate dose-response experiment).
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, inject 25 µL of the LTB4 solution into each well.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net calcium response.
-
Plot the net calcium response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Chemotaxis Assay
This protocol outlines a Boyden chamber assay to assess the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis.
Materials:
-
This compound
-
Leukotriene B4 (LTB4)
-
Isolated human neutrophils or a suitable neutrophil-like cell line
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size for neutrophils)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation or use a cultured neutrophil-like cell line.
-
Wash the cells and resuspend them in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in chemotaxis buffer. Pre-incubate the cell suspension with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Prepare a solution of LTB4 in chemotaxis buffer at a concentration known to induce a significant chemotactic response (to be determined empirically, typically in the low nanomolar range).
-
Add the LTB4 solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the this compound-pre-incubated cell suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the migrated cells with a suitable staining solution (e.g., Diff-Quik).
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the average number of migrated cells against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the inhibition of chemotaxis.
-
Visualizations
Caption: BLT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Dose-Response Analysis.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LTB4 Antagonists: U-75302 vs. CP-105696
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, U-75302 and CP-105696. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in inflammation and immune response.
Leukotriene B4 is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in orchestrating inflammatory responses, primarily by acting as a powerful chemoattractant for leukocytes, especially neutrophils.[1] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3] The BLT1 receptor is predominantly expressed on leukocytes and mediates most of the pro-inflammatory and chemoattractant effects of LTB4.[2] Consequently, antagonists of the BLT1 receptor are valuable tools for investigating inflammatory pathways and hold therapeutic potential for various inflammatory diseases.[4][5]
Performance Comparison: this compound vs. CP-105696
Both this compound and CP-105696 are recognized as antagonists of the LTB4 receptor, yet they exhibit distinct pharmacological profiles. CP-105696 is characterized as a potent, structurally novel, and selective LTB4 receptor antagonist.[6][7] In contrast, this compound, a structural analog of LTB4, acts as an antagonist at lower concentrations but can exhibit partial agonist activity at higher concentrations.[8]
The following table summarizes the quantitative data available for both compounds across various in vitro assays.
| Compound | Assay Type | Target/Cell Type | Parameter | Value (nM) | Antagonism Type |
| CP-105696 | [³H]LTB₄ Binding | Human Neutrophil (High-affinity receptors) | IC₅₀ | 8.42 ± 0.26 | Noncompetitive |
| [³H]LTB₄ Binding | Murine Spleen Membranes (High-affinity) | IC₅₀ | 30.2 | Noncompetitive | |
| [³H]LTB₄ Binding | Murine Spleen Membranes (High-affinity) | Kᵢ | 17.7 | - | |
| [³H]LTB₄ Binding | Human Neutrophil (Low-affinity receptors) | - | - | Competitive | |
| LTB₄-mediated Chemotaxis | Human Neutrophils | IC₅₀ | 5.0 ± 2.0 | Noncompetitive | |
| LTB₄-mediated Chemotaxis | Murine Neutrophils | IC₅₀ | 2.3 | Noncompetitive | |
| LTB₄-mediated CD11b Upregulation | Human Neutrophils | pA₂ | 8.03 ± 0.19 | Competitive | |
| LTB₄-mediated Ca²⁺ Mobilization | Human Monocytes | IC₅₀ | 940 ± 70 | - | |
| This compound | LTB₄-induced Contraction | Guinea Pig Lung Parenchyma | - | ~10-fold shift in EC₅₀ at 0.3 µM | Competitive |
| Partial Agonist Activity | Guinea Pig Lung Parenchyma | - | > 300 nM | - |
Data compiled from multiple sources.[6][7][8][9]
LTB4 Signaling Pathway
LTB4 binding to its primary receptor, BLT1, initiates a cascade of intracellular events. This process is mediated by G-proteins, leading to the activation of downstream effectors that culminate in cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. The diagram below illustrates this critical signaling pathway.
Caption: LTB4 signaling pathway via the BLT1 receptor and points of antagonist action.
Key Experimental Protocols
The quantitative data presented in this guide are derived from established experimental procedures. Below are detailed methodologies for two key assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the ability of a compound to compete with radiolabeled LTB4 for binding to its receptors. It is essential for determining binding affinity (Kᵢ) and the concentration that inhibits 50% of binding (IC₅₀).
Objective: To determine the binding affinity and competitive nature of this compound and CP-105696 at LTB4 receptors.
Materials:
-
[³H]LTB₄ (radioligand)
-
Unlabeled LTB4, this compound, CP-105696
-
Membrane preparations from cells expressing LTB4 receptors (e.g., human neutrophils, murine spleen membranes).[6][9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: Membrane preparations are incubated in the assay buffer with a fixed concentration of [³H]LTB₄ (e.g., 0.3 nM).[6]
-
Competition: A range of concentrations of the unlabeled competitor compound (unlabeled LTB4, this compound, or CP-105696) is added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 4°C).[9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound.
-
Washing: Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curves. Scatchard analysis can be used to determine the nature of the antagonism (competitive vs. noncompetitive).[6]
Caption: Workflow for a competitive radioligand binding assay.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, in this case, LTB4.
Objective: To evaluate the functional potency of this compound and CP-105696 in blocking a key biological effect of LTB4.
Materials:
-
Isolated human or murine neutrophils
-
LTB4
-
This compound or CP-105696
-
Chemotaxis chamber (e.g., Transwell chamber with polycarbonate filters).[3]
-
Assay medium (e.g., RPMI 1640)
Procedure:
-
Cell Preparation: Neutrophils are isolated from fresh blood and resuspended in the assay medium.
-
Antagonist Pre-incubation: Neutrophils are pre-incubated with various concentrations of the antagonist (this compound or CP-105696) or vehicle control.
-
Chamber Setup: A solution of LTB4 (e.g., 5 nM) is placed in the lower wells of the chemotaxis chamber.[6]
-
Cell Addition: The pre-incubated neutrophils are added to the upper chamber (the insert).
-
Incubation: The chamber is incubated for a period (e.g., 1-2 hours) at 37°C to allow cell migration through the filter towards the LTB4 gradient.
-
Quantification: The filter is removed, and the cells that have migrated to the lower side of the filter or into the lower well are fixed, stained, and counted using microscopy.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the control (vehicle-treated cells). The IC₅₀ value, the concentration of antagonist that inhibits migration by 50%, is then calculated.
Summary
-
CP-105696 is a highly potent and selective LTB4 receptor antagonist with well-defined inhibitory concentrations in the low nanomolar range for key inflammatory responses like chemotaxis and receptor binding.[6][7][9] Its mechanism varies between competitive and noncompetitive depending on the specific LTB4 receptor (high vs. low affinity) and the functional response being measured.[6][7]
-
This compound is an effective LTB4 antagonist but also displays partial agonist properties at higher concentrations, which should be a consideration in experimental design.[8] It acts as a competitive antagonist in functional assays like smooth muscle contraction.[8]
For studies requiring a highly potent, selective, and purely antagonistic profile at the BLT1 receptor, CP-105696 appears to be the superior tool compound based on the available data. This compound remains a valuable tool, particularly for studies investigating the structural requirements for LTB4 receptor interaction, though its partial agonism requires careful dose-response evaluation. Researchers should note that some BLT1 antagonists, including both this compound and CP-105696, have been reported to possess intrinsic agonist activity in certain cell types like human endothelial cells, a factor that may be relevant for specific in vitro models.[10]
References
- 1. karger.com [karger.com]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of U-75302 and LY255283 for BLT1 and BLT2 Receptors
For researchers, scientists, and drug development professionals, understanding the precise selectivity of pharmacological tools is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two commonly used leukotriene B4 (LTB4) receptor antagonists, U-75302 and LY255283, with a focus on their selectivity for the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.
Leukotriene B4 is a potent lipid mediator involved in a wide range of inflammatory responses. It exerts its effects through two G protein-coupled receptors, BLT1 and BLT2.[1][2] While both are activated by LTB4, they differ in their affinity, tissue distribution, and downstream signaling pathways, often leading to distinct and sometimes opposing biological outcomes.[2][3] Consequently, the use of selective antagonists is crucial for dissecting the specific roles of each receptor.
Comparative Selectivity Profile
This compound is well-established as a selective antagonist for the BLT1 receptor.[1] Experimental data consistently demonstrates its ability to inhibit LTB4 binding to BLT1, with little to no activity at the BLT2 receptor.[1] This makes this compound an invaluable tool for investigating BLT1-specific functions.
In contrast, LY255283 is primarily characterized as a BLT2 antagonist.[3][4] However, evidence suggests that it may also possess antagonist activity at the BLT1 receptor, potentially classifying it as a dual antagonist.[4] This broader activity profile must be taken into account when interpreting experimental results using this compound.
Data Presentation: Binding Affinity and Potency
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and LY255283 for BLT1 and BLT2.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | Cell/Tissue System |
| This compound | BLT1 | Radioligand Binding | Ki | ~159 | Guinea Pig Lung Membranes |
| BLT2 | Radioligand Binding | - | No significant inhibition | Human BLT2-transfected cells[1] | |
| LY255283 | BLT1/BLT2 | Functional (ERK1/2 Phosphorylation) | - | Effective antagonist | Human Synovial Fibroblasts[4] |
| BLT2 | Functional (Calcium Mobilization) | - | Effective antagonist | Dorsal Root Ganglion Neurons[3][5] |
Disclaimer: The data presented are compiled from different studies and experimental conditions. Direct, head-to-head comparisons of binding affinities in the same experimental system are limited in the publicly available literature. Therefore, these values should be interpreted with caution.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key assays used to determine the selectivity and potency of BLT receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., this compound or LY255283) to compete with a radiolabeled ligand (e.g., [³H]-LTB4) for binding to the target receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor (BLT1 or BLT2) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM NaCl, 0.1% BSA, pH 7.4).
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-LTB4 (typically at or below its Kd for the receptor), and varying concentrations of the unlabeled antagonist.
-
For total binding, no antagonist is added. For non-specific binding, a high concentration of unlabeled LTB4 is added.
-
The plate is incubated (e.g., 60 minutes at room temperature) with gentle agitation to reach equilibrium.[1]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester, which separates the bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the antagonist.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined using non-linear regression.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist (LTB4).
-
Cell Preparation:
-
Cells endogenously expressing or transiently transfected with BLT1 or BLT2 are seeded into a 96-well, black-walled, clear-bottom plate.
-
The cells are cultured until they reach a suitable confluency.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 30-60 minutes at 37°C).
-
-
Antagonist Incubation:
-
The dye-containing solution is removed, and the cells are washed.
-
Cells are then incubated with varying concentrations of the antagonist (this compound or LY255283) or vehicle control for a defined period.
-
-
Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation).
-
Baseline fluorescence is measured before the addition of the agonist.
-
LTB4 is added to the wells to stimulate the receptors, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The increase in intracellular calcium is quantified by the change in fluorescence intensity.
-
The inhibitory effect of the antagonist is determined by comparing the calcium response in the presence and absence of the antagonist.
-
Dose-response curves are generated to calculate the IC50 value of the antagonist.
-
Mandatory Visualizations
Signaling Pathways of BLT1 and BLT2
The following diagram illustrates the primary signaling cascades initiated by the activation of BLT1 and BLT2 receptors.
Caption: Simplified signaling pathways for BLT1 and BLT2 receptors.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Mobilization Assay
This diagram illustrates the process of a fluorescence-based calcium mobilization assay.
Caption: Workflow for a calcium mobilization functional assay.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating BLT1 Inhibition: A Comparative Analysis of U-75302 and Knockout Models
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a pharmacological inhibitor is a critical step. This guide provides a comparative analysis of U-75302, a selective antagonist for the high-affinity leukotriene B4 (LTB4) receptor BLT1, with data from BLT1 knockout mouse models. By juxtaposing results from both approaches, we can validate the on-target effects of this compound and provide a clearer understanding of its utility in studying and targeting the LTB4/BLT1 signaling axis.
Leukotriene B4 is a potent lipid mediator that plays a crucial role in inflammation by recruiting and activating leukocytes. Its effects are primarily mediated through the G protein-coupled receptor, BLT1. To dissect the role of this pathway in various diseases, researchers rely on two key tools: genetic knockout of the Ltb4r1 gene (BLT1-/-) and pharmacological inhibition with antagonists like this compound. This guide synthesizes data from multiple studies to offer a direct comparison of these methodologies.
The BLT1 Signaling Pathway
Activation of BLT1 by its ligand LTB4 initiates a signaling cascade that promotes inflammation. A simplified representation of this pathway is illustrated below. This compound is designed to competitively block LTB4 from binding to BLT1, thereby inhibiting these downstream effects.
Caption: Simplified BLT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validation
A typical workflow to validate the inhibitory action of this compound using a BLT1 knockout model involves parallel experiments on wild-type, BLT1 knockout, and this compound-treated wild-type animals or cells.
Caption: Experimental workflow for validating this compound efficacy against a BLT1 knockout model.
Comparative Data: this compound vs. BLT1 Knockout
The following tables summarize quantitative data from various studies, comparing the effects of this compound in wild-type models to the phenotype observed in BLT1 knockout models in response to inflammatory stimuli.
Table 1: Effect on Leukocyte Migration
| Experimental Model | Wild-Type (Control) | Wild-Type + this compound | BLT1 Knockout (-/-) | Key Findings & Citations |
| Heme-induced Neutrophil Migration (in vivo) | Increased neutrophil recruitment | Attenuated neutrophil recruitment | Not directly compared in the same study, but 5-LO knockout mice showed attenuated migration. | This compound effectively reduces heme-induced neutrophil influx, suggesting a critical role for the LTB4/BLT1 axis.[1] |
| CLP-induced Peritonitis (in vivo) | Significant neutrophil influx into peritoneum | Decreased neutrophil numbers in peritoneum | Decreased numbers of neutrophils in the peritoneum at 4 and 18 hours post-CLP.[2] | Both pharmacological blockade and genetic deletion of BLT1 significantly reduce neutrophil migration to the site of infection in peritonitis.[2][3] |
| Spinal Cord Injury (in vivo) | 296.9 ± 13.0 neutrophils/mm² | Similar suppression of neutrophil infiltration as knockout | 211.8 ± 14.0 neutrophils/mm² | Both this compound and BLT1 knockout significantly suppress neutrophil infiltration after spinal cord injury.[4] |
Table 2: Effect on Inflammatory Cytokine Production
| Experimental Model | Wild-Type (Control) | Wild-Type + this compound | BLT1 Knockout (-/-) | Key Findings & Citations |
| LPS-induced Endotoxemia (in vivo) | Increased TNF-α and IL-6 mRNA | Substantially decreased TNF-α and IL-6 mRNA levels | Not directly compared, but BLT1-/- mice show reduced inflammatory responses. | This compound significantly reduces the production of pro-inflammatory cytokines during endotoxemia.[5] |
| CLP-induced Sepsis (in vivo) | Elevated IL-17, IL-6, IL-1β, and TNF-α in serum and peritoneal fluid | Partial suppressive effect on cytokine levels | Not directly compared, but BLT1-/- mice have reduced inflammation. | This compound partially suppresses the systemic and local cytokine storm in a sepsis model.[3] |
| Spinal Cord Injury (in vivo) | IL-6: 245.0 ± 27.0 pg/mlIL-1β: 30.8 ± 2.7 pg/ml | Not directly measured in this study | IL-6: 157.6 ± 8.8 pg/mlIL-1β: 15.6 ± 2.7 pg/ml | Genetic deletion of BLT1 significantly reduces the production of key inflammatory cytokines at the site of spinal cord injury.[4] |
| LPS-induced Inflammation in Aged Mice (in vivo) | Increased IL-6 gene expression in visceral adipose tissue | Significant reduction in IL-6 gene expression | Not tested | This compound effectively reduces age-related inflammatory responses to LPS.[6] |
Table 3: Effect on Cellular Signaling and Phenotype
| Experimental Endpoint | Wild-Type (Control) | Wild-Type + this compound | BLT1 Knockout (-/-) | Key Findings & Citations |
| LTB4-induced Calcium Mobilization (in vitro) | LTB4 sensitizes TRPV1-mediated calcium increases | Abolished the sensitizing effect of LTB4 | LTB4 failed to sensitize TRPV1-mediated calcium increases. | This compound effectively blocks LTB4-induced calcium signaling, mimicking the phenotype of BLT1 knockout cells.[7] |
| Collagen-Induced Arthritis (in vivo) | Severe arthritis development | Not tested in this study | Complete protection from disease development.[8] | Genetic absence of BLT1 confers complete protection against the development of inflammatory arthritis. |
| LPS-induced Cardiac Dysfunction (in vivo) | Decreased cardiovascular function | Attenuated LPS-induced acute cardiac dysfunction and improved survival. | Not tested | Pharmacological inhibition of BLT1 with this compound protects against the detrimental cardiovascular effects of endotoxemia.[5] |
Experimental Protocols
In Vivo Administration of this compound
-
LPS-induced Endotoxemia: Mice are intraperitoneally (i.p.) injected with this compound at doses ranging from 0.25 to 1 mg/kg, typically 1 hour prior to the administration of LPS (e.g., 6 mg/kg i.p.).[5]
-
Cecal Ligation and Puncture (CLP)-induced Sepsis: Mice are administered this compound (e.g., 0.5 mg/kg i.p.) at 1 and 12 hours after the CLP procedure.[3]
-
Bleomycin-induced Lung Fibrosis: this compound is administered intratracheally (i.t.) every 3 days from day 0 to day 9 after i.t. instillation of bleomycin.[9]
-
Heme-induced Peritonitis: Mice are pretreated with a BLT1 antagonist prior to the induction of peritonitis with heme.[1]
Assessment of Neutrophil Migration
-
Peritoneal Lavage: Following an inflammatory challenge (e.g., CLP or heme injection), the peritoneal cavity is washed with PBS. The collected fluid is then used for total and differential cell counts to quantify neutrophil influx.[1][2]
-
Immunohistochemistry: Tissue sections (e.g., from a spinal cord injury site) are stained with neutrophil-specific antibodies (e.g., anti-myeloperoxidase or anti-Ly-6G). The number of positive cells per unit area is then quantified.[4]
-
Flow Cytometry: Single-cell suspensions from tissues or fluids are stained with fluorescently labeled antibodies against neutrophil markers (e.g., CD11b, Ly-6G) for quantification.[10]
Measurement of Cytokine Levels
-
ELISA: Protein levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in serum, peritoneal fluid, or tissue homogenates are quantified using commercially available ELISA kits.[3][4]
-
Quantitative RT-PCR: The expression levels of cytokine and chemokine genes in tissues or isolated cells are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[4][5]
Calcium Mobilization Assay
-
Fluorescent Calcium Imaging: Dorsal root ganglia (DRG) neurons are isolated and cultured. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The change in intracellular calcium concentration in response to LTB4, with or without pre-incubation with this compound, is measured by monitoring the fluorescence intensity.[7]
Conclusion
The data compiled in this guide demonstrate a strong correlation between the effects of the BLT1 antagonist this compound in wild-type models and the phenotype of BLT1 knockout animals. In various inflammatory contexts, both pharmacological inhibition and genetic deletion of BLT1 lead to significant reductions in leukocyte migration, pro-inflammatory cytokine production, and overall disease severity. This concordance validates this compound as a specific and effective tool for studying the LTB4/BLT1 signaling pathway. For drug development professionals, these findings support the therapeutic potential of targeting BLT1 in a range of inflammatory disorders. The provided experimental protocols offer a starting point for designing further studies to explore the role of this important inflammatory axis.
References
- 1. ninho.inca.gov.br [ninho.inca.gov.br]
- 2. Leukotriene B4 receptor (BLT-1) modulates neutrophil influx into the peritoneum but not the lung and liver during surgically induced bacterial peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contributory Role of BLT2 in the Production of Proinflammatory Cytokines in Cecal Ligation and Puncture-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LTB4-BLT1 Axis Mediates Neutrophil Infiltration and Secondary Injury in Experimental Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role for BLT1 in regulating inflammation within adipose tissue immune cells of aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to U-75302 and Novel BLT1 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the archetypal BLT1 receptor antagonist, U-75302, with more recently developed novel inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate pharmacological tools for research and drug development in inflammatory and immunological disorders.
Introduction to BLT1 Receptor Antagonism
The high-affinity leukotriene B4 (LTB4) receptor, BLT1, is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T cells.[1] Activation of BLT1 by its endogenous ligand LTB4, a potent lipid mediator derived from arachidonic acid, triggers a cascade of pro-inflammatory responses. These include leukocyte chemotaxis, degranulation, and the production of inflammatory cytokines.[2] Consequently, the LTB4/BLT1 signaling axis is a key player in the pathogenesis of numerous inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease, making it an attractive target for therapeutic intervention.
This compound was one of the first selective BLT1 receptor antagonists to be widely used in preclinical research. While it has been instrumental in elucidating the role of BLT1 in various disease models, a new generation of more potent and specific inhibitors has since emerged. This guide will compare this compound with two prominent novel inhibitors: BIIL 284 and CP-105,696 , focusing on their performance in key experimental assays.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected novel BLT1 receptor inhibitors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different assay systems used.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | BLT1 | Radioligand Binding ([3H]-LTB4) | Guinea Pig (lung membranes) | 159 | - | [3] |
| BLT1 | LTB4-induced Ca2+ mobilization | Human (neutrophils) | - | ~500 | [4] | |
| BIIL 260 (active metabolite of BIIL 284) | BLT1 | Radioligand Binding | Human (neutrophil membranes) | 1.7 | - | [5] |
| BLT1 | LTB4-induced Ca2+ release | Human (neutrophils) | - | 0.82 | [5] | |
| BIIL 315 (active metabolite of BIIL 284) | BLT1 | Radioligand Binding | Human (neutrophil membranes) | 1.9 | - | [5] |
| BLT1 | LTB4-induced Ca2+ release | Human (neutrophils) | - | 0.75 | [5] | |
| CP-105,696 | BLT1 | Radioligand Binding ([3H]-LTB4) | Human (neutrophils) | - | 8.42 | [6] |
| BLT1 | LTB4-mediated chemotaxis | Human (neutrophils) | - | 5.0 | [6] |
Table 2: In Vivo Efficacy in Animal Models of Inflammation
| Compound | Animal Model | Species | Route of Administration | Key Findings | Reference(s) |
| This compound | Bleomycin-induced lung fibrosis | Mouse | Intratracheal | Attenuated lung fibrosis and inflammation. | [7] |
| Cigarette smoke-induced COPD | Mouse | - | Reduced inflammatory factors and ameliorated emphysema. | [2] | |
| LPS-induced cardiac dysfunction | Mouse | Intraperitoneal | Improved survival and attenuated cardiac dysfunction. | [8] | |
| BIIL 284 | LTB4-induced ear inflammation | Mouse | Oral | ED50 = 0.008 mg/kg. | [5] |
| Collagen-induced arthritis | Mouse | Oral | Significantly inhibited disease progression. | [5] | |
| P. aeruginosa lung infection | Mouse | - | Decreased neutrophil numbers but increased bacterial load and inflammation. | [9] | |
| CP-105,696 | Angiotensin II-induced abdominal aortic aneurysm | Mouse | Gavage | Reduced the incidence and severity of aneurysm formation. | [6] |
Table 3: Selectivity and Pharmacokinetic Profile
| Compound | Selectivity over BLT2 | Bioavailability | Key Pharmacokinetic Parameters | Reference(s) |
| This compound | Selective for BLT1; does not antagonize LTB4 binding to human BLT2. | Not extensively reported. | Not extensively reported. | [3][10] |
| BIIL 284 | Active metabolites are selective for BLT1. | Prodrug with good oral bioavailability. | Metabolized to active forms BIIL 260 and BIIL 315. | [5] |
| CP-105,696 | Selective for BLT1. | Orally bioavailable. | Long terminal elimination half-life in humans (289-495 h). | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: BLT1 Receptor Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for BLT1 Inhibitor Evaluation.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the BLT1 receptor.
Materials:
-
HEK293 cell membranes expressing human BLT1 receptor.
-
[3H]-LTB4 (radioligand).
-
Test compounds (this compound or novel inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LTB4 (typically at its Kd concentration), and the serially diluted test compound.
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 to a set of wells.
-
Initiate the binding reaction by adding the BLT1 receptor-expressing cell membranes to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit LTB4-induced intracellular calcium release, a key functional consequence of BLT1 activation.
Materials:
-
A cell line endogenously or recombinantly expressing the BLT1 receptor (e.g., human neutrophils, HL-60 cells, or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTB4.
-
Test compounds.
-
Appropriate cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader or a flow cytometer capable of measuring intracellular calcium.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in the appropriate buffer and add them to a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Stimulate the cells by adding a fixed concentration of LTB4 (typically at its EC50).
-
Immediately measure the change in fluorescence over time.
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the LTB4-induced calcium response for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of novel BLT1 receptor inhibitors has provided researchers with more potent and, in some cases, more specific tools to investigate the role of the LTB4/BLT1 axis in health and disease. While this compound remains a valuable pharmacological tool, particularly for its well-characterized selectivity for BLT1 over BLT2, newer compounds such as the active metabolites of BIIL 284 and CP-105,696 exhibit significantly higher binding affinities and functional potencies in human-based assay systems.
The choice of inhibitor will depend on the specific experimental context. For in vivo studies, the pharmacokinetic properties and the potential for off-target effects, as seen with BIIL 284 in certain contexts, should be carefully considered.[9][11] This guide provides a foundation for making an informed decision, but researchers are encouraged to consult the primary literature for the most detailed and context-specific information.
References
- 1. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of BLT1 diminishes early abdominal aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIIL 284 reduces neutrophil numbers but increases P. aeruginosa bacteremia and inflammation in mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to U-75302 and Its Alternatives in Modulating Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of U-75302, a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. We delve into its effects on key downstream signaling pathways and compare its performance with other relevant compounds, supported by experimental data from Western blot analyses. This document is intended to aid researchers in selecting the appropriate tools for studying LTB4-mediated inflammation and related cellular processes.
Introduction to this compound and LTB4 Signaling
Leukotriene B4 is a powerful lipid mediator involved in a wide array of inflammatory responses. It exerts its effects through two G-protein coupled receptors: the high-affinity BLT1 receptor, primarily expressed on leukocytes, and the low-affinity BLT2 receptor, which has a broader expression pattern.[1] this compound is a well-characterized antagonist that exhibits high selectivity for the BLT1 receptor, making it a valuable tool for dissecting the specific roles of this receptor in inflammation and disease.
The activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, modulation of the nuclear factor-kappa B (NF-κB) pathway, and influence on the AMP-activated protein kinase (AMPK) pathway. Understanding how compounds like this compound modulate these pathways is crucial for the development of novel anti-inflammatory therapeutics.
Comparative Analysis of Downstream Effects
This section compares the effects of this compound with another BLT1 antagonist, CP-105,696 , and a BLT2 antagonist, LY255283 , on key signaling proteins. The data presented is synthesized from multiple studies. Direct head-to-head comparisons in a single experimental system are limited in the current literature; therefore, these comparisons should be interpreted with consideration of the different experimental conditions.
Modulation of the ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. LTB4 is known to induce the phosphorylation of ERK1/2 through BLT1 activation.
| Compound | Target Receptor | Effect on LTB4-induced p-ERK1/2 | Cell Type | Reference |
| This compound | BLT1 | Inhibition | Human Synovial Fibroblasts | |
| CP-105,696 | BLT1 | Inhibition | Murine Neutrophils | |
| LY255283 | BLT2 | No significant inhibition of LTB4-induced p-ERK1/2 | Human Synovial Fibroblasts |
Note: While both this compound and CP-105,696 inhibit LTB4-induced ERK1/2 phosphorylation, a direct quantitative comparison of their potency from a single study is not available. LY255283, being a BLT2 antagonist, does not significantly block the BLT1-mediated ERK1/2 activation by LTB4.
Influence on the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. Its activation is often assessed by the degradation of its inhibitor, IκBα, and the subsequent phosphorylation and nuclear translocation of the p65 subunit.
| Compound | Effect on LPS-induced p-NF-κB p65 | Effect on LPS-induced IκBα degradation | Cell Type / Model | Reference |
| This compound | Reversal of increase | Reversal of decrease | Mouse Cardiac Tissue | |
| CP-105,696 | Amelioration of inflammation | Not directly measured in comparative studies | Mouse Model of MMP | |
| LY255283 | Not directly measured in comparative studies | Not directly measured in comparative studies | Various |
Note: this compound has been shown to reverse the effects of lipopolysaccharide (LPS) on the NF-κB pathway in a cardiac dysfunction model. While CP-105,696 also demonstrates anti-inflammatory properties, direct comparative Western blot data on NF-κB signaling components is lacking.
Modulation of the AMPK Signaling Pathway
AMPK is a crucial energy sensor that regulates cellular metabolism and has been implicated in inflammation.
| Compound | Effect on LPS-induced p-AMPK | Downstream Consequences | Cell Type / Model | Reference |
| This compound | Enhanced phosphorylation | Attenuation of apoptosis (reversal of Bax/Bcl-2 ratio and cleaved caspase-3) | Mouse Cardiac Tissue | |
| CP-105,696 | Not directly measured in comparative studies | Not directly measured in comparative studies | Various | |
| LY255283 | Not directly measured in comparative studies | Not directly measured in comparative studies | Various |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LTB4 signaling pathway and a general workflow for Western blot analysis.
Caption: LTB4 signaling through BLT1 and BLT2 receptors and points of antagonism.
References
A Comparative Guide to the In Vivo Efficacy of U-75302 and Other BLT1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of U-75302 and other prominent leukotriene B4 receptor 1 (BLT1) antagonists. The data presented is compiled from various preclinical studies and aims to offer a quantitative and methodological reference for researchers in the field of inflammation and drug discovery.
Introduction to BLT1 Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation. It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on the surface of leukocytes.[1][2] Activation of BLT1 by LTB4 triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and production of pro-inflammatory cytokines by immune cells such as neutrophils, eosinophils, and T cells.[3][4] Consequently, antagonism of the LTB4/BLT1 signaling axis represents a promising therapeutic strategy for a variety of inflammatory diseases.[1][5] This guide focuses on the in vivo performance of this compound in comparison to other well-characterized BLT1 antagonists, namely BIIL 284 and CP-105,696.
BLT1 Signaling Pathway
The binding of LTB4 to its receptor, BLT1, initiates a signaling cascade that is central to the inflammatory response. This pathway involves the activation of G-proteins, leading to downstream effects that promote the migration and activation of immune cells. The following diagram illustrates the key components of the BLT1 signaling pathway.
Caption: BLT1 signaling cascade initiated by LTB4 binding.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound, BIIL 284, and CP-105,696 across various preclinical models of inflammation. It is important to note that the experimental conditions, including animal models, disease induction methods, and endpoints, vary between studies. Therefore, direct cross-study comparisons should be made with caution.
| Antagonist | Animal Model | Disease/Stimulus Model | Dosing Regimen | Key Efficacy Endpoints & Results | Reference(s) |
| This compound | Mouse | Lipopolysaccharide (LPS)-induced cardiac dysfunction | 0.25, 0.5, or 1 mg/kg, intraperitoneal | Dose-dependent improvement in cardiac function (left ventricular fractional shortening and ejection fraction). | |
| Mouse | Cigarette smoke-induced COPD model | Not specified | Reduced levels of inflammatory factors and autophagy markers. | [6][7] | |
| BIIL 284 | Mouse | LTB4-induced ear inflammation | ED50 = 0.008 mg/kg, oral | Inhibition of ear inflammation. | [8] |
| Guinea Pig | LTB4-induced transdermal chemotaxis | ED50 = 0.03 mg/kg, oral | Inhibition of leukocyte chemotaxis. | [8] | |
| Monkey | LTB4-induced neutropenia | ED50 = 0.004 mg/kg, oral | Inhibition of neutropenia. | [8] | |
| Monkey | LTB4-induced Mac-1 expression | ED50 = 0.05 mg/kg, oral | Inhibition of Mac-1 expression. | [8] | |
| Rat | Carotid artery balloon injury | 10 mg/kg/day for 14 days, oral | Inhibition of intimal hyperplasia. | [9] | |
| CP-105,696 | Primate (Cynomolgus monkey) | Ascaris suum antigen-induced asthma | 30 mg/kg, oral | Inhibition of acute increase in BAL levels of IL-6 (56.9% reduction) and IL-8 (46.9% reduction); prevention of airway hyperresponsiveness. | [10][11][12] |
| Mouse | Cardiac allograft rejection | 10, 50, or 100 mg/kg/day, oral | Delayed cardiac allograft rejection. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for evaluating the efficacy of BLT1 antagonists in models of inflammation.
LPS-Induced Cardiac Dysfunction in Mice (for this compound)
-
Animal Model: Male C57BL/6 mice.
-
Disease Induction: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli (e.g., 6 mg/kg).
-
Antagonist Administration: this compound is administered i.p. at doses ranging from 0.25 to 1 mg/kg, typically 1 hour prior to LPS injection. A vehicle control group (e.g., PBS) is included.
-
Efficacy Assessment:
-
Echocardiography: Cardiac function is assessed at a defined time point (e.g., 6 hours) after LPS injection using high-resolution in vivo imaging. Key parameters measured include left ventricular fractional shortening (FS%) and left ventricular ejection fraction (LVEF%).
-
Survival Studies: In separate cohorts, animal survival is monitored for a specified period (e.g., 72 hours) following LPS administration.
-
Biomarker Analysis: Myocardial tissue can be collected for analysis of inflammatory markers (e.g., cytokines via ELISA or qPCR) and signaling pathway components (e.g., via Western blotting).
-
LTB4-Induced Ear Inflammation in Mice (for BIIL 284)
-
Animal Model: Male NMRI mice.
-
Inflammation Induction: A solution of LTB4 in a suitable vehicle (e.g., ethanol) is applied topically to one ear, with the vehicle applied to the contralateral ear as a control.
-
Antagonist Administration: BIIL 284 is administered orally (p.o.) at various doses at a specified time (e.g., 1 hour) before LTB4 application.
-
Efficacy Assessment:
-
Ear Edema Measurement: The thickness of both ears is measured using a micrometer at a peak inflammatory time point (e.g., 2 hours after LTB4 application). The difference in thickness between the LTB4-treated and vehicle-treated ears is calculated as a measure of edema.
-
ED50 Calculation: The dose of the antagonist that produces a 50% reduction in the inflammatory response (ED50) is determined from the dose-response curve.
-
Antigen-Induced Asthma in Primates (for CP-105,696)
-
Animal Model: Cynomolgus monkeys with known sensitivity to Ascaris suum antigen.
-
Disease Induction: Animals are challenged with an aerosolized solution of Ascaris suum antigen.
-
Antagonist Administration: CP-105,696 is administered orally (e.g., 30 mg/kg) at a specified time (e.g., 2 hours) before antigen challenge.
-
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL): BAL is performed at various time points (e.g., 4 hours) post-challenge to collect airway fluid and cells.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-6, IL-8) in the BAL fluid are quantified using ELISA.
-
Airway Responsiveness: Airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) is assessed before and after a series of antigen challenges.
-
Experimental Workflow
The following diagram provides a generalized workflow for in vivo studies designed to evaluate the efficacy of BLT1 antagonists.
Caption: Generalized workflow for in vivo efficacy studies.
Conclusion
The available preclinical data demonstrates that this compound, BIIL 284, and CP-105,696 are all effective antagonists of the BLT1 receptor in vivo, albeit in different animal models and with varying potency. BIIL 284 has been extensively characterized and shows high potency across multiple species and inflammatory models. CP-105,696 has demonstrated efficacy in a clinically relevant primate model of asthma. This compound has shown protective effects in models of cardiac dysfunction and COPD. The choice of a specific BLT1 antagonist for further research and development will likely depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational comparison to aid in these decisions, while highlighting the need for direct, head-to-head comparative studies to definitively establish the relative in vivo efficacy of these compounds.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The absence of the leukotriene B4 receptor BLT1 attenuates peripheral inflammation and spinal nociceptive processing following intraplantar formalin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.glpbio.com [file.glpbio.com]
Validating the Inhibitory Effect of U-75302 on ERK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of U-75302 with alternative inhibitors of Extracellular signal-regulated kinase (ERK) phosphorylation. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the inhibitory effects of these compounds.
Introduction to ERK Phosphorylation and its Inhibition
The ERK signaling pathway is a critical cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many diseases, including cancer. The activation of this pathway culminates in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway and the efficacy of its inhibitors.
This compound is recognized as a selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 signaling through BLT1 is known to induce ERK phosphorylation. Consequently, this compound can inhibit ERK phosphorylation by blocking this upstream signaling event. This guide compares the indirect inhibitory action of this compound with compounds that target the ERK pathway more directly.
Comparative Analysis of ERK Phosphorylation Inhibitors
This section compares this compound with two well-characterized inhibitors that target the ERK signaling pathway at different key nodes: PD0325901, a MEK inhibitor, and SCH772984, a direct ERK1/2 inhibitor.
| Inhibitor | Target | Mechanism of Action | IC50 for ERK Phosphorylation Inhibition |
| This compound | BLT1 Receptor | Antagonist of the LTB4 receptor, indirectly inhibiting LTB4-induced ERK phosphorylation. | Not available in current literature for direct ERK phosphorylation. Inhibits LTB4-induced ERK phosphorylation.[1] |
| PD0325901 | MEK1/2 | A selective, non-ATP-competitive inhibitor of the upstream kinases MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. | ~0.33 nM in C26 cells. |
| SCH772984 | ERK1/2 | A potent and selective, ATP-competitive inhibitor of ERK1 and ERK2, directly inhibiting their kinase activity. It also allosterically hinders the phosphorylation of ERK1/2 by MEK1/2.[2][3][4] | ERK1: ~4 nM, ERK2: ~1 nM (cell-free assay). |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the points of intervention for each inhibitor within the ERK signaling cascade.
Experimental Protocol: Validating ERK Phosphorylation Inhibition by Western Blot
This protocol details the steps to assess the inhibitory effect of a compound on ERK phosphorylation in a cell-based assay.
Detailed Methodology
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., Caco2, HEK293) in 6-well plates and grow to 70-80% confluency.
-
To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours.[5]
-
Pre-incubate cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle control for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with an appropriate agonist to induce ERK phosphorylation (e.g., 50 nM LTB4 for 15 minutes).[6]
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay.
4. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[5]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[7]
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.[7]
9. Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
10. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane should be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.[5]
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody specific for total ERK1/2.
11. Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized values across different treatment conditions to determine the inhibitory effect of the compound.
Conclusion
This compound serves as a valuable tool for investigating the role of the LTB4/BLT1 axis in ERK signaling. However, for direct and potent inhibition of the ERK pathway, compounds like the MEK inhibitor PD0325901 and the direct ERK inhibitor SCH772984 offer more targeted alternatives. The choice of inhibitor will depend on the specific research question and the desired point of intervention in the signaling cascade. The provided experimental protocol offers a robust framework for validating the efficacy of these and other potential inhibitors of ERK phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the LTB4 Receptor Antagonists U-75302 and CP-105696 for Researchers
This guide provides a comparative overview of two prominent leukotriene B4 (LTB4) receptor antagonists, U-75302 and CP-105696, for researchers, scientists, and drug development professionals. While both compounds target the LTB4 receptor, comprehensive pharmacokinetic data is primarily available for CP-105696, limiting a direct quantitative comparison. This document summarizes the existing data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrams.
General Properties and Mechanism of Action
Both this compound and CP-105696 are potent antagonists of the LTB4 receptor, a key player in inflammatory responses.[1][2] Leukotriene B4 is a powerful chemoattractant for neutrophils and other leukocytes, and by blocking its receptor, these compounds can mitigate inflammatory cascades.[3][4]
| Feature | This compound | CP-105696 |
| Target | Leukotriene B4 (LTB4) Receptor[1] | Leukotriene B4 (LTB4) Receptor[2] |
| Mechanism of Action | LTB4 Receptor Antagonist[3] | Potent and selective LTB4 Receptor Antagonist[4] |
| Chemical Class | Pyridine analogue[1] | (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane carboxylic acid[5] |
| Reported Effects | Inhibits LTB4-induced neutrophil chemotaxis and degranulation[3] | Inhibits LTB4-induced neutrophil and eosinophil infiltration[4] |
Pharmacokinetic Profile of CP-105696
Extensive pharmacokinetic studies have been conducted on CP-105696 in both humans and mice, demonstrating its potential for clinical development.
Human Pharmacokinetics
In healthy male volunteers, single oral doses of CP-105696 (5 to 640 mg) resulted in a dose-related increase in maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[6] The terminal elimination half-life was notably long, ranging from 289 to 495 hours, suggesting the potential for once-daily dosing.[6] Less than 1% of the administered dose was excreted unchanged in the urine.[6]
Table 1: Pharmacokinetic Parameters of CP-105696 in Humans (Single Oral Dose) [6]
| Dose (mg) | Cmax (µg/mL) | AUC(0,∞) (µg·h/mL) | T½ (hours) |
| 5 | 0.54 | - | - |
| 10 | 1.05 | - | - |
| 20 | 2.15 | - | - |
| 40 | 4.15 | 1337 | 346 |
| 80 | 8.21 | 2969 | 346 |
| 160 | 15.82 | 6098 | 433 |
| 320 | 28.91 | 12489 | 365 |
| 640 | 30.41 | 16819 | 385 |
Data presented as mean values. T½ represents the mean terminal elimination half-life.
Murine Pharmacokinetics
Pharmacokinetic studies in mice following a single oral dose of CP-105696 also revealed a long half-life.[7] The compound is highly bound to plasma proteins.[7]
Experimental Protocols
Pharmacokinetic Analysis of CP-105696 in Humans
Study Design: A randomized, double-blind, parallel-group study was conducted with healthy male volunteers receiving single oral doses of CP-105696 (5 to 640 mg) or a placebo.[5]
Sample Collection: Plasma and urine samples were collected at predetermined intervals after drug administration.[5]
Analytical Method: Plasma and urine concentrations of CP-105696 were determined using high-performance liquid chromatography (HPLC).[5]
Pharmacokinetic Analysis: The pharmacokinetic parameters were determined using noncompartmental analysis. The terminal phase rate constant was estimated by least-squares regression analysis of the plasma concentration-time data. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.[5]
Pharmacokinetic Analysis of CP-105696 in Mice
Study Design: Mice were administered a single oral dose of CP-105696.[7]
Sample Collection: Blood samples were collected via the tail vein at various time points post-dose and spotted onto filter paper to create dried blood spots (DBS).[7]
Analytical Method: CP-105696 concentrations were determined from the DBS samples using LC-MS/MS. Blood concentrations were converted to plasma concentrations using a predetermined blood-to-plasma ratio.[7]
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[7]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LTB4 signaling pathway and a general workflow for pharmacokinetic analysis.
Caption: LTB4 Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
While both this compound and CP-105696 are valuable research tools for investigating the role of LTB4 in inflammation, the available pharmacokinetic data for CP-105696 is far more extensive. The long half-life and dose-dependent exposure of CP-105696 in humans make it a compelling candidate for further clinical investigation. The lack of publicly available pharmacokinetic data for this compound prevents a direct comparison of key parameters such as bioavailability, clearance, and volume of distribution. Researchers should consider these differences when selecting an LTB4 receptor antagonist for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Receptor antagonism of leukotriene B4 myotropic activity by the 2,6 disubstituted pyridine analog this compound: characterization on lung parenchyma strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Dual Blockade of BLT1 and BLT2 with U-75302 and LY255283: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the dual blockade of the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors presents a targeted strategy to modulate inflammatory responses. This guide provides a comparative overview of the selective antagonists U-75302 for BLT1 and LY255283 for BLT2, supported by experimental data and detailed protocols.
Leukotriene B4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammation, primarily by recruiting and activating leukocytes.[1] It exerts its effects through two G protein-coupled receptors, BLT1 and BLT2.[2][3] BLT1 is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, and macrophages, while BLT2 is a low-affinity receptor with a broader expression pattern.[2][4] The distinct roles and expression patterns of these two receptors make them attractive targets for therapeutic intervention in a range of inflammatory diseases, including asthma, arthritis, and chronic obstructive pulmonary disease (COPD).[1][5]
Mechanism of Action: A Two-Pronged Approach
The dual blockade strategy with this compound and LY255283 aims to comprehensively inhibit the biological effects of LTB4. This compound is a selective antagonist of the BLT1 receptor, thereby inhibiting the high-affinity, potent pro-inflammatory signaling cascade mediated by LTB4.[1] LY255283, on the other hand, is a selective antagonist of the BLT2 receptor.[4] While BLT2 has a lower affinity for LTB4, it can also be activated by other eicosanoids and has been implicated in both pro- and anti-inflammatory processes depending on the context.[4][6] By simultaneously blocking both receptors, this dual approach seeks to achieve a more complete inhibition of the LTB4 pathway than targeting either receptor alone.
Quantitative Comparison of this compound and LY255283
The following tables summarize the available quantitative data for this compound and LY255283, providing a basis for comparing their potency and selectivity.
Table 1: Potency of this compound (BLT1 Antagonist)
| Assay Type | Species/Cell Line | Target | IC50 | Ki | Reference |
| Radioligand Binding | Guinea Pig Lung Membranes | BLT1 | - | 159 nM | [4][5] |
| Functional Assay (Calcium Mobilization) | Dorsal Root Ganglia Cultures | BLT1 | 1 µM (effective concentration) | - | [7] |
| In vivo (Bleomycin-induced lung fibrosis) | Mouse | BLT1 | Not specified | - | [8] |
Table 2: Potency of LY255283 (BLT2 Antagonist)
| Assay Type | Species/Cell Line | Target | IC50 | Ki | Reference |
| Radioligand Binding | Guinea Pig Lung Membranes | BLT2 | ~100 nM | - | [9][10] |
| Radioligand Binding | Human Recombinant | BLT2 | ~1 µM | - | [3][11][12] |
| Radioligand Binding | Human Recombinant | BLT1 | >10 µM | - | [3][11] |
| Functional Assay (Chemotaxis) | CHO-BLT2 cells | BLT2 | 224 nM | 132 nM | [13] |
| Functional Assay (Calcium Mobilization) | Human Neutrophils | LTB4-induced | 1-2 µM range | - |
Comparison with Alternative Therapeutic Strategies
The dual blockade of BLT1 and BLT2 offers a specific approach to targeting the LTB4 pathway. Here's a comparison with other strategies:
-
5-Lipoxygenase (5-LOX) Inhibitors (e.g., Zileuton): These agents act upstream by inhibiting the synthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[14] While this provides broad anti-inflammatory effects, it may also lead to off-target effects. Clinical trials with zileuton have shown efficacy in asthma but also a risk of liver toxicity.[11][15]
-
Cysteinyl Leukotriene Receptor (CysLT1) Antagonists (e.g., Montelukast): These drugs specifically block the action of cysteinyl leukotrienes, which are key mediators of bronchoconstriction and airway inflammation in asthma.[2][10] They are generally well-tolerated but do not address the neutrophil-chemoattractant effects of LTB4.[16]
-
Single BLT1 Antagonism: Targeting only the high-affinity BLT1 receptor has shown efficacy in preclinical models of arthritis and asthma.[4][9] However, the continued activity of LTB4 and other ligands at the BLT2 receptor might still contribute to inflammatory processes.[17]
-
Single BLT2 Antagonism: The role of BLT2 is more complex, with evidence for both pro- and anti-inflammatory functions.[4][6] Therefore, the therapeutic benefit of a standalone BLT2 antagonist may be context-dependent.
The dual blockade of BLT1 and BLT2 with this compound and LY255283 provides a more targeted approach than 5-LOX inhibition while offering a more comprehensive blockade of the LTB4 pathway than single receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of BLT1 and BLT2 antagonists.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant like LTB4.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to separate them from other leukocytes and red blood cells.
-
Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Loading:
-
In the lower wells, add assay buffer containing LTB4 at a concentration known to induce robust chemotaxis (e.g., 10-100 nM). For antagonist testing, also include varying concentrations of this compound, LY255283, or the dual combination.
-
In the upper wells, add the isolated neutrophils (typically 1-2 x 10^6 cells/mL) in assay buffer.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several high-power fields using a microscope. Alternatively, quantify migrated cells by measuring ATP content using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the LTB4-only control. Determine the IC50 value for each antagonist.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the LTB4-induced increase in intracellular calcium concentration, a key signaling event downstream of BLT receptor activation.
Protocol:
-
Cell Preparation: Use a cell line stably expressing either BLT1 or BLT2 (e.g., CHO or HEK293 cells) or primary cells such as neutrophils.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM, or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Washing: Gently wash the cells to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound, LY255283, or the dual combination to the cells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add LTB4 to the wells to stimulate the cells. Immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in a change in fluorescence.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition of the LTB4-induced calcium response for each antagonist concentration and calculate the IC50 value.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: LTB4 Signaling and Dual Blockade Mechanism.
Caption: Neutrophil Chemotaxis Assay Workflow.
Conclusion
The dual blockade of BLT1 and BLT2 with this compound and LY255283, respectively, represents a highly specific and potentially more efficacious strategy for inhibiting LTB4-mediated inflammation compared to single-target antagonists or broader-acting inhibitors of the leukotriene pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this dual blockade in various inflammatory and immune disorders. Future research should focus on direct, head-to-head comparative studies in relevant in vivo models to unequivocally establish the superiority of this dual blockade approach.
References
- 1. Therapeutic potential of BLT1 antagonist for COPD: involvement of inducing autophagy and ameliorating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of leukotriene pathway and montelukast in pulmonary and extrapulmonary manifestations of Covid-19: The enigmatic entity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the anti-inflammatory activity of selective 5-lipoxygenase inhibitors with dexamethasone and colchicine in a model of zymosan induced inflammation in the rat knee joint and peritoneal cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted disruption of leukotriene B4 receptors BLT1 and BLT2: a critical role for BLT1 in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LTB4 and montelukast in transplantation-related bronchiolitis obliterans in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Montelukast, a leukotriene receptor antagonist, reduces the concentration of leukotrienes in the respiratory tract of children with persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonredundant roles for leukotriene B4 receptors BLT1 and BLT2 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of U-75302: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the leukotriene B4 (LTB4) receptor antagonist, U-75302, focusing on its cross-reactivity with other relevant receptors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing this compound for scientific investigation.
This compound is a potent and selective antagonist of the high-affinity leukotriene B4 receptor, BLT1. Its selectivity is a critical attribute for its use as a specific pharmacological tool to investigate the role of the LTB4/BLT1 signaling axis in various physiological and pathological processes. This guide summarizes the available quantitative and qualitative data on its binding affinity and functional antagonism, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.
Data Presentation: this compound Receptor Specificity
The following table summarizes the known binding affinities and functional antagonist activities of this compound against its primary target and a panel of other receptors.
| Target Receptor | Ligand/Agonist | Assay Type | Species | This compound Activity | Quantitative Data (Ki/IC50) | Citation |
| BLT1 | Leukotriene B4 (LTB4) | Radioligand Binding | Guinea Pig | Antagonist | Ki = 159 nM | [1] |
| BLT2 | Leukotriene B4 (LTB4) | Radioligand Binding | Human | No Antagonism | Not reported | [1] |
| Thromboxane A2 Receptor | U-46619 (mimetic) | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] |
| Cysteinyl-Leukotriene Receptor | Leukotriene C4 (LTC4) | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] |
| Leukotriene D4 (LTD4) | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] | |
| Platelet-Activating Factor (PAF) Receptor | AGEPC (PAF) | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] |
| Prostaglandin F2α Receptor | Prostaglandin F2α | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] |
| Histamine Receptor | Histamine | Myotropic Activity | Not specified | No Antagonism | Not reported | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-reactivity assessment of this compound are provided below.
Radioligand Binding Assay (for BLT1 and BLT2)
This protocol is a generalized representation based on standard radioligand binding assay procedures. The specific details for the this compound studies would be found in the primary literature[1].
Objective: To determine the binding affinity (Ki) of this compound for the BLT1 and BLT2 receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from guinea pig lung for BLT1, or a recombinant human cell line for BLT2).
-
Radioligand: [3H]-LTB4.
-
Unlabeled LTB4 (for determining non-specific binding).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and other additives).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-LTB4, and varying concentrations of this compound (or unlabeled LTB4 for control wells).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled LTB4) from the total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-LTB4) using the Cheng-Prusoff equation.
Myotropic Activity Assay (Functional Antagonism)
This protocol is a generalized representation of a smooth muscle contraction assay as described in the study by Lawson et al. (1989)[2].
Objective: To assess the functional antagonist activity of this compound against various myotropic agonists.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig lung parenchyma strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Agonists: LTB4, U-46619, LTC4, LTD4, AGEPC, PGF2α, Histamine.
-
This compound.
Procedure:
-
Tissue Preparation: Dissect and prepare smooth muscle strips of appropriate dimensions and mount them in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a defined period.
-
Control Response: Elicit a contractile response by adding a specific agonist to the organ bath and record the isometric tension.
-
Antagonist Incubation: Wash the tissue and then incubate with a specific concentration of this compound for a set period.
-
Challenge with Agonist: In the continued presence of this compound, re-introduce the agonist and record the contractile response.
-
Data Analysis: Compare the magnitude of the contractile response in the presence and absence of this compound. A rightward shift in the concentration-response curve of the agonist in the presence of this compound indicates competitive antagonism. The lack of a significant change in the contractile response indicates no antagonism.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
Validating U-75302 Activity: A Comparative Guide Using BLT1 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activity and specificity of U-75302, a selective antagonist for the Leukotriene B4 receptor 1 (BLT1). A central focus is the critical role of BLT1 knockout cells in providing definitive evidence of on-target activity, contrasted with pharmacological inhibition in wild-type cells. This guide also presents data on an alternative BLT1 antagonist, CP-105696, for comparative purposes.
Introduction to this compound and BLT1
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide array of inflammatory responses.[1][2] It exerts its effects primarily through two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[3] BLT1 is a high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, playing a crucial role in their recruitment and activation at sites of inflammation.[3][4]
This compound is a well-characterized small molecule antagonist that selectively targets the BLT1 receptor.[3] Validating the specific inhibitory action of this compound on BLT1 is paramount for accurately interpreting experimental results and for the development of targeted anti-inflammatory therapeutics. The use of BLT1 knockout cells provides the most rigorous method for confirming that the observed effects of this compound are indeed mediated through the inhibition of BLT1 signaling.
Comparative Data: this compound vs. Alternatives in Wild-Type and BLT1 Knockout Systems
The following tables summarize the quantitative data on the activity of this compound and the alternative BLT1 antagonist, CP-105696. The inclusion of data from BLT1 knockout models, where available, highlights the gold standard for target validation.
Table 1: Antagonist Potency in Binding and Functional Assays
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | [³H]LTB4 Binding | Human Neutrophils | IC₅₀ | ~100 nM | [3] |
| LTB4-induced Ca²⁺ Mobilization | Human Monocytes | IC₅₀ | 940 ± 70 nM | [5] | |
| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 5.0 ± 2.0 nM | [5] | |
| CP-105696 | [³H]LTB4 Binding | Human Neutrophils | IC₅₀ | 8.42 ± 0.26 nM | [5][6] |
| LTB4-induced Ca²⁺ Mobilization | Human Monocytes | IC₅₀ | 940 ± 70 nM | [5] | |
| LTB4-induced Chemotaxis | Human Neutrophils | IC₅₀ | 5.0 ± 2.0 nM | [5] |
Table 2: Effect of this compound on LTB4-Mediated Responses in Wild-Type vs. BLT1 Knockout Models
| Experimental Model | Response Measured | LTB4 Treatment | This compound Treatment | Outcome | Reference |
| Wild-Type Dorsal Root Ganglia | TRPV1 Sensitization (Ca²⁺ influx) | 100 nM | 1 µM | LTB4 effect abolished | [7] |
| BLT1-Deficient Dorsal Root Ganglia | TRPV1 Sensitization (Ca²⁺ influx) | 0.1 or 1 µM | - | No sensitization observed | [7] |
| Wild-Type Effector T-cells | Chemotaxis to inflamed peritoneum | - | - | Efficient migration | [4] |
| BLT1-Deficient Effector T-cells | Chemotaxis to inflamed peritoneum | - | - | 3-fold less efficient migration | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in designing and executing robust validation studies.
Generation of BLT1 Knockout Cells using CRISPR/Cas9
This protocol provides a general framework for creating a BLT1 knockout cell line.
-
gRNA Design and Cloning:
-
Design two to four single-guide RNAs (sgRNAs) targeting the first exon of the LTB4R1 gene (the gene encoding BLT1). Use online tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles and transduce the target cells (e.g., a myeloid cell line like THP-1).
-
-
Selection and Clonal Isolation:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR and Sanger sequencing to identify clones with frameshift mutations in the LTB4R1 gene.
-
Confirm the absence of BLT1 protein expression by Western blot or flow cytometry using a validated BLT1 antibody.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
-
Cell Preparation:
-
Plate wild-type and BLT1 knockout cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a dilution series of LTB4 (agonist).
-
Prepare a dilution series of this compound or other antagonists.
-
-
Assay Procedure:
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Initiate fluorescence reading and inject the LTB4 solution.
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the concentration of LTB4 to determine the EC₅₀.
-
For antagonist experiments, plot the LTB4 EC₅₀ values in the presence of different antagonist concentrations to determine the IC₅₀.
-
Chemotaxis Assay
This assay assesses the directed migration of cells towards a chemoattractant.
-
Cell Preparation:
-
Harvest wild-type and BLT1 knockout cells and resuspend them in assay medium.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size for leukocytes).
-
Add the chemoattractant (LTB4) to the lower chamber.
-
To test antagonists, pre-incubate the cells with this compound before adding them to the upper chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C for a period sufficient for cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
Remove the membrane and wipe off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the membrane with a suitable dye (e.g., DAPI or Calcein AM).
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, quantify the fluorescence of the migrated cells.
-
-
Data Analysis:
-
Calculate the chemotactic index (fold-increase in migration towards the chemoattractant compared to the medium control).
-
Determine the IC₅₀ of the antagonist by plotting the inhibition of chemotaxis against the antagonist concentration.
-
Mandatory Visualizations
BLT1 Signaling Pathway
Caption: Simplified BLT1 signaling pathway leading to cellular responses.
Experimental Workflow: Validating this compound Specificity
Caption: Workflow for validating this compound specificity using knockout cells.
Logical Relationship: Interpreting Experimental Outcomes
References
- 1. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of U-75302: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of U-75302, a potent leukotriene B4 inhibitor, ensuring the protection of personnel and compliance with regulatory standards.
This compound, a pyridine analogue, is often supplied as a solution in ethanol, a flammable liquid.[1][2] Therefore, any waste containing this compound must be treated as hazardous chemical waste. The following procedures are based on general laboratory safety protocols and specific hazard information for this compound and its common solvent.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste, which typically consists of the compound dissolved in a solvent such as ethanol.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solutions, contaminated solvents, and disposable labware (e.g., pipette tips, vials), must be classified as hazardous chemical waste.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
2. Selection of Appropriate Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste. For this compound in ethanol, a high-density polyethylene (HDPE) or glass container is suitable.
-
The container must have a secure screw-top cap to prevent spills and evaporation.
3. Proper Labeling of Waste Container:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.
-
The label should include:
-
The full chemical name: "this compound"
-
The solvent used: e.g., "Ethanol"
-
The approximate concentration or percentage of each component.
-
The relevant hazard warnings (e.g., "Flammable," "Irritant").
-
The date the waste was first added to the container.
-
4. Accumulation and Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible chemicals.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Final Disposal Procedure:
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound waste by pouring it down the drain or discarding it in regular trash. This is a violation of environmental regulations and can pose a significant safety hazard.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₅NO₃ | [1] |
| Molecular Weight | 361.5 g/mol | [1] |
| CAS Number | 119477-85-9 | [1] |
| Common Solvent | Ethanol | [1][2] |
| Hazard Statements | H315: Causes skin irritation | [3] |
| H319: Causes serious eye irritation | [3] | |
| H335: May cause respiratory irritation | [3] | |
| Storage Temperature | -20°C (for the supplied solution) | [2] |
Experimental Protocol Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies for any additional requirements.
References
Essential Safety and Handling of U-75302: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like U-75302 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While this document offers procedural guidance, it is critical to obtain and review the complete Safety Data Sheet (SDS) from your supplier before commencing any work.
This compound is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1).[1] Its hazardous nature necessitates stringent safety protocols to prevent accidental exposure. The primary routes of exposure to be controlled are inhalation, ingestion, and skin/eye contact.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Given the hazardous potential of this compound, all handling procedures must be conducted within a designated controlled area. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: A properly fitted respirator is required, especially when handling the compound in powdered form or when aerosols may be generated. The specific type of respirator should be determined based on a formal risk assessment and the occupational exposure limit (OEL), if available.
-
Body Protection: A laboratory coat, fully buttoned, and appropriate protective clothing should be worn to prevent skin contact.
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and launder it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational and Disposal Plans
Storage and Handling:
This compound is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability.[2][3] When preparing solutions, it is recommended to work in a well-ventilated laboratory hood. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen before adding the desired solvent.[2][3]
| Solvent | Approximate Solubility |
| Ethanol | ~50 mg/mL[3] |
| DMSO | ~10 mg/mL[3] |
| Dimethyl formamide (DMF) | ~7.1 mg/mL[3] |
| PBS (pH 7.2) | ~80 µg/mL[2][3] |
Table 1: Solubility of this compound in Common Laboratory Solvents
Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Spill Management:
In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wear the appropriate PPE, including respiratory protection. For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For solid spills, carefully scoop the material into a container, avoiding dust generation. The spill area should be decontaminated thoroughly.
Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
Mechanism of Action and Experimental Workflow
This compound functions by selectively blocking the BLT1 receptor, thereby inhibiting the pro-inflammatory actions of its ligand, Leukotriene B4. This mechanism makes it a valuable tool in studying inflammatory pathways.
Caption: Mechanism of action of this compound as a BLT1 receptor antagonist.
A typical experimental workflow for studying the effects of this compound in a cell-based assay might involve the following steps:
Caption: General experimental workflow for a cell-based this compound inhibition assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
